Endothal-disodium
Description
A preparation of hog pancreatic enzymes standardized for lipase content.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHVZWWRFMCBAZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041899 | |
| Record name | Disodium endothal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow granular powder with an odor like meat; [Scientific Protein Laboratories MSDS] | |
| Record name | Pancrelipase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16360 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53608-75-6, 129-67-9 | |
| Record name | Pancrelipase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium endothal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pancrelipase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endothal-sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Endothal-Disodium's Mechanism of Action on PP2A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothall, a dicarboxylic acid, and its disodium salt are potent inhibitors of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in a myriad of cellular processes.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of endothall-disodium on PP2A, intended for researchers, scientists, and professionals in drug development. The document outlines the inhibitory profile of endothall, details experimental protocols for its characterization, and illustrates the key signaling pathways affected by its activity.
Core Mechanism of Action: Inhibition of PP2A
Endothall-disodium exerts its biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A).[1][2][3] PP2A is a ubiquitously expressed phosphatase that plays a crucial role in regulating cell cycle progression, signal transduction, and apoptosis. The inhibitory action of endothall disrupts these processes, leading to cell cycle arrest and, in some cases, apoptosis.[5]
Binding and Inhibition
Endothall is a structural analog of cantharidin and shares the same binding site on the catalytic subunit of PP2A.[3][6] This binding is non-covalent and leads to the inhibition of the phosphatase's enzymatic activity. The interaction is highly specific, with endothall exhibiting a significantly higher affinity for PP2A over other protein phosphatases such as Protein Phosphatase 1 (PP1).[3]
Quantitative Data Summary
The inhibitory potency of endothall and its analogs on PP2A and PP1 has been quantified through various in vitro studies. The following table summarizes the key quantitative data.
| Compound | Target | IC50 | Species/System | Reference |
| Endothall | PP2A | 90 nM | Not Specified | [7] |
| Endothall | PP1 | 5 µM | Not Specified | [7] |
| Cantharidin | PP2A | Not Specified | In vitro | [1][2] |
| Cantharidin | PP1 | Not Specified | In vitro | [1][2] |
| Endothall Thioanhydride (ETA) | PP2A | Not Specified | In vitro | [1][2] |
| ETA | PP1 | Not Specified | In vitro | [1][2] |
Signaling Pathways Affected by Endothall-Disodium
The inhibition of PP2A by endothall-disodium has significant downstream consequences on cellular signaling pathways, most notably those controlling the cell cycle. By inhibiting PP2A, endothall promotes a state of hyperphosphorylation of key cell cycle regulatory proteins, leading to cell cycle arrest, primarily at the G2/M phase.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between endothall-disodium and PP2A.
Protocol 1: In Vitro PP2A Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the inhibitory effect of endothall on PP2A activity using the synthetic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified Protein Phosphatase 2A (PP2A)
-
Endothall-disodium
-
pNPP (p-nitrophenyl phosphate) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of endothall-disodium in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of endothall-disodium in the assay buffer.
-
In a 96-well plate, add 20 µL of each endothall dilution to triplicate wells. Include a control with no inhibitor.
-
Add 20 µL of purified PP2A enzyme solution to each well and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding 160 µL of pNPP substrate solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each endothall concentration relative to the control and determine the IC50 value.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of endothall for the cantharidin binding site on PP2A using a radiolabeled ligand such as [3H]cantharidin.
Materials:
-
Purified PP2A or cell lysate containing PP2A
-
[3H]cantharidin (radiolabeled ligand)
-
Endothall-disodium (unlabeled competitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA)
-
Wash Buffer (e.g., ice-cold Binding Buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare a stock solution of endothall-disodium.
-
Prepare serial dilutions of endothall-disodium in the binding buffer.
-
In microcentrifuge tubes, combine a fixed concentration of [3H]cantharidin, the PP2A-containing sample, and varying concentrations of endothall. Include a control for total binding (no endothall) and non-specific binding (excess unlabeled cantharidin).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each endothall concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the endothall concentration and determine the Ki value.
Conclusion
Endothall-disodium is a potent and selective inhibitor of Protein Phosphatase 2A. Its mechanism of action involves direct binding to the catalytic subunit of PP2A, leading to the inhibition of its phosphatase activity. This results in the hyperphosphorylation of key cellular proteins, particularly those involved in cell cycle regulation, ultimately causing cell cycle arrest. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of endothall and other PP2A inhibitors, which hold potential for therapeutic applications in oncology and other fields.
References
- 1. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo. | Semantic Scholar [semanticscholar.org]
- 5. noaa.gov [noaa.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. doaj.org [doaj.org]
In-Depth Technical Guide to the Molecular Structure of Endothall-Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothall-disodium salt is the disodium salt of Endothall, a dicarboxylic acid herbicide and algaecide. Its chemical name is disodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate.[1][2] It is a widely used aquatic herbicide for the control of a variety of submerged aquatic plants and algae in lakes, ponds, and irrigation canals.[3][4][5][6] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and mechanism of action of Endothall-disodium salt, with a focus on providing detailed experimental data and protocols for research and development purposes.
Molecular Structure and Chemical Properties
The core structure of Endothall is a bicyclic ether, 7-oxabicyclo[2.2.1]heptane, with two adjacent carboxylic acid groups. In the disodium salt form, these carboxylic acid groups are deprotonated and form ionic bonds with two sodium ions.
Chemical Structure:
-
IUPAC Name: Disodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate[1][2]
-
CAS Number: 129-67-9[2]
-
Molecular Formula: C₈H₈Na₂O₅
-
Molecular Weight: 230.13 g/mol [7]
Physicochemical Properties:
Endothall-disodium salt is a white, odorless crystalline solid. It is highly soluble in water and has low volatility. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 230.13 g/mol | [7] |
| Appearance | White, odorless crystalline solid | [4] |
| Water Solubility | 100 g/kg at 20 °C (for Endothall acid) | [8] |
| Melting Point | 144 °C (for Endothall acid) | [8] |
| Log P (octanol-water partition coefficient) | -0.87 (for Endothall acid) | [8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Endothall-disodium salt. The following tables summarize the available spectroscopic information for the parent compound, Endothall.
Table 2: Mass Spectrometry Data for Endothall
| m/z | Relative Intensity |
| 68 | 100% |
| 100 | 79% |
| 69 | 42% |
| 41 | 32% |
Source: Hites, R.A. Handbook of Mass Spectra of Environmental Contaminants. Boca Raton, FL: CRC Press Inc., 1985., p. 381.[3]
Table 3: NMR Spectral Data for Endothall
Table 4: Other Spectroscopic Data
| Spectroscopic Method | Data Availability |
| FT-IR Spectroscopy | No specific data found in the search results. |
| Raman Spectroscopy | No specific data found in the search results. |
Experimental Protocols
Synthesis of Endothall-Disodium Salt
The synthesis of Endothall involves a two-step process: a Diels-Alder reaction followed by reduction and neutralization.[3]
Step 1: Diels-Alder Reaction of Furan and Maleic Anhydride
This cycloaddition reaction forms the 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride intermediate.
-
Reactants: Furan and Maleic Anhydride
-
Solvent: Isopropyl ether can be used as a reaction diluent.[3]
-
Conditions: The reaction is typically conducted at 35 °C and atmospheric pressure. No catalyst is required. The reaction time is approximately 7 hours.[3]
Step 2: Reduction and Neutralization
The intermediate is then hydrogenated to saturate the double bond, yielding Endothall acid. Subsequent neutralization with a sodium base, such as sodium hydroxide, produces the disodium salt.[3][7]
A detailed laboratory protocol for the Fischer esterification of the anhydride intermediate, which can be adapted for the synthesis of the diacid, is available and involves refluxing in methanol.[12] For the final neutralization step, a stoichiometric amount of sodium hydroxide in an aqueous solution would be added to the Endothall acid.
Diagram 1: Synthesis of Endothall-Disodium Salt
Caption: Synthesis workflow of Endothall-disodium salt.
Analytical Methods for Determination
Several analytical methods are available for the quantitative determination of Endothall in various matrices, particularly in water samples.
EPA Method 548.1: This method involves the determination of Endothall in drinking water by gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). The method includes aqueous derivatization and liquid-solid extraction.[13]
Ion Chromatography-Mass Spectrometry (IC-MS/MS): A more recent and sensitive method for the direct analysis of trace-level Endothall in water samples without the need for derivatization. This method offers improved throughput compared to GC-based methods.[13]
Experimental Workflow for IC-MS/MS Analysis:
Diagram 2: IC-MS/MS Analysis Workflow
Caption: Workflow for IC-MS/MS analysis of Endothall.
Mechanism of Action: Inhibition of Protein Phosphatases
The primary mechanism of action of Endothall is the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[7][14][15] These enzymes play critical roles in a wide range of cellular processes, including cell cycle regulation, signal transduction, and metabolism.
Table 5: Inhibitory Activity of Endothall
| Enzyme | IC₅₀ | Reference |
| Protein Phosphatase 1 (PP1) | 5.0 µM | [9] |
| Protein Phosphatase 2A (PP2A) | 90 nM | [9] |
| Protein Phosphatase 2A (PP2A) | 19-50 nM | [16] |
The inhibition of PP1 and PP2A by Endothall disrupts the phosphorylation-dephosphorylation balance within the cell, leading to a cascade of downstream effects. In plants, this inhibition leads to disruption of the cell cycle, abnormal microtubule organization, and ultimately, cell death.[14]
Signaling Pathway:
Diagram 3: Endothall's Mechanism of Action
Caption: Inhibition of PP1 and PP2A by Endothall and downstream effects.
Experimental Protocol: Protein Phosphatase Inhibition Assay
A colorimetric assay using a synthetic phosphopeptide substrate can be employed to determine the inhibitory activity of Endothall on PP1 and PP2A.
Materials:
-
Purified PP1 and PP2A enzymes
-
Synthetic phosphopeptide substrate (e.g., KRpTIRR)
-
Endothall-disodium salt solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 5% glycerol)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Endothall-disodium salt in the assay buffer.
-
In a 96-well plate, add the assay buffer, the purified phosphatase enzyme (PP1 or PP2A), and the Endothall-disodium salt solution to each well. Include control wells without the inhibitor.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of Endothall-disodium salt and determine the IC₅₀ value.
Diagram 4: Protein Phosphatase Inhibition Assay Workflow
Caption: Workflow for a colorimetric protein phosphatase inhibition assay.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and mechanism of action of Endothall-disodium salt. The provided data tables and experimental protocols offer a valuable resource for researchers and professionals in the fields of agricultural science, environmental science, and drug development. The understanding of its function as a potent inhibitor of protein phosphatases 1 and 2A opens avenues for further research into its broader biological effects and potential applications. The detailed analytical methods are essential for monitoring its environmental fate and ensuring its safe and effective use. Further research to obtain more comprehensive spectroscopic data, such as detailed NMR, FT-IR, and Raman spectra, would further enhance the characterization of this important molecule.
References
- 1. 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 2-methyl-, disodium salt, (1S-(exo,exo))- | C9H10Na2O5 | CID 202544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cms3.revize.com [cms3.revize.com]
- 5. health.state.mn.us [health.state.mn.us]
- 6. noaa.gov [noaa.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Protein Phosphatases Decrease Their Activity during Capacitation: A New Requirement for This Event | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. PP1 and PP2A Use Opposite Phospho-dependencies to Control Distinct Processes at the Kinetochore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ENDOTHAL(145-73-3) 1H NMR spectrum [chemicalbook.com]
- 12. sciforum.net [sciforum.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. noaa.gov [noaa.gov]
- 15. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
Endothall-Disodium: A Technical Guide to its Impact on Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothall-disodium, a potent herbicide and a molecule of interest in cancer chemotherapy research, exerts its primary biological effects through the targeted inhibition of key cellular signaling pathways. This technical guide provides an in-depth exploration of the biochemical mechanisms affected by Endothall-disodium, with a focus on its role as a protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1) inhibitor. This document details the downstream consequences of this inhibition, including the disruption of cellular respiration, photosynthesis, membrane integrity, and macromolecule synthesis. Quantitative data on its inhibitory activity and toxicity are presented, alongside detailed experimental protocols for key assays. Signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of Endothall-disodium's mode of action.
Introduction
Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a dicarboxylic acid derivative utilized primarily as a contact herbicide.[1] Its disodium salt form is highly water-soluble and is the focus of this guide. Beyond its agricultural applications, Endothall has garnered attention in biomedical research due to its structural similarity to cantharidin and its potent inhibitory effects on serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A).[1][2] This inhibition disrupts cellular homeostasis and triggers a cascade of events leading to cell death, a mechanism that is being explored for its potential in cancer therapy.[2] This guide will provide a detailed technical overview of the biochemical pathways modulated by Endothall-disodium, offering valuable insights for researchers in toxicology, herbicide development, and cancer biology.
Primary Mechanism of Action: Inhibition of Protein Phosphatases
The principal molecular target of Endothall-disodium is Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase that regulates a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[2][3] Endothall-disodium also inhibits Protein Phosphatase 1 (PP1), albeit to a lesser extent.[3]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of Endothall on PP2A and PP1 has been quantified, providing a clear indication of its target preference.
| Enzyme | IC50 Value | Reference |
| Protein Phosphatase 2A (PP2A) | 90 nM | [3] |
| Protein Phosphatase 1 (PP1) | 5 µM | [3] |
Table 1: Inhibitory concentration (IC50) of Endothall against PP2A and PP1.
Signaling Pathway of PP2A Inhibition
The inhibition of PP2A by Endothall-disodium disrupts the delicate balance of protein phosphorylation, leading to the hyperphosphorylation of numerous downstream protein substrates. This aberrant phosphorylation cascade is the primary trigger for the subsequent cellular and biochemical effects.
Affected Biochemical Pathways
The inhibition of PP2A and PP1 by Endothall-disodium initiates a cascade of downstream effects, impacting several fundamental biochemical pathways.
Cellular Respiration and Photosynthesis
Endothall-disodium has been shown to interfere with both cellular respiration and photosynthesis in plants. Studies on the aquatic plant Hydrilla revealed a concentration-dependent effect on respiration, with inhibition at lower concentrations and stimulation at higher concentrations.[2] While not a direct inhibitor of the photosynthetic light reactions, Endothall-disodium does inhibit downstream photosynthetic activities, such as oxygen evolution.[2]
Cell Membrane Integrity
A rapid and visually apparent effect of Endothall-disodium is the disruption of cellular membranes.[4] This is likely a secondary effect resulting from the inhibition of ATP production during photosynthesis and respiration, which is necessary to maintain the electrochemical gradients across membranes.[2] The loss of membrane integrity leads to increased ion leakage and cellular damage.[2]
Protein and Lipid Synthesis
Endothall-disodium has been reported to inhibit the synthesis of essential macromolecules, including proteins and lipids.[5] The disruption of these anabolic pathways further contributes to the overall cellular toxicity and herbicidal action.
Unfolded Protein Response (UPR) and ER Stress
The inhibition of PP2A can indirectly lead to the activation of the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3] This suggests that Endothall-disodium may induce ER stress. Key markers of the UPR, such as GRP78 (BiP) and CHOP, are likely upregulated in response to Endothall-disodium exposure.[3]
References
- 1. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Endothall-Disodium: A Technical Guide to Solubility in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of endothall-disodium in dimethyl sulfoxide (DMSO) and water. This document is intended to serve as a core resource for laboratory professionals, offering quantitative data, detailed experimental protocols, and a visualization of the compound's primary signaling pathway.
Core Data: Solubility of Endothall and its Salts
The following table summarizes the available quantitative data on the solubility of endothall and its disodium salt in water and DMSO. It is important to note that while "endothall" in its acid form (technical endothall) is often the subject of solubility testing, its alkali metal salts, including the disodium salt, are known to be water-soluble.[1][2]
| Compound Form | Solvent | Temperature | Solubility |
| Endothall (Technical) | Water | 20°C | 100 g/kg[3][4] |
| Endothall (Technical) | Water | 20°C | 100,000 mg/L[1][2][5][6] |
| Endothall | Water | Not Specified | >25 mg/mL[7] |
| Endothall | DMSO | Not Specified | 15 mg/mL[7] |
Experimental Protocol: Determination of Aqueous and DMSO Solubility
The following is a generalized protocol for determining the solubility of a compound such as endothall-disodium, based on the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of endothall-disodium in water and DMSO at a specified temperature.
Materials:
-
Endothall-disodium (solid form)
-
Deionized water
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge and/or appropriate filtration apparatus (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method for quantification.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of endothall-disodium in the chosen solvent (water or DMSO) to generate a calibration curve.
-
Sample Preparation: To a series of vials, add an excess amount of solid endothall-disodium to a known volume of the solvent (e.g., 5 mL of water or DMSO). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the samples at a high speed to pellet the remaining solid. Alternatively, carefully filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to separate the saturated solution from any undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant and dilute it gravimetrically or volumetrically to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of endothall-disodium.
-
Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Mechanism of Action: Signaling Pathway Visualization
Endothall and its salts function as herbicides through the inhibition of protein phosphatase 2A (PP2A).[6] This inhibition disrupts the normal dephosphorylation of target proteins, leading to a cascade of downstream effects that ultimately result in cell cycle arrest and plant death. The following diagram illustrates this key signaling pathway.
Experimental Workflow: Solubility Determination
The logical flow of the experimental protocol for determining solubility is outlined in the diagram below.
References
- 1. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. EXTOXNET PIP - ENDOTHALL [extoxnet.orst.edu]
- 4. noaa.gov [noaa.gov]
- 5. mass.gov [mass.gov]
- 6. Endothall - Wikipedia [en.wikipedia.org]
- 7. ENDOTHAL | 145-73-3 [chemicalbook.com]
An In-depth Technical Guide to the Cellular Uptake and Transport of Endothall-disodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothall-disodium, the salt form of the dicarboxylic acid herbicide Endothall, exerts its biological effects primarily through the potent inhibition of protein phosphatase 1 (PP1) and 2A (PP2A). This activity disrupts fundamental cellular processes, including cell cycle regulation and membrane integrity, leading to cell death. While its intracellular targets are well-characterized, the precise mechanisms governing its entry into mammalian cells are less understood. This technical guide synthesizes the current knowledge on the cellular uptake and transport of Endothall-disodium, provides detailed experimental protocols for its study, and illustrates the key molecular pathways involved. Understanding these transport mechanisms is critical for assessing its toxicological profile and for the potential development of therapeutic agents that target similar pathways.
Physicochemical Properties of Endothall-disodium
A foundational understanding of the physicochemical properties of Endothall-disodium is essential for interpreting its cellular transport. As a disodium salt of a dicarboxylic acid, it is highly water-soluble and exists as a charged molecule at physiological pH.[1][2] This characteristic suggests that passive diffusion across the lipophilic cell membrane is likely to be limited. The increased efficacy of its more lipophilic thioanhydride derivative (ETA) in vivo further supports the notion that membrane permeability is a rate-limiting step for its biological activity.[3]
| Property | Value | Reference |
| IUPAC Name | disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | PubChem |
| Molecular Formula | C₈H₈Na₂O₅ | PubChem |
| Molecular Weight | 230.13 g/mol | [4] |
| Water Solubility | High | [1] |
| Physical State | Colorless or white crystals | [2] |
Postulated Cellular Uptake and Transport Mechanisms
While direct experimental evidence for the specific transport mechanisms of Endothall-disodium in mammalian cells is scarce, several hypotheses can be formulated based on its chemical structure and the known transport pathways for similar molecules.
Carrier-Mediated Transport
Given that Endothall is a dicarboxylic acid, it is plausible that it is a substrate for dicarboxylic acid transporters present on the surface of mammalian cells. For instance, the ATP-binding cassette (ABC) transporter ABCD3 is known to transport dicarboxylic acids into peroxisomes.[5][6] Further investigation is required to determine if plasma membrane-localized dicarboxylic acid transporters recognize and transport Endothall-disodium.
Endocytosis
While less likely for a small molecule like Endothall, endocytosis cannot be entirely ruled out as a potential, albeit minor, uptake pathway.
The logical workflow for investigating the cellular uptake of Endothall-disodium would involve a series of experiments to distinguish between these potential mechanisms.
Intracellular Signaling Pathways Affected by Endothall-disodium
The primary intracellular targets of Endothall are the serine/threonine protein phosphatases PP1 and PP2A.[7] These enzymes are crucial regulators of a vast array of signaling pathways. By inhibiting their activity, Endothall leads to the hyperphosphorylation of numerous substrate proteins, causing widespread cellular dysfunction.
Experimental Protocols
The following protocols provide a framework for investigating the cellular uptake and transport of Endothall-disodium.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of Endothall-disodium and to establish a suitable concentration range for subsequent uptake experiments.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Endothall-disodium stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Endothall-disodium in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the Endothall-disodium dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cellular Uptake Assay using Radiolabeled Endothall
This method provides a direct measurement of Endothall uptake into cells.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
[¹⁴C]-Endothall-disodium
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
24-well plates
Procedure:
-
Seed cells in a 24-well plate and grow to confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Add 500 µL of uptake buffer (e.g., HBSS) containing a known concentration of [¹⁴C]-Endothall-disodium to each well.
-
Incubate for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C. To investigate temperature dependence, perform a parallel experiment at 4°C.
-
To stop the uptake, aspirate the uptake buffer and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate from parallel wells to normalize the uptake data.
Competitive Inhibition Assay
This assay helps to identify potential transporters by assessing the ability of other dicarboxylic acids to compete with Endothall-disodium for uptake.
Procedure:
-
Follow the procedure for the cellular uptake assay (Section 4.2).
-
In addition to the wells with only [¹⁴C]-Endothall-disodium, include wells that contain [¹⁴C]-Endothall-disodium plus a high concentration (e.g., 100-fold excess) of a potential competitor (e.g., succinate, glutarate).
-
Compare the uptake of [¹⁴C]-Endothall-disodium in the presence and absence of the competitor. A significant reduction in uptake in the presence of a competitor suggests that they share a common transport mechanism.
Future Directions and Conclusion
The study of Endothall-disodium's cellular transport is an area ripe for further investigation. Key future research should focus on:
-
Identification of specific transporters: Utilizing techniques such as siRNA-mediated gene silencing or expression of candidate transporters in heterologous systems (e.g., Xenopus oocytes) will be crucial for definitively identifying the proteins responsible for Endothall-disodium uptake.
-
Quantitative uptake kinetics: Determining the Michaelis-Menten constants (Km and Vmax) of Endothall-disodium transport will provide valuable insights into the affinity and capacity of the transport system.
-
In vivo transport studies: Investigating the biodistribution and tissue-specific accumulation of Endothall-disodium in animal models will provide a more complete picture of its transport and toxicological profile.
References
- 1. mass.gov [mass.gov]
- 2. noaa.gov [noaa.gov]
- 3. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substrate Specificity and the Direction of Transport in the ABC Transporters ABCD1–3 and ABCD4 [jstage.jst.go.jp]
- 6. Substrate Specificity and the Direction of Transport in the ABC Transporters ABCD1-3 and ABCD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Activity of Endothall-Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothall is a dicarboxylic acid derivative used primarily as a terrestrial and aquatic herbicide. At the molecular level, its activity stems from the potent inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A). This guide provides a detailed comparison of the in vitro and in vivo activities of its disodium salt, Endothall-disodium. While in vitro studies reveal high potency at the nanomolar level, its in vivo effects are moderated by its pharmacokinetic profile, characterized by poor absorption and rapid excretion. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms to bridge the gap between cellular-level potency and organism-level toxicity, offering critical insights for toxicological assessment and drug development.
Introduction
Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a selective contact herbicide structurally related to the natural toxin cantharidin.[1] It is typically formulated as inorganic salts, such as Endothall-disodium, to improve solubility and handling.[1] The primary molecular mechanism of Endothall is the inhibition of Protein Phosphatase 1 (PP1) and, more potently, Protein Phosphatase 2A (PP2A), crucial enzymes that regulate a vast array of cellular processes through dephosphorylation.[2][3][4] Understanding the disparity between its high potency in isolated biochemical systems (in vitro) and its toxicological profile in whole organisms (in vivo) is essential for accurate risk assessment and for exploring its potential as a pharmacological probe.
In Vitro Activity
The in vitro activity of Endothall is defined by its direct interaction with molecular targets in a controlled, cell-free, or cellular environment.
Primary Mechanism: Protein Phosphatase Inhibition
Endothall is a potent and selective inhibitor of PP2A.[2] PP2A is a major serine/threonine phosphatase that regulates key cellular functions, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A, Endothall disrupts the phosphorylation-dephosphorylation balance, leading to the hyperphosphorylation of numerous substrate proteins and subsequent cellular dysfunction. Its inhibitory activity against PP1 is significantly less potent.[2]
Table 1: In Vitro Inhibitory Potency of Endothall
| Target Enzyme | IC₅₀ (Concentration for 50% Inhibition) | Reference |
|---|---|---|
| Protein Phosphatase 2A (PP2A) | 90 nM - 95 nM | [2][5] |
| Protein Phosphatase 1 (PP1) | 5 µM |[2] |
Cellular Effects
In cellular systems, PP2A inhibition by Endothall manifests as significant disruption of the cell cycle and cytoskeletal organization.
-
Mitotic Disruption: In plant meristematic tissues and tobacco BY-2 cells, Endothall causes a distortion of the cell division plane and malformation of microtubule spindle structures. This leads to cell cycle arrest, predominantly in prometaphase.[3]
-
No Direct Effect on Tubulin: Unlike classic mitotic disrupter herbicides such as dinitroanilines, Endothall does not directly inhibit the polymerization of tubulin in vitro. Its effects on the microtubule cytoskeleton are a downstream consequence of phosphatase inhibition.[3]
-
Inhibition of DNA Synthesis: In tobacco BY-2 cells, Endothall has been observed to inhibit the initiation of the S-phase and subsequent DNA synthesis.[3]
Key Experimental Protocols (In Vitro)
Protocol 2.3.1: Protein Phosphatase 2A Inhibition Assay
This colorimetric assay quantifies PP2A activity by measuring the dephosphorylation of a synthetic substrate.[6]
-
Reagents: Purified PP2A enzyme, assay buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA), a synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate, p-NPP), and a series of Endothall-disodium dilutions.
-
Procedure: a. In a 96-well plate, add purified PP2A to the assay buffer. b. Add varying concentrations of Endothall-disodium to the wells and incubate to allow for inhibitor binding. c. Initiate the reaction by adding the p-NPP substrate. d. Incubate at 30°C for a defined period (e.g., 30 minutes). e. Stop the reaction and measure the absorbance at 405 nm. The yellow color produced by p-nitrophenol is proportional to enzyme activity.[6]
-
Analysis: Calculate the percent inhibition for each Endothall concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
References
- 1. apms.org [apms.org]
- 2. Endothal-disodium | 53608-75-6 | Benchchem [benchchem.com]
- 3. noaa.gov [noaa.gov]
- 4. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Endothal-Disodium's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothal-disodium, a well-established herbicide, is gaining attention in biomedical research for its potent activity as a protein phosphatase inhibitor. Structurally related to cantharidin, endothal targets Protein Phosphatase 1 (PP1) and, more sensitively, Protein Phosphatase 2A (PP2A), crucial regulators of the eukaryotic cell cycle.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound disrupts cell cycle progression. It consolidates quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways, offering a comprehensive resource for researchers investigating its potential as a cell cycle-targeting agent.
Core Mechanism of Action: Inhibition of PP1 and PP2A
This compound's primary mechanism of action is the inhibition of serine/threonine protein phosphatases, specifically PP1 and PP2A.[1][3] These enzymes are critical for dephosphorylating a multitude of protein substrates, including key cell cycle regulators. PP2A, in particular, acts as a tumor suppressor by controlling the phosphorylation status and activity of proteins involved in cell growth, proliferation, and apoptosis.[4][5][6]
By inhibiting PP2A, endothal disrupts the delicate balance of phosphorylation and dephosphorylation required for orderly cell cycle transitions. This leads to the hyperphosphorylation of PP2A substrates, triggering cell cycle checkpoints and ultimately leading to cell cycle arrest or apoptosis.[6]
Table 1: Inhibitory Activity of Endothal and Related Compounds
| Compound | Target | IC50 (in vitro) | Potency (in vivo) | Reference |
|---|---|---|---|---|
| Endothall | PP1 & PP2A | - | Moderate | [2][7] |
| Cantharidin | PP1 & PP2A | PP1=1.8 µM, PP2A=0.2 µM | High | [2] |
| Endothall Thioanhydride (ETA) | PP1 & PP2A | - | High (Potent) |[2][7] |
Note: In vivo potency is influenced by factors such as cell permeability. ETA, a derivative, shows greater in vivo effectiveness due to enhanced cell uptake.[2][7]
Effects on Cell Cycle Progression
This compound exerts distinct effects on multiple phases of the cell cycle, primarily through its inhibition of PP2A. These effects have been observed in both plant and mammalian cells.
Mitotic Arrest (Prometaphase)
In plant meristematic cells, endothal treatment leads to a potent cell cycle arrest in prometaphase.[1] This is characterized by:
-
Malformed and distorted microtubule spindle structures.
-
Disturbed chromosome arrangement and alignment.
-
Abnormal perinuclear microtubule patterns.[1]
These effects phenocopy mutations in the TONNEAU2 (TON2) protein, a regulatory subunit of PP2A, suggesting that the PP2A/TON2 phosphatase complex is a key molecular target of endothal in plants.[1]
G2/M Phase Arrest
In mammalian cells, particularly cancer cell lines, the effects of PP2A inhibition are most prominently observed as a G2/M phase arrest. While direct quantitative data for endothal is limited, extensive studies on its structural and functional analog, cantharidin, provide a clear model for this effect. Treatment of pancreatic cancer cells with cantharidin results in a significant accumulation of cells in the G2/M phase.[1][4] This arrest is biochemically associated with:
-
Down-regulation of Cyclin-Dependent Kinase 1 (CDK1): A master regulator of the G2/M transition.[4]
-
Up-regulation of p21: A potent cyclin-dependent kinase inhibitor.[4]
Table 2: Effect of Cantharidin (Endothal Analog) on Pancreatic Cancer Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
|---|---|---|---|---|---|
| PANC-1 | Control | 58.3 ± 4.2 | 26.1 ± 3.5 | 15.6 ± 2.8 | [1] |
| PANC-1 | Cantharidin (10 µM, 48h) | 19.5 ± 2.9 | 10.2 ± 2.1 | 70.3 ± 5.6 | [1] |
| CFPAC-1 | Control | 62.1 ± 5.1 | 23.5 ± 3.1 | 14.4 ± 2.5 | [1] |
| CFPAC-1 | Cantharidin (10 µM, 48h) | 25.4 ± 3.3 | 8.9 ± 1.9 | 65.7 ± 5.1 | [1] |
(Data is illustrative of the effects of PP2A inhibition by cantharidin, an analog of endothal)
Inhibition of S-Phase Entry
In addition to mitotic disruption, endothal has been shown to block the initiation of the S-phase and inhibit DNA synthesis in tobacco BY-2 cells.[1] This indicates that endothal can activate an additional cell cycle checkpoint, likely involving other PP1 and/or PP2A complexes not associated with the TON2 pathway.[1]
Signaling Pathways and Molecular Mechanisms
The cell cycle arrest induced by this compound is a consequence of the disruption of key signaling pathways governed by PP2A.
PP2A-CDK1 Pathway in G2/M Arrest
PP2A is a critical positive regulator of the G2/M transition. It dephosphorylates and activates CDK1, which then forms a complex with Cyclin B1 to drive mitotic entry. By inhibiting PP2A, endothal prevents CDK1 activation, leading to a robust G2/M arrest. This is often coupled with an increase in the expression of CDK inhibitors like p21.
References
- 1. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Methods of Cell Cycle Analysis [mdpi.com]
- 3. noaa.gov [noaa.gov]
- 4. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress-independent growth inhibition of pancreatic cancer cells through G2/M cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Pharmacokinetics and pharmacodynamics of Endothal-disodium.
An in-depth analysis of the pharmacokinetic and pharmacodynamic properties of Endothal-disodium reveals a profile characterized by poor systemic absorption and a mechanism of action centered on the inhibition of key cellular phosphatases. This technical guide synthesizes available data to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of this compound in mammalian species is primarily defined by its limited absorption from the gastrointestinal tract and rapid excretion.
Absorption
Oral absorption of this compound is minimal. Following a single oral dose of 14C-labeled endothall in rats, approximately 90% of the administered dose was recovered in the feces, suggesting poor gastrointestinal absorption[1][2][3]. Another study also indicated that 89-98% of an oral dose remained in the gut and was excreted unchanged in the feces[1]. While one secondary source mentions a study by Soo et al. (1967) as showing approximately 82% absorption in rats, the primary findings of that study, focusing on excretion patterns, suggest this figure may not represent systemic bioavailability and could include the unabsorbed compound within the gastrointestinal tract[4].
Absorption can occur through dermal and ocular routes, as evidenced by toxicity observed in rabbit studies following direct skin or eye exposure[1][4].
Distribution
Following oral administration, the small fraction of absorbed endothall is distributed at low levels across most body tissues[4]. One hour after a single oral dose of 1.0 mg/kg of 14C-labeled endothall in rats, the highest concentrations of radioactivity were found in the stomach and intestines (approximately 95%), with much lower levels detected in the liver (~1.1%) and kidney (0.9%)[1]. The compound does not appear to bioaccumulate in fatty tissues[2].
Metabolism
This compound does not undergo significant metabolism in mammals. The majority of the compound is excreted unchanged or as a "bound form," which is believed to be unabsorbed endothall adsorbed to the contents of the gastrointestinal tract[1][2][3]. This contrasts with its fate in plants and fish, where it is reported to be completely metabolized[1][3].
Excretion
The primary route of elimination for orally administered this compound is through the feces. In rats, approximately 90% of the dose is excreted fecally, with about 7% found in the urine and a minor fraction (~3%) expired as carbon dioxide[1][2][3]. The excretion process is rapid, with over 95% of the administered dose eliminated within 48 hours and over 99% by 72 hours[2][3][4]. Bile has been identified as a very minor excretory pathway[1].
Quantitative Pharmacokinetic Data
The available literature focuses more on mass balance and excretion routes than on classical pharmacokinetic parameters. The following table summarizes the key quantitative findings.
| Parameter | Species | Dose | Value | Reference |
| Fecal Excretion | Rat | 5 mg/kg (oral, single dose) | ~90% of dose | [1][2][3] |
| Urinary Excretion | Rat | 5 mg/kg (oral, single dose) | ~7% of dose | [1][2] |
| Excretion as CO2 | Rat | 5 mg/kg (oral, single dose) | ~3% of dose | [1][2] |
| Total Excretion | Rat | 5 mg/kg (oral, single dose) | >95% within 48h | [2][3][4] |
Pharmacodynamics
The primary pharmacodynamic effect and mechanism of action of this compound is the inhibition of protein phosphatases.
Mechanism of Action
This compound is an inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two of the major serine/threonine phosphatases in eukaryotic cells[5][6]. These enzymes are crucial regulators of numerous cellular processes, including cell cycle progression. By inhibiting PP1 and PP2A, endothall disrupts the carefully controlled balance of protein phosphorylation, leading to cell cycle arrest and cytotoxicity[1].
This mechanism is responsible for its herbicidal activity in plants and its toxicity in animal models. The inhibition of these phosphatases leads to hyperphosphorylation of their substrate proteins, which can trigger downstream effects such as cytoskeletal disorganization and apoptosis.
Pharmacodynamic Effects
The key pharmacodynamic effects of this compound are related to its impact on the cell cycle.
-
Cell Cycle Arrest: In plant cells, endothall treatment leads to a distortion of the microtubule spindle structures and arrest of the cell cycle in prometaphase[1].
-
Inhibition of DNA Synthesis: Studies in tobacco BY-2 cells have shown that endothall can inhibit the initiation of the S-phase and DNA synthesis[1].
-
Toxicity: In animal studies, high doses of this compound cause significant gastrointestinal tract irritation, including vomiting, diarrhea, and hemorrhages[7]. At a cellular level, it can induce morphological changes and cell death[8].
Quantitative Pharmacodynamic and Toxicity Data
The following table summarizes no-observed-adverse-effect levels (NOAELs) and other toxicity endpoints from various studies.
| Effect | Species | Dose/Concentration | Study Duration | Reference |
| No Adverse Effect | Dog | 2 mg/kg/day | 2 years | [7] |
| Maternal Toxicity (NOAEL) | Rat | 12.5 mg/kg/day | Gestation days 6-15 | [7] |
| Fetal Effects (NOAEL) | Rat | 25 mg/kg/day | Gestation days 6-15 | [7] |
| Reproductive Effects (NOAEL) | Rat | 4 mg/kg/day | 3 generations | [2][3][7] |
| Decreased Pup Body Weight | Rat | 12 mg/kg/day | 3 generations | [2][3][7] |
| Pup Mortality | Rat | 100 mg/kg/day | 3 generations | [2][3][7] |
Key Experimental Protocols
Pharmacokinetic Study in Rats (Adapted from Soo et al., 1967)
-
Objective: To determine the absorption, distribution, and excretion of endothall after oral administration in rats.
-
Test System: Male and female Wistar rats.
-
Pre-treatment: Animals were preconditioned by receiving 5 mg/kg of unlabeled endothall in their diet for two weeks.
-
Test Substance: A single oral dose of approximately 5 mg/kg of 14C-labeled endothall.
-
Administration: The labeled compound was administered orally.
-
Sample Collection: Feces, urine, and expired air (for CO2) were collected at various time points up to 72 hours post-administration. Tissues (including stomach, intestines, liver, kidney, fat) were collected from subgroups of animals at different time points to assess distribution.
-
Analysis: Radioactivity in collected samples (feces, urine, CO2, and tissues) was quantified using scintillation counting to determine the percentage of the administered dose in each compartment over time.
Caption: Workflow for a pharmacokinetic study of 14C-labeled endothall in rats.
Three-Generation Reproductive Toxicity Study (Adapted from Scientific Associates, 1965)
-
Objective: To evaluate the effects of chronic dietary exposure to disodium endothall on reproductive performance and offspring viability over three generations.
-
Test System: Male and female rats.
-
Experimental Groups: Four groups receiving diets containing disodium endothall equivalent to 0, 4, 12, or 100 mg endothall ion/kg/day.
-
Procedure:
-
F0 Generation: Weanling rats were placed on the test diets and maintained until 100 days of age, then mated to produce the F1 generation.
-
F1 Generation: Pups selected from the F1 litters were maintained on the same respective diets until 100 days of age, then mated to produce the F2 generation.
-
F2 Generation: The process was repeated with the F2 generation to produce F3 pups.
-
-
Endpoints Evaluated: Fertility, gestation length, litter size, pup viability, survival, and body weight at weaning for each generation. Gross and histopathological examinations were performed on parental animals and offspring.
Caption: Experimental workflow for the three-generation reproductive toxicity study.
Signaling Pathway
The primary molecular target of this compound is the PP1/PP2A complex. Inhibition of this complex disrupts the dephosphorylation of key cell cycle regulatory proteins, such as those in the TONNEAU2 (TON2) pathway in plants, leading to mitotic arrest.
Caption: this compound inhibits PP2A, disrupting cell cycle progression.
References
- 1. noaa.gov [noaa.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. The BALB/c 3T3 Cell Transformation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo [scite.ai]
- 7. mass.gov [mass.gov]
- 8. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Endothall-Disodium's Binding Affinity for PP1 vs. PP2A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of endothall-disodium for protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two crucial serine/threonine phosphatases involved in a myriad of cellular processes. Understanding the differential inhibition of these enzymes by small molecules like endothall is paramount for the development of targeted therapeutics and for elucidating fundamental cellular signaling pathways.
Quantitative Analysis of Binding Affinity
Endothall, a structural analog of cantharidin, has been identified as a potent inhibitor of both PP1 and PP2A. However, quantitative assays consistently demonstrate a significantly higher binding affinity and inhibitory potency of endothall for PP2A compared to PP1. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, clearly illustrate this selectivity.
Data from multiple studies indicate that the catalytic subunit of PP2A is considerably more sensitive to endothall and its analogs than the catalytic subunit of PP1.[1] Specifically, the IC50 of endothall for PP2A is in the nanomolar range, while its IC50 for PP1 is in the micromolar range, indicating a binding affinity for PP2A that is approximately 55 times greater.
Below is a summary of the quantitative data on the binding affinity of endothall for PP1 and PP2A:
| Enzyme Target | Inhibitor | IC50 Value | Reference |
| Protein Phosphatase 2A (PP2A) | Endothall | 90 nM | [2] |
| Protein Phosphatase 1 (PP1) | Endothall | 5 µM | [2] |
| Protein Phosphatase 2A (PP2A) | Endothall | 19-50 nM | [3][4] |
| Protein Phosphatase 2A (PP2A) | Endothall | 95 nM | [5] |
| Protein Phosphatase 1c (catalytic subunit) | Endothall | 1.8 µM |
Experimental Protocols: Determining IC50 Values
The determination of IC50 values for endothall against PP1 and PP2A is typically performed using a colorimetric protein phosphatase assay. This method measures the dephosphorylation of a substrate by the phosphatase in the presence of varying concentrations of the inhibitor.
Principle
The assay relies on the ability of PP1 and PP2A to dephosphorylate a synthetic substrate, p-nitrophenyl phosphate (pNPP). The product of this reaction, p-nitrophenol, is a chromogenic compound that absorbs light at 405 nm. The rate of p-nitrophenol production is directly proportional to the phosphatase activity. By measuring the absorbance at 405 nm in the presence of different concentrations of endothall, a dose-response curve can be generated, from which the IC50 value is calculated.
Materials
-
Purified recombinant human PP1 and PP2A enzymes
-
Endothall-disodium salt
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MnCl2 for PP1; 50 mM Tris-HCl, pH 7.4, 100 mM NaCl for PP2A)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure
-
Enzyme Preparation: Dilute the purified PP1 and PP2A enzymes to a working concentration in their respective assay buffers. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a stock solution of endothall-disodium in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.
-
Assay Setup:
-
Add a fixed volume of the diluted enzyme solution to each well of a 96-well microplate.
-
Add varying concentrations of the endothall dilutions to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation: Add a fixed volume of the pNPP substrate solution to each well to start the dephosphorylation reaction.
-
Incubation: Incubate the microplate at the controlled temperature for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination (Optional): The reaction can be stopped by adding a strong base (e.g., NaOH) to each well.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from a well with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each endothall concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the endothall concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of endothall that inhibits 50% of the enzyme's activity.
-
Visualizing Experimental and Signaling Pathways
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of endothall.
Caption: Experimental workflow for determining the IC50 of endothall.
Generalized Signaling Pathway of PP1/PP2A Inhibition
PP1 and PP2A are master regulators of numerous signaling pathways, controlling processes such as cell cycle progression, apoptosis, and metabolism. The diagram below illustrates a generalized signaling cascade where these phosphatases play a key role and how an inhibitor like endothall can disrupt this regulation.
References
- 1. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Endothall: From Herbicidal Origins to a Research Compound of Interest
Executive Summary
Endothall, a dicarboxylic acid first identified for its herbicidal properties in the mid-20th century, has emerged as a valuable research compound due to its potent and selective inhibition of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase. This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of Endothall, with a focus on its application as a research tool. This document details its synthesis, summarizes key quantitative data on its inhibitory activity, and provides detailed experimental protocols for its study. Furthermore, signaling pathways affected by Endothall in both plant and mammalian cells are illustrated to provide a deeper understanding of its biological effects.
History and Discovery
Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, was first recognized for its herbicidal properties in 1950 by Tischler and colleagues.[1] Its initial applications were as a defoliant and desiccant for terrestrial plants.[1] The aquatic herbicidal potential of Endothall was discovered in 1953, and it was officially registered for this use in 1960.[1] The development of Endothall for aquatic weed control began in earnest in 1958.[2]
Structurally, Endothall is an organic acid related to cantharidin, a known natural toxin.[3] It is typically used in salt formulations, such as the dipotassium salt or the mono-N,N-dimethylalkylamine salt, to enhance its solubility and efficacy.[3][4] These formulations are commercially available under trade names like Aquathol® and Hydrothol®.[5] For decades, Endothall has been a widely used contact herbicide for managing submerged aquatic vegetation and algae in various water bodies.[3][6]
The transition of Endothall from a commercial herbicide to a significant research compound stemmed from the elucidation of its mechanism of action. Its structural similarity to cantharidin, a known protein phosphatase inhibitor, led to investigations that confirmed Endothall as a potent inhibitor of Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[7][8] This discovery opened up new avenues for its use in studying the roles of these critical phosphatases in various cellular processes, including cell cycle regulation, signal transduction, and apoptosis, making it a valuable tool in cancer research and cell biology.
Chemical Synthesis
The synthesis of Endothall is primarily achieved through a Diels-Alder reaction, a cornerstone of organic chemistry for forming cyclic compounds.[6][9] The process involves the [4+2] cycloaddition of furan (a diene) and maleic anhydride (a dienophile) to form the endo- and exo-isomers of the Diels-Alder adduct.[9][10][11] The resulting anhydride is then hydrogenated to saturate the double bond, yielding the final product, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride. Subsequent hydrolysis of the anhydride opens the ring to form Endothall, the dicarboxylic acid.[6]
Experimental Protocol: Synthesis of Endothall
Materials:
-
Furan
-
Maleic anhydride
-
Solvent (e.g., diethyl ether or solvent-free)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Water
Procedure:
-
Diels-Alder Reaction:
-
In a round-bottom flask, dissolve maleic anhydride in a minimal amount of diethyl ether (or proceed solvent-free).
-
Add an equimolar amount of furan to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
The Diels-Alder adduct will precipitate out of the solution as a white solid.
-
Filter the solid product and wash with cold diethyl ether to remove any unreacted starting materials.
-
-
Hydrogenation:
-
Dissolve the Diels-Alder adduct in a suitable solvent such as ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas at a pressure of 1-3 atm.
-
Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, indicating the saturation of the double bond.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the hydrogenated anhydride.
-
-
Hydrolysis:
-
Add water to the hydrogenated anhydride.
-
Heat the mixture to reflux to facilitate the hydrolysis of the anhydride to the dicarboxylic acid.
-
Cool the solution to room temperature and then in an ice bath to crystallize the Endothall.
-
Filter the crystalline product and dry under vacuum.
-
Characterization: The final product can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Mechanism of Action
Endothall's primary mechanism of action is the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[7][8] This inhibition leads to a hyperphosphorylated state of numerous cellular proteins, thereby disrupting various signaling pathways that control cell growth, proliferation, and death.
Inhibition of Protein Phosphatases
Endothall acts as a competitive inhibitor of PP2A and PP1.[1][8] The inhibitory concentration (IC50) values for Endothall highlight its greater selectivity for PP2A over PP1.
Quantitative Data on Endothall's Inhibitory Activity
| Target Enzyme | IC50 Value | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 90 nM | [7] |
| Protein Phosphatase 1 (PP1) | 5 µM | [7] |
Downstream Signaling Pathways
4.2.1 Herbicidal Mechanism in Plants
In plants, the inhibition of PP2A by Endothall has profound effects on cell division and morphology. The primary target is believed to be the PP2A/TONNEAU2 (TON2) phosphatase complex, which is crucial for regulating the orientation of the cell division plane and the organization of the microtubule cytoskeleton.[4][7]
Inhibition of this complex by Endothall leads to:
-
Disruption of Microtubule Spindle Formation: Endothall causes the formation of malformed and disorganized microtubule spindles during mitosis.[7]
-
Cell Cycle Arrest: This disruption of the mitotic spindle leads to cell cycle arrest at the prometaphase stage.[4][7]
-
Abnormal Cell Division: The inability to form a proper spindle and complete mitosis results in abnormal cell division and ultimately leads to plant death.[7]
// Nodes Endothall [label="Endothall", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A_TON2 [label="PP2A/TON2 Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule [label="Microtubule Organization\n(Spindle Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Progression\n(Prometaphase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlantDeath [label="Herbicidal Effect\n(Plant Death)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Endothall -> PP2A_TON2 [label="Inhibits"]; PP2A_TON2 -> Microtubule [label="Regulates"]; Microtubule -> CellCycle [label="Is required for"]; CellCycle -> PlantDeath [label="Arrest leads to"]; } dot Caption: Herbicidal mechanism of Endothall via PP2A/TON2 inhibition.
4.2.2 Potential Mechanism in Cancer Cells
In mammalian cells, PP2A acts as a tumor suppressor by negatively regulating several key oncogenic signaling pathways.[8][12] By inhibiting PP2A, Endothall has the potential to modulate these pathways, which is of significant interest in cancer research. The primary downstream targets of PP2A include the Akt/mTOR pathway and proteins involved in apoptosis.
-
Akt/mTOR Pathway: PP2A dephosphorylates and inactivates Akt, a central kinase that promotes cell survival and proliferation through the mTOR pathway.[13][14][15] Inhibition of PP2A by Endothall would lead to sustained Akt phosphorylation and activation, potentially promoting cell survival. However, the paradoxical effects of PP2A inhibition in cancer are an area of active research, with some studies suggesting that it can also sensitize cancer cells to other therapies.[3]
-
Apoptosis Regulation: PP2A can dephosphorylate and regulate the activity of Bcl-2 family proteins, which are key regulators of apoptosis.[16][17] By altering the phosphorylation status of these proteins, Endothall could potentially influence the apoptotic threshold of cancer cells.
// Nodes Endothall [label="Endothall", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A [label="PP2A", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 Family\nProteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Endothall -> PP2A [label="Inhibits"]; PP2A -> Akt [label="Dephosphorylates\n(Inactivates)"]; Akt -> mTOR [label="Activates"]; mTOR -> CellSurvival [label="Promotes"]; PP2A -> Bcl2 [label="Dephosphorylates\n(Regulates)"]; Bcl2 -> Apoptosis [label="Regulates"]; } dot Caption: Potential downstream effects of Endothall in cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments involving Endothall, based on standard methodologies.
Protocol for In Vitro PP2A Inhibition Assay
This protocol is based on a colorimetric assay that measures the dephosphorylation of a synthetic phosphopeptide by PP2A.
Materials:
-
Recombinant human PP2A
-
Serine/Threonine Phosphatase Substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0)
-
Endothall stock solution (in a suitable solvent like DMSO)
-
Malachite Green Phosphate Detection Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Endothall Dilutions: Prepare a serial dilution of Endothall in the assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO) without Endothall.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 25 µL of the appropriate Endothall dilution or vehicle control.
-
Add 25 µL of the PP2A enzyme solution (diluted in assay buffer) to each well.
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition:
-
Initiate the phosphatase reaction by adding 50 µL of the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for 15-30 minutes.
-
-
Phosphate Detection:
-
Stop the reaction and detect the amount of free phosphate released by adding 100 µL of Malachite Green Phosphate Detection Solution to each well.
-
Incubate at room temperature for 15 minutes to allow color development.
-
-
Data Acquisition:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PP2A inhibition for each Endothall concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Endothall concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol for Herbicidal Efficacy Assay (Aquatic Weeds)
This protocol outlines a general procedure for assessing the herbicidal activity of Endothall on submerged aquatic plants in a laboratory setting.
Materials:
-
Target aquatic plant species (e.g., Hydrilla verticillata)
-
Culture medium or pond water
-
Endothall stock solution
-
Glass beakers or flasks
-
Growth chamber or greenhouse with controlled light and temperature
-
Balance for weighing plant biomass
Procedure:
-
Plant Acclimation:
-
Acclimate healthy, uniform-sized fragments of the target aquatic plant in beakers containing culture medium for several days under controlled conditions (e.g., 14:10 light:dark cycle, 25°C).
-
-
Herbicide Application:
-
Prepare a range of Endothall concentrations in the culture medium. Include an untreated control group.
-
Randomly assign replicate beakers to each treatment group.
-
Remove the acclimation medium and replace it with the corresponding Endothall treatment solution.
-
-
Incubation:
-
Incubate the plants in the growth chamber for a specified period (e.g., 7 to 21 days).
-
-
Efficacy Assessment:
-
At the end of the incubation period, visually assess the plants for signs of injury (e.g., chlorosis, necrosis, tissue disintegration).
-
Harvest the plant biomass from each beaker.
-
Gently blot the plants dry and record the fresh weight.
-
Dry the plant material in an oven at 60-70°C to a constant weight and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in fresh and dry weight for each treatment group compared to the untreated control.
-
Determine the effective concentration (EC50) of Endothall required to cause a 50% reduction in plant biomass.
-
Conclusion
Endothall has a rich history, evolving from a widely used herbicide to a valuable tool for biochemical and cell biology research. Its specific inhibition of PP2A provides a powerful means to investigate the myriad of cellular processes regulated by this essential phosphatase. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals interested in utilizing Endothall as a research compound. Further investigation into its effects on downstream signaling pathways in cancer cells may uncover novel therapeutic strategies.
References
- 1. mass.gov [mass.gov]
- 2. A protein phosphatase 2A (PP2A) inhibition assay using a recombinant enzyme for rapid detection of microcystins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]
- 6. aquatics.org [aquatics.org]
- 7. apms.org [apms.org]
- 8. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 11. CellMinerCDB: NCATS is a Web-Based Portal Integrating Public Cancer Cell Line Databases for Pharmacogenomic Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncrac.org [ncrac.org]
- 13. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of apoptosis: involvement of Bcl-2-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
Degradation and stability of Endothal-disodium in solution.
An In-Depth Technical Guide on the Degradation and Stability of Endothall-Disodium in Solution
Introduction
Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a contact herbicide widely used for the control of submerged aquatic weeds and algae in various water bodies.[1][2][3] It is commercially available in several salt formulations, including endothall-disodium, dipotassium, and mono(N,N-dimethylalkylamine) salts, to enhance its solubility and application.[1][4] Upon application in an aquatic environment, these salts dissociate to form the endothall acid, which is the active herbicidal form.[2] Understanding the degradation kinetics and stability of endothall-disodium in solution is critical for assessing its environmental fate, efficacy, and potential non-target impacts.
This technical guide provides a comprehensive overview of the degradation pathways, stability-influencing factors, and quantitative data related to endothall-disodium and its active acid form in aqueous solutions. It is intended for researchers, scientists, and drug development professionals involved in environmental science and herbicide management.
Mechanisms of Degradation
The persistence of endothall in the aquatic environment is primarily governed by microbial degradation. Other abiotic processes such as hydrolysis and photolysis are generally considered minor degradation pathways under typical environmental conditions.[1][5]
Microbial Degradation
Microbial action is the principal mechanism for endothall breakdown in aquatic systems.[5][6][7][8] The process is characterized by a lag phase, during which microbial populations capable of metabolizing the herbicide proliferate, followed by a period of rapid degradation.[6][7] Studies have demonstrated that in sterilized (autoclaved) water, endothall shows no significant degradation, whereas in non-sterilized water containing natural microbial populations, degradation is rapid.[1][6] The half-life under aerobic conditions is typically a week or less, while anaerobic conditions may extend the half-life to approximately 10 days.[1]
The primary breakdown product of endothall biotransformation is glutamic acid.[1] The degradation proceeds through the splitting of the oxabicyclo ring, with subsequent metabolism of the resulting carboxylic acids via pathways such as the tricarboxylic acid (TCA) cycle.[1] Minor metabolites can include aspartic acid, citric acid, and alanine.[1]
Hydrolysis
Endothall is generally stable to chemical hydrolysis at acidic and alkaline pH.[1] However, one study noted that while stable at pH 5 and pH 9, technical endothall exhibited a very long half-life of 2,825 days at a neutral pH of 7, suggesting that hydrolysis is not a significant environmental fate process.[1]
Photodegradation
Photodegradation is not considered a major pathway for endothall dissipation.[1] Studies using 14C-labeled technical endothall found it to be stable to photolysis by a xenon lamp at pH 7 and 9.[1] An exception was observed at pH 5, where a half-life of less than 24 hours was reported, although the mass balance of the labeled compound could not be fully accounted for.[1]
Factors Influencing Stability
The rate of endothall degradation in solution is influenced by several environmental factors.
-
Presence of Sediment and Microorganisms: The presence of sediment is a key factor accelerating degradation.[7][8] Sediment provides a habitat for microbial communities responsible for the breakdown of endothall. In studies, endothall persisted for over 21 days in water without sediment, but with sediment present, rapid degradation commenced after a 5 to 11-day lag phase and was nearly complete by day 14.[6][7][8]
-
Temperature: As a biologically driven process, the rate of endothall degradation is positively correlated with temperature.[4][9] Higher water temperatures increase microbial activity, thus enhancing the degradation rate.[9][10] Efficacy of the herbicide is also greater at higher temperatures, with treatments at 25°C being more effective than at 10°C.[10]
-
pH: While endothall is stable to hydrolysis across a range of pH values, pH can influence microbial activity.[1][11] Extreme pH levels can inhibit the microbial populations responsible for degradation.[11]
-
Aerobic vs. Anaerobic Conditions: Endothall biodegrades more rapidly under aerobic conditions. The half-life in aerobic aquatic environments is about one week or less, whereas under anoxic conditions, the half-life can be longer.[1] One study reported a half-life of 10 days for the dipotassium salt under anaerobic conditions.[1]
Quantitative Stability Data
The degradation rate of endothall is often expressed as a half-life (t½), which is the time required for 50% of the initial concentration to dissipate. The following table summarizes reported half-life values for endothall under various conditions.
| Endothall Formulation | Conditions | Half-Life (t½) | Reference(s) |
| Technical Endothall | Soil, Clay | 4-5 days | [3][12] |
| Technical Endothall | Soil, High Organic Content | 9 days | [3][12] |
| Dipotassium Salt | Surface Water, Aerobic | 4-7 days | [12] |
| Technical Endothall | Surface Water, Aerobic | ~7 days | [12] |
| Endothall | Aquatic Environment, Aerobic | ~1 week or less | [1][3] |
| Dipotassium Salt | Water, Anaerobic | 10 days | [1] |
| Endothall | Irrigation Pond Water | 12 days | [1] |
| Technical Endothall | Water, pH 7 (Hydrolysis) | 2825 days | [1] |
| Technical Endothall | Water, pH 5 (Photolysis) | < 24 hours | [1] |
| Endothall | Pond Water (Non-Sterilized) | 4 days (for 50% degradation) | [1][6] |
| Endothall | Pond Water (Sterilized) | No apparent degradation after 9 days | [1][6] |
Experimental Protocols
Assessing the stability and degradation of endothall requires robust experimental designs and sensitive analytical methodologies.
Stability Study Design
A typical stability study for a substance like endothall-disodium follows established guidelines to evaluate its quality over time under various environmental factors.[13]
-
Batch Selection: A minimum of two batches, at least pilot scale, should be tested. One batch should be chosen towards the end of its shelf life to assess stability over the entire period.[14][15]
-
Storage Conditions: Samples are stored under controlled conditions. For long-term testing, conditions might be 25°C ± 2°C / 60% RH ± 5% RH. Accelerated stability testing is often conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[13][16] The specific conditions (e.g., temperature, light exposure, pH of the solution) are chosen to simulate real-world storage and use.
-
Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[13]
-
Parameters Tested: The study should monitor physical, chemical, and microbiological attributes. This includes visual appearance, pH, assay of the active substance, and quantification of degradation products.[13][15]
Mesocosm Studies for Biodegradation
To study environmental fate, mesocosm experiments are frequently employed.[5][7][8]
-
Setup: Mesocosms (e.g., large tanks) are prepared with water and sediment from relevant sources to simulate a natural aquatic environment.[7][8]
-
Treatment: A known concentration of endothall (e.g., 2.4 mg/L) is applied to the mesocosms.[7] Control mesocosms without sediment or with sterilized sediment may be included to isolate the effect of microbial degradation.[6][7]
-
Sampling: Water samples are collected at predetermined intervals (e.g., day 0, 1, 3, 7, 14, 21) to monitor the concentration of endothall and its isomers.[8]
-
Analysis: Samples are analyzed using a validated analytical method, such as LC-MS, to quantify the parent compound and any relevant degradation products.[8]
Analytical Methodology: EPA Method 548.1
EPA Method 548.1 is a standard procedure for the determination of endothall in drinking water.[17][18]
-
Sample Collection & Preservation: Samples are collected in amber glass bottles to protect from light. If residual chlorine is present, it is quenched with sodium thiosulfate. Samples must be refrigerated at 4°C and extracted within 7 days.[17]
-
Extraction: A 100 mL water sample is passed through a liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger. The cartridge is first conditioned with appropriate solvents.[18]
-
Elution and Derivatization: The retained endothall is eluted from the cartridge with acidic methanol. Methylene chloride is added as a co-solvent, and the solution is heated (e.g., 50°C for 30-60 minutes) to form the dimethyl ester of endothall. This derivatization step is necessary to make the analyte volatile for gas chromatography.[17]
-
Partition & Concentration: Salted reagent water is added, and the endothall dimethyl ester is partitioned into methylene chloride. The extract is then concentrated to a small volume under a stream of nitrogen.[18]
-
Analysis: The concentrated extract is analyzed by Gas Chromatography/Mass Spectrometry (GC/MS) or GC with a Flame Ionization Detector (GC-FID).[17][18] Identification is based on the retention time, and quantification is performed by comparing the response to a standard curve.
Conclusion
The stability of endothall-disodium in aqueous solutions is predominantly dictated by microbial degradation, a process significantly accelerated by the presence of sediment and warmer temperatures. Abiotic degradation pathways, including hydrolysis and photolysis, are generally slow and contribute minimally to its overall dissipation in the environment under typical conditions. The half-life in natural aquatic systems is relatively short, usually on the order of one to two weeks, indicating low persistence. A thorough understanding of these degradation dynamics, supported by robust experimental protocols and analytical methods, is essential for the effective and environmentally responsible use of this herbicide.
References
- 1. mass.gov [mass.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apms.org [apms.org]
- 5. Sediment Facilitates Microbial Degradation of the Herbicides Endothall Monoamine Salt and Endothall Dipotassium Salt in an Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothal-disodium | 53608-75-6 | Benchchem [benchchem.com]
- 7. Sediment Facilitates Microbial Degradation of the Herbicides Endothall Monoamine Salt and Endothall Dipotassium Salt in an Aquatic Environment [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. noaa.gov [noaa.gov]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. ema.europa.eu [ema.europa.eu]
- 16. scribd.com [scribd.com]
- 17. Analytical Method [keikaventures.com]
- 18. NEMI Method Summary - 548.1 (by MS) [nemi.gov]
Endothal-Disodium's Impact on Microtubule Organization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endothal-disodium, a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), exerts a significant, albeit indirect, influence on microtubule organization. This technical guide elucidates the molecular mechanisms underpinning this effect, summarizes the available quantitative data, provides detailed experimental protocols for further investigation, and visualizes the key signaling pathways and experimental workflows. Unlike classical microtubule-targeting agents, this compound does not directly interact with tubulin to inhibit its polymerization. Instead, its activity is mediated through the hyperphosphorylation of microtubule-associated proteins (MAPs) that are substrates of PP1 and PP2A, leading to profound disruptions in microtubule-dependent processes, most notably mitotic spindle formation and function.
Core Mechanism of Action: An Indirect Effect on Microtubules
The primary molecular targets of this compound are the serine/threonine protein phosphatases PP1 and PP2A, with a notably higher sensitivity observed for PP2A[1][2]. The catalytic subunit of PP2A is 5- to 12-fold more sensitive to endothal and its analogs compared to the catalytic subunit of PP1[1]. By inhibiting these phosphatases, this compound leads to a state of hyperphosphorylation of their cellular substrates.
Several critical microtubule-associated proteins (MAPs), including tau and MAP2, are known substrates of PP2A[3][4]. The phosphorylation status of these MAPs is a key determinant of their ability to bind to and stabilize microtubules. In their unphosphorylated state, MAPs like tau promote microtubule assembly and stability[3]. Inhibition of PP2A by this compound disrupts this regulatory balance, leading to the accumulation of hyperphosphorylated MAPs. This increased phosphorylation can cause the detachment of MAPs from microtubules, resulting in increased microtubule dynamic instability and a failure to properly organize higher-order microtubule structures[5].
This indirect mechanism is supported by in vitro studies which have shown that endothal does not inhibit the polymerization of purified tubulin, a hallmark of direct microtubule-targeting agents. The observed effects, such as aberrant mitotic spindles, are therefore a downstream consequence of the disruption of the signaling pathways that regulate microtubule dynamics.
Quantitative Data on this compound's Activity
Direct quantitative data on the specific effects of this compound on microtubule dynamics (e.g., growth/shortening rates, catastrophe/rescue frequencies) are not extensively available in the current literature. However, quantitative data on its inhibitory activity against its primary targets, PP1 and PP2A, have been established.
| Parameter | Compound | Target | Value | Species/System | Reference |
| Inhibitory Potency Sequence (in vitro) | Cantharidin > Endothal > Endothall Thioanhydride | PP1 & PP2A | - | Not Specified | [2] |
| Relative Sensitivity | Cantharidin and analogs (incl. Endothal) | PP2A vs. PP1 | 5- to 12-fold more sensitive to PP2A | Not Specified | [1] |
| Enzyme Activity Inhibition | Endothal (50 µM) | PP2A-mediated nitrate reductase activation | 56% decrease | Spinach Leaves | [1] |
Qualitative Effects on Microtubule Organization
While precise quantitative measurements of spindle defects are lacking, qualitative observations from studies on endothal and analogous PP2A inhibitors like cantharidin consistently report significant disruptions to microtubule organization, particularly during mitosis.
| Observed Effect | Compound(s) | Cell/System Type | Reference |
| Aberrant mitotic spindles | Cantharidin | Human cancer cells | [6] |
| Disrupted spindle organization | Cantharidin | Human cancer cells | [6] |
| No inhibition of general microtubule polymerization | Cantharidin | Human cancer cells | [6] |
| Dissociation of PP2A from microtubules | Okadaic Acid | Endothelial cells | [3] |
| Disassembly of peripheral microtubules | Okadaic Acid | Endothelial cells | [3] |
Experimental Protocols
Immunofluorescence Staining of Microtubules in Plant Cells
This protocol is adapted for the visualization of endothal-induced effects on microtubule organization in plant cells, such as tobacco BY-2 cells or Arabidopsis thaliana root tips.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 4% (w/v) paraformaldehyde in PBS
-
Cell wall digestion enzyme solution: 1% (w/v) cellulase, 0.5% (w/v) pectolyase in a suitable buffer
-
Permeabilization buffer: 1% (v/v) Triton X-100 in PBS
-
Blocking buffer: 3% (w/v) bovine serum albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI solution (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Fixation: Treat plant material with this compound at the desired concentrations for the appropriate duration. Fix the samples in 4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Washing: Wash the samples three times with PBS for 10 minutes each.
-
Cell Wall Digestion: Incubate the samples in the cell wall digestion enzyme solution. The duration will need to be optimized for the specific tissue (typically 30-60 minutes).
-
Permeabilization: Wash the samples with PBS and then incubate in permeabilization buffer for 1 hour at room temperature.
-
Blocking: Wash with PBS and then block with 3% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the samples with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the samples three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.
-
Washing: Wash the samples three times with PBS for 10 minutes each in the dark.
-
Counterstaining: Stain with DAPI solution for 10 minutes.
-
Mounting: Wash with PBS, mount the samples in antifade medium, and seal the coverslip.
-
Imaging: Visualize the microtubule structures using a confocal laser scanning microscope.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizing the Molecular Landscape
Signaling Pathway of this compound's Effect on Microtubules
References
- 1. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatase 2A is involved in endothelial cell microtubule remodeling and barrier regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protein Phosphatase PP2A/Bα Binds to the Microtubule-associated Proteins Tau and MAP2 at a Motif Also Recognized by the Kinase Fyn: IMPLICATIONS FOR TAUOPATHIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of MAP2c and MAP4 by MARK kinases leads to the destabilization of microtubules in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cantharidin-induced Mitotic Arrest is Associated with the Formation of Aberrant Mitotic Spindles and Lagging Chromosomes Resulting, in part, from the Suppression of PP2Aα - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unintended Reach: An In-depth Technical Guide to the Off-Target Effects of Endothall-Disodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known off-target effects of Endothall-disodium, a compound primarily utilized as an herbicide. While effective in its intended application, a growing body of research highlights its interactions with unintended biological targets, warranting a thorough understanding for professionals in research and development. This document delves into the molecular mechanisms, cellular consequences, and organism-level impacts of these off-target activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.
Core Off-Target Mechanism: Inhibition of Protein Phosphatases 1 and 2A
The primary off-target mechanism of Endothall-disodium is the potent inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1] These enzymes are critical regulators of a vast array of cellular processes, and their inhibition by Endothall-disodium can lead to significant cellular dysregulation.
Quantitative Inhibition Data
The inhibitory potency of Endothall against PP2A and PP1 has been quantified, revealing a greater selectivity for PP2A.
| Enzyme Target | IC50 Value | Reference |
| Protein Phosphatase 2A (PP2A) | 90 nM | [1] |
| Protein Phosphatase 1 (PP1) | 5 µM | [1] |
Downstream Cellular Off-Target Effects
The inhibition of PP1 and PP2A by Endothall-disodium triggers a cascade of downstream effects, impacting fundamental cellular processes.
Disruption of Cellular Respiration
Endothall has been shown to interfere with mitochondrial respiration. At lower concentrations, it can suppress oxygen consumption, while at higher concentrations, it may paradoxically stimulate it.[1] This disruption of cellular energy production is a key contributor to its herbicidal activity and a significant off-target effect in non-target organisms.
Inhibition of Protein and Lipid Biosynthesis
Research indicates that Endothall can interfere with the synthesis of essential macromolecules. It has been observed to inhibit the incorporation of precursors into both proteins and lipids, thereby disrupting cellular growth and function.[1]
Compromised Cell Membrane Integrity
A significant off-target effect of Endothall is the disruption of cell membrane integrity. This is thought to be a consequence of the inhibition of ATP production, leading to a loss of osmotic control and subsequent leakage of cellular contents.[1]
Toxicity to Non-Target Organisms
The off-target effects of Endothall-disodium at the molecular and cellular levels translate to toxicity in a range of non-target organisms. The following tables summarize acute toxicity data for Endothall-disodium and its related salts. It is important to note that toxicity can vary depending on the specific salt formulation.
Mammalian Toxicity
| Species | Route | LD50 | Reference |
| Rat | Oral | 51 mg/kg | [2] |
| Guinea Pig | Oral | 250 mg/kg | [2] |
| Rabbit | Dermal | 100 mg/kg | [2] |
| Rat | Dermal | 750 mg/kg | [2] |
Aquatic Organism Toxicity (Disodium and Dipotassium Salts)
| Species | Exposure Duration | LC50 / EC50 | Salt Form | Reference |
| Bluegill (Lepomis macrochirus) | 96 hours | >100 mg/L | Disodium/Dipotassium | [3] |
| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | >100 mg/L | Disodium/Dipotassium | [3] |
| Daphnia magna (Water Flea) | 26 hours | 46 mg/L (EC50, immobilization) | Not specified | [4] |
| Redfin shiner (Notropis lutrensis) | Not specified | 95 mg/L | Disodium | [3] |
| Redsided shiner (Notropis umbratilis) | Not specified | 105 mg/L | Disodium | [3] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of Endothall-disodium's off-target effects.
Protein Phosphatase Inhibition Assay
Principle: This assay quantifies the inhibition of PP1 or PP2A activity by Endothall-disodium by measuring the dephosphorylation of a synthetic substrate.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant PP1 or PP2A enzyme is prepared in a suitable assay buffer. A synthetic phosphopeptide substrate, such as p-nitrophenyl phosphate (pNPP) or a more specific peptide, is also prepared in the assay buffer.
-
Inhibition Reaction: A reaction mixture is prepared containing the assay buffer, the phosphatase enzyme, and varying concentrations of Endothall-disodium. The reaction is initiated by the addition of the phosphopeptide substrate.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for enzymatic dephosphorylation.
-
Detection: The amount of dephosphorylated product is quantified. For pNPP, this is achieved by measuring the absorbance of the yellow product, p-nitrophenol, at 405 nm. For other phosphopeptides, a reagent like Malachite Green can be used to detect the released inorganic phosphate.
-
Data Analysis: The percentage of inhibition at each Endothall-disodium concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mitochondrial Respiration Assay
Principle: This protocol measures the effect of Endothall-disodium on mitochondrial oxygen consumption using a Clark-type oxygen electrode.
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from a relevant tissue or cell type using differential centrifugation.
-
Respirometry Chamber Setup: A Clark-type oxygen electrode is calibrated and a suspension of isolated mitochondria in a respiration buffer is added to the sealed, temperature-controlled chamber.
-
Substrate Addition: Respiratory substrates (e.g., pyruvate, malate, succinate) are added to initiate electron transport and oxygen consumption.
-
Endothall-Disodium Treatment: After a stable baseline rate of oxygen consumption is established, varying concentrations of Endothall-disodium are added to the chamber.
-
Measurement of Oxygen Consumption: The rate of oxygen consumption is continuously monitored before and after the addition of Endothall-disodium.
-
Data Analysis: The change in the rate of oxygen consumption in the presence of Endothall-disodium is calculated and expressed as a percentage of the baseline rate.
Lipid Biosynthesis Inhibition Assay
Principle: This assay assesses the impact of Endothall-disodium on the synthesis of new lipids by measuring the incorporation of a radiolabeled precursor.
Methodology:
-
Cell Culture and Treatment: Cells are cultured in a suitable medium and treated with various concentrations of Endothall-disodium for a specified duration.
-
Radiolabeling: A radiolabeled lipid precursor, such as [14C]-acetate, is added to the cell culture medium and incubated to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: The cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
Quantification of Radioactivity: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.
-
Data Analysis: The level of [14C]-acetate incorporation in Endothall-disodium-treated cells is compared to that in untreated control cells to determine the percentage of inhibition of lipid synthesis.
Cell Membrane Integrity Assay (Electrolyte Leakage)
Principle: This assay evaluates cell membrane damage by measuring the leakage of electrolytes from cells following exposure to Endothall-disodium.
Methodology:
-
Cell/Tissue Treatment: Plant tissues or cell suspensions are incubated in solutions containing different concentrations of Endothall-disodium.
-
Initial Electrolyte Measurement: The initial electrical conductivity of the incubation solution is measured using a conductivity meter.
-
Incubation: The cells/tissues are incubated for a defined period to allow for Endothall-disodium to exert its effects on the cell membranes.
-
Final Electrolyte Measurement: The electrical conductivity of the incubation solution is measured again.
-
Total Electrolyte Measurement: To determine the total electrolyte content, the cells/tissues are disrupted (e.g., by boiling or freeze-thawing) to release all intracellular electrolytes, and the final conductivity is measured.
-
Data Analysis: The percentage of electrolyte leakage is calculated as the ratio of the change in conductivity during the incubation period to the total electrolyte content.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Endothall-disodium's off-target inhibition of PP1 and PP2A.
Caption: Inhibition of PP2A by Endothall-disodium disrupts key signaling pathways.
Caption: Endothall-disodium's inhibition of PP1 affects diverse cellular functions.
Caption: Workflow for investigating the off-target effects of Endothall-disodium.
References
Methodological & Application
Application Notes and Protocols for Endothal-Disodium Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothal-disodium is a salt of endothall, a dicarboxylic acid that functions as a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2] These serine/threonine phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP1 and PP2A, this compound can induce cell cycle arrest and apoptosis in actively dividing cells, making it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for evaluating the effects of this compound in a cell culture setting.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of protein phosphatase 2A (PP2A). PP2A is a critical tumor suppressor that regulates various signaling pathways involved in cell growth and proliferation. Inhibition of PP2A by this compound leads to the hyperphosphorylation of downstream target proteins, resulting in disruption of the cell cycle, specifically causing an arrest in prometaphase.[3] This is often accompanied by malformed microtubule spindle structures.[3] Prolonged cell cycle arrest and cellular stress can subsequently trigger the intrinsic apoptotic pathway.
Data Presentation
Table 1: Cytotoxicity of Cantharidin (a related PP2A inhibitor) in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 36h |
| Hep 3B | Hepatocellular Carcinoma | 2.2[4] |
| T24 | Bladder Carcinoma | Not specified, but cytotoxic |
| HT29 | Colon Carcinoma | Not specified, but cytotoxic |
Table 2: Time-dependent cytotoxicity of Cantharidin in human bladder (T24) and colon (HT29) cancer cell lines.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| T24 | 19.8 | 10.5 | 5.2 |
| HT29 | 25.1 | 15.8 | 8.9 |
Data for cantharidin is provided as a reference due to the lack of specific data for this compound in mammalian cell culture.
Experimental Protocols
Cell Viability Assay (LDH Cytotoxicity Assay)
This protocol is for determining the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Target cells (e.g., HeLa, Jurkat, or a cell line relevant to the user's research)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, Promega, or similar)
-
Triton X-100 (for positive control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 10-fold dilutions.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. For the negative control (spontaneous LDH release), add 100 µL of medium without the compound. For the positive control (maximum LDH release), add 100 µL of medium containing 1% Triton X-100.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Target cells
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from BioLegend, Thermo Fisher Scientific, or similar)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete medium and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on cytotoxicity data) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping and centrifugation. Collect the culture medium as it may contain floating apoptotic cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.
Materials:
-
Target cells
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This is a general protocol for an in vitro assay to measure the inhibition of PP2A activity.
Materials:
-
Recombinant human PP2A enzyme
-
PP2A-specific substrate (e.g., a phosphopeptide)
-
Assay buffer
-
This compound
-
Malachite Green Phosphate Detection Kit (or similar)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and the PP2A-specific substrate.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a no-inhibitor control.
-
Add the recombinant PP2A enzyme to the wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent according to the manufacturer's protocol.
-
The absorbance is proportional to the amount of phosphate released, and therefore to the PP2A activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound.
Caption: Workflow for cell viability and apoptosis assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Cantharidin and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of cantharidin and cantharidin derivates on tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endothal-disodium in Kinase Assays
Introduction
Endothal-disodium is a potent and selective inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2][3][4] In the context of kinase assays, this compound is not used to directly measure kinase activity but rather as a critical reagent to prevent the dephosphorylation of kinase substrates by endogenous phosphatases that may be present in the reaction mixture. By inhibiting phosphatase activity, this compound ensures that the measured phosphorylation is a true reflection of the kinase's activity.
These application notes provide recommended concentrations for using this compound as a phosphatase inhibitor in kinase assays and a general protocol for its inclusion.
Data Presentation: Inhibitory Concentrations of Endothal
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Endothal against various protein phosphatases. This data is crucial for determining the optimal concentration for complete phosphatase inhibition in a kinase assay.
| Protein Phosphatase | IC50 Concentration | Reference |
| Protein Phosphatase 2A (PP2A) | 90 nM | [1] |
| Protein Phosphatase 1 (PP1) | 5 µM | [1] |
| Protein Phosphatase 5 (PP5) | 3.64 µM | [5] |
Recommended Concentration for Kinase Assays:
Based on the IC50 values, a final concentration of 1-10 µM this compound is recommended for most kinase assays. This concentration range is sufficient to ensure potent inhibition of PP2A and significant inhibition of PP1 and PP5, thereby preserving the phosphorylated state of the kinase substrate.
Experimental Protocols
General Kinase Assay Protocol with this compound
This protocol provides a general framework for a biochemical kinase assay using a recombinant kinase, a substrate, ATP, and this compound as a phosphatase inhibitor. Specific conditions such as buffer composition, substrate concentration, and incubation time should be optimized for each specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (e.g., 1 mM in water)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP stock solution (e.g., 10 mM)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
Microplate (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the desired final concentration of the kinase substrate, and this compound at a final concentration of 1-10 µM.
-
Aliquot Kinase: Add the purified kinase to the reaction mix to achieve the desired final concentration. The optimal kinase concentration should be determined empirically.
-
Dispense to Plate: Dispense the kinase reaction mix into the wells of the microplate.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well to the desired final concentration (often near the Km for the specific kinase).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction (if necessary): For endpoint assays, stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺). For continuous assays, this step is omitted.
-
Detection: Add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring luminescence, fluorescence, or radioactivity).
-
Data Analysis: Measure the signal and calculate the kinase activity. For inhibitor screening, compare the activity in the presence of test compounds to a control reaction.
Mandatory Visualization
Signaling Pathway: Role of PP2A in Kinase-mediated Signaling
The following diagram illustrates a simplified signaling pathway where a kinase phosphorylates a substrate, and PP2A acts as a negative regulator by dephosphorylating the substrate. Endothal inhibits PP2A, thus promoting the phosphorylated state of the substrate.
Caption: Role of Endothal in a kinase signaling pathway.
Experimental Workflow: Kinase Assay with this compound
This diagram outlines the key steps in performing a kinase assay that includes this compound as a phosphatase inhibitor.
Caption: Workflow for a kinase assay using Endothal.
References
- 1. This compound | 53608-75-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the key interactions between human protein phosphatase 5 and cantharidin using molecular dynamics and site-directed mutagenesis bioassays - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Endothal-disodium Stock Solutions: An Application Note
Introduction
Endothal-disodium, the disodium salt of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a widely utilized herbicide and algaecide. In a research context, it is employed to study its effects on various biological systems, including plant physiology and aquatic ecosystems. Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible experimental results. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 230.13 g/mol | [1] |
| CAS Number | 129-67-9 | |
| Appearance | White crystalline solid | [2] |
| Water Solubility | 100 g/L (at 20°C) | [2][3] |
| Stability in Water | Stable; degradation is primarily microbial.[1][4] | |
| Storage of Powder | Room temperature in a well-ventilated area. | [3] |
| Storage of Solution | Liquid formulations should be stored at or above 0°C to prevent crystallization.[3][5] For research purposes, storage at 2-8°C or frozen at -20°C is recommended. |
Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in sterile water. This concentration is a common starting point for further dilutions to desired working concentrations for various experimental assays.
Materials:
-
This compound salt (powder)
-
Sterile, deionized or distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile filtration unit (0.22 µm pore size)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Don Personal Protective Equipment: Before handling the compound, ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety goggles.
-
Calculate the Required Mass: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.1 mol/L x 0.01 L x 230.13 g/mol = 0.23013 g
-
Weigh the Compound: Using a calibrated analytical balance, carefully weigh out approximately 0.23013 g of this compound powder and transfer it to a sterile conical tube.
-
Dissolve in Sterile Water: Add a portion of the sterile water (e.g., 8 mL) to the conical tube containing the powder.
-
Promote Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. This compound is highly soluble in water, so this process should be rapid.[2][3]
-
Adjust to Final Volume: Once fully dissolved, add sterile water to reach the final volume of 10 mL.
-
Sterile Filtration: For applications requiring sterility, such as cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step removes any potential microbial contamination.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration (100 mM), date of preparation, and your initials. Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage. Liquid formulations are best stored at or above 0°C to prevent crystallization.[3][5]
Experimental Workflow
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway and Logical Relationships
Endothal is known to act as an inhibitor of protein phosphatase 2A (PP2A), a key enzyme in many cellular signaling pathways. The inhibition of PP2A can disrupt various cellular processes.
Caption: Simplified diagram of Endothal's inhibitory action on PP2A.
Conclusion
This application note provides a straightforward and reliable protocol for the preparation of this compound stock solutions for research purposes. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental outcomes. Always consult the relevant Safety Data Sheet (SDS) for specific handling and safety information.
References
Application Notes and Protocols for Studying Signal Transduction Using Endothal-disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothal-disodium, the disodium salt of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a myriad of cellular processes. By inhibiting PP2A, this compound serves as a powerful tool to investigate the role of this phosphatase in regulating various signal transduction pathways critical to cell cycle progression, apoptosis, and oncogenesis. These application notes provide detailed protocols for utilizing this compound to study its effects on key signaling cascades, cellular viability, and cell cycle distribution.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the catalytic subunit of PP2A. This inhibition leads to the hyperphosphorylation of numerous downstream protein substrates, thereby modulating their activity and altering cellular signaling networks. Notably, the inhibition of PP2A by Endothal can lead to the activation of pro-survival pathways such as the PI3K/Akt pathway and the MAPK/ERK pathway, while also impacting cell cycle checkpoints and inducing apoptosis in a context-dependent manner.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of Endothal against key protein phosphatases. This data is essential for designing experiments with appropriate concentrations to achieve desired biological effects.
| Target Protein | IC50 (in vitro) | Cell Type/System | Reference |
| Protein Phosphatase 2A (PP2A) | 90 nM | Purified Enzyme | [1](--INVALID-LINK--) |
| Protein Phosphatase 1 (PP1) | 5 µM | Purified Enzyme | [1](--INVALID-LINK--) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound salt (powder)
-
Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile filter (0.22 µm)
Procedure:
-
Solubility Testing: this compound is soluble in water. For cell culture applications, sterile, nuclease-free water is the recommended solvent. While some organic compounds are dissolved in DMSO, salts of organic compounds may have limited solubility in DMSO. It is recommended to first attempt dissolution in sterile water.
-
Stock Solution Preparation (Aqueous): a. In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. b. Add a small volume of sterile, nuclease-free water to the powder in a sterile microcentrifuge tube. c. Vortex thoroughly to dissolve the powder completely. d. Bring the solution to the final desired concentration (e.g., 10 mM) with sterile, nuclease-free water. e. Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Stock Solution Preparation (DMSO - if necessary): a. If aqueous solubility is a limiting factor for the desired concentration, DMSO can be tested. Dissolve the this compound powder in a small volume of high-purity DMSO. b. Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. c. Once dissolved, the stock solution can be stored at -20°C. d. Important: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2][3][4]
-
Storage: Store the sterile stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a cancer cell line and to calculate the IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Cancer cell line of interest (e.g., T47D breast cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Treatment: a. Prepare a series of dilutions of this compound from the stock solution in complete medium. b. After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). c. Include a vehicle control (medium with the same concentration of solvent used for the stock solution, e.g., water or DMSO). d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. c. Determine the IC50 value from the curve.
Protocol 3: Western Blot Analysis of Akt and ERK Phosphorylation
Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins, Akt and ERK.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specific time period (e.g., 1, 6, or 24 hours). Include an untreated or vehicle-treated control.
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer to each well. c. Scrape the cells and collect the lysate in a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel and transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt and anti-phospho-ERK, typically at a 1:1000 dilution) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and total ERK.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific duration (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting and Fixation: a. Harvest both adherent and floating cells. b. Wash the cells with PBS and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in 500 µL of PBS. d. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. e. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. b. Wash the cells with PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution. d. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Protocol 5: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the cells by flow cytometry within one hour of staining. b. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizations
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
Caption: Cell cycle analysis workflow.
References
- 1. Flow Cytometry Methods [physiologie-pharmakologie.meduniwien.ac.at]
- 2. Nanoencapsulation of Docetaxel Induces Concurrent Apoptosis and Necroptosis in Human Oral Cancer Cells (SCC-9) via TNF-α/RIP1/RIP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Endothall-Disodium in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothall-disodium, a salt of the dicarboxylic acid endothall, is recognized for its role as an inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][2] In the field of neuroscience, the modulation of protein phosphorylation is critical for a vast array of cellular processes, including signal transduction, synaptic plasticity, and cytoskeletal dynamics. PP2A is a major phosphatase in the brain, and its dysregulation has been implicated in the pathophysiology of several neurodegenerative diseases, most notably Alzheimer's disease, where it plays a crucial role in regulating the phosphorylation state of the microtubule-associated protein tau.[3][4]
These application notes provide a comprehensive overview of the use of Endothall-disodium as a research tool in neuroscience, with a focus on its application in studying cellular pathways governed by PP1 and PP2A. Detailed protocols for its use in cell-based assays and for measuring its inhibitory effects on phosphatase activity are provided to guide researchers in their experimental design.
Mechanism of Action
Endothall and its analogs exert their biological effects by binding to and inhibiting the catalytic subunits of PP1 and PP2A.[5] This inhibition leads to an increase in the phosphorylation of substrate proteins that are normally dephosphorylated by these enzymes. In the context of neuroscience, this makes Endothall-disodium a valuable tool for investigating the consequences of phosphatase hypofunction, a condition observed in several neurological disorders. The catalytic subunit of PP2A has been shown to be 5- to 12-fold more sensitive to endothall and its analogs than the catalytic subunit of PP1.[5]
Data Presentation
Table 1: Comparative Inhibitory Potency of Endothall and its Analogs
| Compound | In Vitro Potency (PP1 & PP2A Inhibition) | In Vivo Potency (PP1 & PP2A Inhibition) |
| Cantharidin (CA) | > Endothall > Endothall thioanhydride (ETA) | < Endothall < Endothall thioanhydride (ETA) |
| Endothall | < Cantharidin | < Cantharidin |
| Endothall thioanhydride (ETA) | < Endothall < Cantharidin | > Cantharidin > Endothall |
Data adapted from studies on hepatic protein phosphatases.[1][2]
Table 2: Acute Toxicity Data for Endothall Derivatives
| Compound | Animal Model | LD50 (Oral) |
| Disodium endothall | Rat | 51 mg/kg |
| Disodium endothall | Guinea Pig | 250 mg/kg |
| Amine salt of endothall | Rat | 206 mg/kg |
| Technical endothall | Rat | 38 mg/kg |
This data provides a general toxicological profile and is not specific to neurotoxicity.[6]
Mandatory Visualizations
Caption: Signaling pathway of PP2A-mediated tau dephosphorylation and its disruption by Endothall.
Caption: Experimental workflow for studying the effects of Endothall-disodium on tau phosphorylation.
Experimental Protocols
Protocol 1: In Vitro Phosphatase Activity Assay
This protocol allows for the determination of the inhibitory effect of Endothall-disodium on phosphatase activity in a cell or tissue lysate using the colorimetric substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Endothall-disodium stock solution (e.g., 10 mM in water)
-
Cell or tissue lysate (e.g., brain tissue homogenate or neuronal cell lysate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Lysate Preparation: Prepare a cell or tissue lysate in a suitable lysis buffer without phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
X µL of cell/tissue lysate (e.g., 10-50 µg of total protein)
-
Y µL of Endothall-disodium at various final concentrations (e.g., 0.1 µM to 1 mM). Include a vehicle control (water).
-
Assay Buffer to a final volume of 50 µL.
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the phosphatases.
-
Reaction Initiation: Add 50 µL of the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well. The solution will turn yellow.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (no lysate) from all readings. Plot the phosphatase activity (absorbance) against the concentration of Endothall-disodium to determine the IC50 value.
Protocol 2: Analysis of Tau Phosphorylation in SH-SY5Y Cells
This protocol describes how to treat a human neuroblastoma cell line, SH-SY5Y, with Endothall-disodium to investigate its effect on the phosphorylation of endogenous tau.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Differentiating medium (e.g., complete culture medium with 10 µM retinoic acid)
-
Endothall-disodium stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for western blots
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in complete culture medium.
-
For differentiation, plate cells at an appropriate density and replace the medium with differentiating medium. Differentiate for 5-7 days, changing the medium every 2-3 days.
-
-
Treatment with Endothall-disodium:
-
Prepare a range of concentrations of Endothall-disodium in the culture medium. Due to the lack of specific data for Endothall in this model, a starting range of 1 µM to 100 µM is recommended, based on the concentrations used for other PP2A inhibitors like okadaic acid. A dose-response and time-course experiment is crucial.
-
Treat the differentiated SH-SY5Y cells with the different concentrations of Endothall-disodium for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-tau, total tau, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-tau signal to the total tau signal, and then to the loading control (β-actin).
-
Compare the levels of phosphorylated tau in the Endothall-disodium-treated samples to the vehicle control.
-
Conclusion
Endothall-disodium serves as a valuable pharmacological tool for investigating the roles of PP1 and PP2A in neuronal function and dysfunction. Its ability to inhibit these key phosphatases allows for the elucidation of signaling pathways that are dependent on a balanced phosphorylation state. The protocols provided herein offer a framework for researchers to explore the effects of Endothall-disodium in various neuroscience research applications, from basic enzymatic assays to more complex cell-based models of neurodegenerative disease. It is important for researchers to optimize the described protocols for their specific experimental systems and to carefully consider the potential for off-target effects.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tau phosphorylation during apoptosis of human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. noaa.gov [noaa.gov]
Application Notes and Protocols for Animal Dosing and Administration of Endothall-disodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Endothall-disodium administration in animal models, summarizing key toxicological and pharmacokinetic data. The included protocols are designed to offer standardized methodologies for conducting similar research.
Data Summary
The following tables summarize the quantitative data from various toxicological and pharmacokinetic studies of Endothall-disodium in different animal species.
Table 1: Acute Toxicity of Endothall and its Salts
| Salt Form | Species | Route of Administration | LD50 | Reference |
| Endothall Acid | Rat | Oral | 35-51 mg/kg | [1] |
| Disodium Endothall | Rat | Oral | 51 mg/kg | [2] |
| Disodium Endothall | Guinea Pig | Oral | 250 mg/kg | [2] |
| Disodium Endothall | Rat | Dermal | 750 mg/kg | [2] |
| Disodium Endothall | Rabbit | Dermal | 100 mg/kg | [2] |
| Amine Salt | Rat | Oral | 206 mg/kg | [2] |
| Amine Salt | Rabbit | Dermal | 143 mg/kg | [2] |
| Technical Endothall | Rabbit | Dermal | 200 mg/kg (lethal dose) | [1] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) from Repeated Dose Studies
| Study Type | Species | Duration | Route | NOAEL | Effects Observed at Higher Doses | Reference |
| Subchronic | Rat | 4 weeks | Oral (diet) | < 40 mg/kg/day (LOAEL) | Liver degeneration, focal kidney hemorrhaging.[1] | [1] |
| Subchronic | Dog | 6 weeks | Oral | < 0.8 mg/kg/day (LOAEL) | Vomiting, diarrhea, gastrointestinal tract pathology.[1] | [1] |
| Chronic | Dog | 1 year | Oral (diet) | 3.75 mg/kg/day | Liver necrosis, stomach hyperplasia and hyperkeratosis.[3] | [3] |
| Developmental | Rat | Gestation days 6-15 | Oral (water) | 12.5 mg/kg/day (maternal) | Maternal toxicity at higher doses.[1] | [1] |
| Developmental | Rat | Gestation days 6-15 | Oral (water) | 25 mg/kg/day (fetal) | No fetal effects observed up to this dose.[1] | [1] |
| Developmental | Mouse | Gestation days 6-16 | Gavage | < 20 mg/kg/day | Maternal deaths at 20 and 40 mg/kg/day.[1] | [1] |
| 2-Generation Repro. | Rat | - | Oral (diet) | 150 ppm | - | [1] |
| 3-Generation Repro. | Rat | - | Oral (diet) | 5 mg/kg/day | Decreased pup body weights at 15 mg/kg/day.[2] | [2] |
Table 3: Pharmacokinetic Parameters of Endothall
| Species | Route of Administration | Dose | Key Findings | Reference |
| Rat | Oral | ~5 mg/kg (single) | Poorly absorbed; ~90% excreted in feces, 7% in urine, and 3% as CO2.[1] Not metabolized, excreted unchanged.[1] | [1] |
| Rat | Oral | - | Over 95% of the dose was excreted within 48 hours, with approximately 90% in feces and 7% in urine.[2] | [2] |
| Rat | Oral | 0.4 mg/day (lactating) | No detectable radioactivity in pup tissues or stomach contents, suggesting no secretion into milk.[4] | [4] |
| Rabbit | Dermal, Ocular | - | Absorption can occur through the skin and eyes, leading to systemic toxicity and death at high concentrations.[1] | [1] |
Experimental Protocols
The following are generalized protocols based on methodologies cited in the available literature. These should be adapted to specific research needs and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Acute Oral Toxicity (LD50) Determination in Rodents
Objective: To determine the median lethal dose (LD50) of Endothall-disodium following a single oral administration.
Species: Rat or Mouse
Materials:
-
Endothall-disodium
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to dosing.
-
Dose Preparation: Prepare a minimum of 4-5 dose levels of Endothall-disodium in the chosen vehicle. A control group receiving only the vehicle should be included.
-
Dosing:
-
Fast animals overnight (with access to water).
-
Record the body weight of each animal.
-
Administer a single dose of the test substance or vehicle via oral gavage. The volume should not exceed 10 mL/kg for rats or 20 mL/kg for mice.
-
-
Observation:
-
Observe animals continuously for the first 4 hours post-dosing for clinical signs of toxicity.
-
Continue observations at least twice daily for 14 days.
-
Record all signs of toxicity, morbidity, and mortality.
-
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Protocol 2: Repeated Dose (Subchronic) Oral Toxicity Study in Rodents
Objective: To evaluate the potential adverse effects of Endothall-disodium following repeated oral administration over a 28-day or 90-day period.
Species: Rat
Materials:
-
Endothall-disodium
-
Diet or drinking water for administration
-
Equipment for clinical pathology (hematology, clinical chemistry)
-
Equipment for histopathology
Procedure:
-
Animal Acclimation: Acclimate animals for at least 5 days.
-
Dose Groups: Establish at least 3 dose groups and a control group.
-
Administration: Administer Endothall-disodium daily via the diet, drinking water, or oral gavage for the duration of the study.
-
Observations:
-
Conduct daily clinical observations.
-
Measure body weight and food/water consumption weekly.
-
Perform detailed clinical examinations weekly.
-
Conduct ophthalmological examinations prior to dosing and at termination.
-
-
Clinical Pathology: Collect blood samples at termination for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Pathology:
-
At the end of the study, euthanize all animals.
-
Conduct a full gross necropsy.
-
Weigh selected organs.
-
Collect a comprehensive set of tissues for histopathological examination.
-
Protocol 3: Pharmacokinetic Study in Rats
Objective: To determine the absorption, distribution, and excretion of Endothall-disodium following a single oral dose.
Species: Rat
Materials:
-
Radiolabeled ([¹⁴C]) Endothall-disodium
-
Metabolism cages for separate collection of urine and feces
-
Scintillation counter
-
Vehicle for administration
Procedure:
-
Animal Acclimation and Pre-treatment: Acclimate animals in metabolism cages. For some studies, pre-treat animals with non-labeled Endothall-disodium in the diet for a period (e.g., two weeks) to achieve steady-state conditions.[1]
-
Dosing: Administer a single oral dose of [¹⁴C] Endothall-disodium.
-
Sample Collection:
-
Collect urine and feces at predetermined intervals (e.g., 6, 12, 24, 48, 72 hours) post-dose.
-
At the end of the collection period, euthanize the animals and collect selected tissues (e.g., liver, kidney, blood, gastrointestinal tract).
-
-
Analysis:
-
Determine the amount of radioactivity in urine, feces, and tissues using a scintillation counter.
-
Calculate the percentage of the administered dose in each matrix.
-
Visualizations
Mechanism of Action
Endothall's primary mechanism of action is the inhibition of protein phosphatase 1 (PP1) and 2A (PP2A).[5][6] These enzymes are crucial for dephosphorylation events in various cellular signaling pathways. By inhibiting these phosphatases, Endothall disrupts cellular processes that are regulated by phosphorylation.
Caption: Simplified diagram of Endothall-disodium inhibiting protein phosphatases.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a general workflow for conducting a pharmacokinetic study of Endothall-disodium in an animal model.
Caption: A typical experimental workflow for a pharmacokinetic study.
References
Endothal-disodium as a tool for cancer cell line studies.
Application Notes and Protocols for Researchers
Introduction
Endothal-disodium, a derivative of endothall, is recognized as an inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2] PP2A is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[3][4] Its inhibition has emerged as a potential therapeutic strategy in cancer research.[3][4] These application notes provide an overview of the use of this compound in cancer cell line studies, including its mechanism of action, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of PP2A.[1][2] PP2A plays a crucial role in dephosphorylating and thereby regulating the activity of key signaling proteins. Inhibition of PP2A by this compound can lead to the hyperphosphorylation and activation of oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, ultimately impacting cell proliferation, survival, and apoptosis.[5][6]
Data Presentation
| Cell Line | Cancer Type | PP2A Inhibitor | IC50 (µM) |
| Panc-1 | Pancreatic Cancer | LB-100 | 3.94 |
| MIA-Pa-Ca-2 | Pancreatic Cancer | LB-100 | 6.86 |
| BxPC-3 | Pancreatic Cancer | LB-100 | 10.87 |
| HCC1937 | Triple-Negative Breast Cancer | LB-100 | 1.17 - 7.145 |
| HCC70 | Triple-Negative Breast Cancer | LB-100 | 1.17 - 7.145 |
| BT20 | Triple-Negative Breast Cancer | LB-100 | 1.17 - 7.145 |
| MDA-MB-468 | Triple-Negative Breast Cancer | LB-100 | 1.17 - 7.145 |
Note: The IC50 values for LB-100 are provided as a reference for the potential potency of PP2A inhibitors.[7][8] Researchers must determine the specific IC50 for this compound in their cell lines of interest.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.
Western Blot Analysis
This protocol is to investigate the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence substrate
Procedure:
-
Seed cells and treat with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow for Studying this compound Effects
Caption: General workflow for investigating this compound's effects.
Logical Relationship of this compound's Cellular Effects
Caption: Logical flow from this compound treatment to cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tumor selective G2/M cell cycle arrest and apoptosis of epithelial and hematological malignancies by BBL22, a benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Endothal-disodium in Tissue using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Endothal-disodium in various tissue matrices. The protocol provides a detailed procedure for tissue homogenization, solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS. This method is suitable for researchers in drug development, toxicology, and environmental science requiring accurate measurement of Endothal in biological tissues. The described method demonstrates good recovery and linearity, making it applicable for pharmacokinetic, bioaccumulation, and toxicological studies. While Endothal is reported to not significantly bioaccumulate in animal tissue, this method provides a tool for verification and sensitive detection in various biological compartments.[1][2]
Introduction
Endothal (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a widely used herbicide.[1][3] Its disodium salt is highly soluble in water. Monitoring its concentration in biological tissues is crucial for understanding its potential toxicity and pharmacokinetics. LC-MS/MS offers high selectivity and sensitivity for the quantification of small molecules like Endothal in complex biological matrices. This application note outlines a complete workflow from tissue sample preparation to LC-MS/MS analysis, adapted from established methods for biological fluids and tailored for the complexities of tissue samples.[4][5]
Experimental Protocols
Tissue Sample Preparation
A robust sample preparation is critical for accurate quantification and to minimize matrix effects.[3] This protocol employs mechanical homogenization followed by solid-phase extraction (SPE).
Materials:
-
Tissue sample (e.g., liver, kidney, muscle)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Internal Standard (IS) solution (e.g., Endothall-d6)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Formic Acid (FA)
-
Deionized water
-
Bead mill homogenizer with ceramic beads
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange)
-
SPE vacuum manifold
-
Nitrogen evaporator
Protocol:
-
Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 500 µL of cold PBS.
-
Add the appropriate amount of internal standard (Endothall-d6).
-
Add ceramic beads to the tube.
-
Homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 45 seconds at 6 m/s).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE): This protocol is adapted from a method for plasma and optimized for tissue homogenate.[4]
-
Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% MeOH in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of ACN to remove lipids and other organic interferences.
-
-
Elution: Elute Endothal and the IS with 1 mL of 2% formic acid in methanol.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Shimadzu Prominence HPLC, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., AB SCIEX QTRAP 5500, Waters Xevo TQ-S)
Chromatographic Conditions:
| Parameter | Value |
| Column | Hypercarb (100 x 2.1 mm, 3.0 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium Carbonate in Water |
| Mobile Phase B | 30:70 (v/v) 100 mM Ammonium Carbonate:Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 75°C |
| Gradient | 2% to 20% B (0.0-1.0 min), 20% to 95% B (1.0-3.0 min), hold at 95% B (3.0-4.0 min), 95% to 2% B (4.0-4.1 min), hold at 2% B (4.1-6.0 min) |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Endothall: Q1: 187.1 -> Q3: 97.1, 79.1Endothall-d6 (IS): Q1: 193.1 -> Q3: 101.1, 83.1 |
| Source Temperature | 700°C |
| IonSpray Voltage | 4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Data Presentation
The following table summarizes the expected quantitative performance of the method, based on a similar validated method in human plasma.[4][5]
| Parameter | Result |
| Linearity Range | 2.5 - 500 ng/mL |
| LLOQ | 2.5 ng/mL |
| Intra-assay Precision | < 11% |
| Inter-assay Precision | < 11% |
| Accuracy | Within ±11% |
| Recovery | 86.7% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Endothal in tissue.
References
- 1. mass.gov [mass.gov]
- 2. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 5. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Treatment with Endothal-disodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the synergistic effects of Endothal-disodium, a protein phosphatase 2A (PP2A) inhibitor, in combination with other anticancer agents. The following protocols are designed for in vitro studies and serve as a foundation for further preclinical and clinical research.
Co-treatment of this compound with Doxorubicin in Triple-Negative Breast Cancer (TNBC) Cells
This protocol outlines a methodology to assess the synergistic cytotoxic and pro-apoptotic effects of combining this compound with the chemotherapeutic drug Doxorubicin in the MDA-MB-231 human TNBC cell line.
Experimental Protocol: Cell Viability and Apoptosis Assay
a. Cell Culture:
-
Culture MDA-MB-231 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
b. Cell Viability Assay (MTT Assay):
-
Seed 1 x 10^4 MDA-MB-231 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound and Doxorubicin.
-
Treat the cells with varying concentrations of this compound, Doxorubicin, or a combination of both for 72 hours. Include a vehicle-treated control group.
-
After the incubation period, add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment and the combination index (CI) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
c. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Seed MDA-MB-231 cells in 6-well plates.
-
Treat cells with IC50 concentrations of this compound, Doxorubicin, and their combination for 48 hours.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Data Presentation: Expected Quantitative Data
| Treatment Group | Cell Line | IC50 (µM) - 72h | Apoptosis Rate (%) - 48h | Combination Index (CI) |
| This compound | MDA-MB-231 | TBD | TBD | N/A |
| Doxorubicin | MDA-MB-231 | 9.67[1] | TBD | N/A |
| This compound + Doxorubicin | MDA-MB-231 | TBD | TBD | <1 (Synergistic) |
TBD: To be determined experimentally.
Signaling Pathway and Experimental Workflow
The combination of this compound and Doxorubicin is hypothesized to enhance apoptosis through dual mechanisms. Doxorubicin induces DNA damage, while this compound, by inhibiting PP2A, can prevent the dephosphorylation and inactivation of pro-apoptotic proteins and interfere with DNA damage repair pathways, leading to synergistic cell death.
Caption: Proposed synergistic mechanism of Doxorubicin and this compound.
Caption: Experimental workflow for in vitro co-treatment analysis.
Co-treatment of this compound with Cisplatin in Non-Small Cell Lung Cancer (NSCLC) Cells
This protocol is designed to evaluate the synergistic effect of this compound and Cisplatin on the induction of apoptosis in the A549 human NSCLC cell line.
Experimental Protocol: Synergistic Apoptosis Induction
a. Cell Culture:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
b. Cytotoxicity Assay (MTT Assay):
-
Follow the procedure outlined in Protocol 1b to determine the IC50 values for this compound and Cisplatin individually in A549 cells after 48 hours of treatment.
c. Apoptosis Analysis (Flow Cytometry):
-
Seed A549 cells in 6-well plates.
-
Treat cells with the determined IC50 concentrations of this compound, Cisplatin, and their combination for 24 hours.
-
Harvest and stain the cells with Annexin V-FITC and PI as described in Protocol 1c.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells. A significant increase in apoptosis in the combination group compared to single-agent treatments indicates a synergistic effect.[2]
Data Presentation: Expected Quantitative Data
| Treatment Group | Cell Line | IC50 (µg/mL) - 48h | Apoptosis Rate (%) - 24h |
| This compound | A549 | TBD | TBD |
| Cisplatin | A549 | ~8.9[2] | ~10%[3] |
| This compound + Cisplatin | A549 | TBD | >25% (Expected)[3] |
TBD: To be determined experimentally. Apoptosis rates are estimates based on similar studies and will vary.
Signaling Pathway and Experimental Workflow
Cisplatin induces DNA damage, leading to cell cycle arrest and apoptosis.[4] this compound's inhibition of PP2A can potentiate this effect by preventing the dephosphorylation of key proteins in the DNA damage response (DDR) and apoptosis signaling pathways, thereby lowering the threshold for apoptosis induction.
Caption: this compound enhancing Cisplatin-induced apoptosis.
Caption: Workflow for assessing synergistic apoptosis.
Co-treatment of this compound with Bortezomib in Multiple Myeloma (MM) Cells
This protocol aims to investigate the synergistic cytotoxic effects of combining this compound with the proteasome inhibitor Bortezomib in human multiple myeloma cell lines.
Experimental Protocol: In Vitro Synergy in MM
a. Cell Culture:
-
Culture MM.1S or other suitable multiple myeloma cell lines in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
b. Cell Viability and Synergy Assessment:
-
Perform a cell viability assay (e.g., CCK-8 or MTT) to determine the IC50 values for this compound and Bortezomib individually.
-
Based on the IC50 values, design a matrix of combination concentrations.
-
Treat the MM cells with the single agents and their combinations for 48-72 hours.
-
Measure cell viability and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic. A synergistic interaction between Bortezomib and another agent has been previously reported.[5]
c. Western Blot Analysis for Apoptosis Markers:
-
Treat MM cells with synergistic concentrations of this compound and Bortezomib for 24 hours.
-
Lyse the cells and perform western blot analysis to detect the expression levels of key apoptosis-related proteins such as cleaved PARP, cleaved Caspase-3, Bax, and Bcl-2. An increase in pro-apoptotic markers and a decrease in anti-apoptotic markers would indicate enhanced apoptosis.[5]
Data Presentation: Expected Quantitative Data
| Treatment Group | Cell Line | IC50 (nM) - 72h | Apoptosis Marker Expression (Fold Change) | Combination Index (CI) |
| This compound | MM.1S | TBD | TBD | N/A |
| Bortezomib | MM.1S | TBD | TBD | N/A |
| This compound + Bortezomib | MM.1S | TBD | Increased cleaved PARP, Caspase-3, Bax; Decreased Bcl-2 | <1 (Synergistic) |
TBD: To be determined experimentally.
Signaling Pathway and Experimental Workflow
Bortezomib inhibits the proteasome, leading to the accumulation of misfolded proteins and induction of the unfolded protein response (UPR) and apoptosis. This compound's inhibition of PP2A can further sensitize cells to proteasome inhibitor-induced stress and apoptosis.
References
- 1. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bortezomib in combination with other therapies for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Gambogenic acid synergistically potentiates bortezomib-induced apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endothal-disodium in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothal-disodium, the salt of the herbicide Endothall, is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), with a particular sensitivity noted for PP2A.[1][2] Protein phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The specific inhibition of these enzymes makes this compound a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these pathways. These application notes provide detailed protocols and data for the use of this compound as a reference compound in HTS assays targeting PP2A.
Mechanism of Action
Endothal acts as a competitive inhibitor of PP1 and PP2A.[1][2] Its inhibitory activity is attributed to its structural similarity to cantharidin, another known PP2A inhibitor. By binding to the catalytic subunit of PP2A, Endothal prevents the dephosphorylation of substrate proteins, leading to a cascade of downstream effects. This inhibition can induce cell cycle arrest and apoptosis, making PP2A an attractive target for therapeutic intervention, particularly in oncology.
Quantitative Data Summary
The inhibitory potency of Endothal and related compounds against protein phosphatases has been characterized in various studies. The following table summarizes key quantitative data relevant to its use in HTS assays.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Endothall | PP2A | In vitro phosphatase assay | 95 nM | [3] |
| LB-100 (Endothall prodrug) | PP2A | In vitro phosphatase assay | 12.2 µM (apparent) | [3] |
| Okadaic Acid | PP2A | Phosphorylase a phosphatase activity | 12 nM | [4] |
| Cantharidic Acid | PP2A | Phosphorylase a phosphatase activity | 50 nM | [4] |
Signaling Pathway
The inhibition of PP2A by this compound disrupts multiple signaling pathways critical for cell regulation. A simplified representation of the pathway leading to cell cycle arrest is depicted below.
Experimental Protocols
High-Throughput Screening Assay for PP2A Inhibitors
This protocol describes a colorimetric HTS assay to identify inhibitors of PP2A using this compound as a positive control. The assay is based on the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by recombinant PP2A.
Materials:
-
Recombinant human PP2A catalytic subunit
-
p-Nitrophenyl phosphate (pNPP)
-
This compound
-
Assay Buffer: 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, 0.1% NP-40, pH 7.0
-
Stop Solution: 1 M NaOH
-
384-well clear, flat-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Protocol:
-
Compound Plating:
-
Prepare a compound plate by dispensing 1 µL of test compounds, this compound (positive control, final concentration 10 µM), and DMSO (negative control) into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant PP2A in assay buffer.
-
Dispense 20 µL of the PP2A solution into each well of the compound plate.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition:
-
Prepare a solution of pNPP in assay buffer.
-
Add 20 µL of the pNPP solution to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 30 minutes.
-
-
Stop Reaction:
-
Add 20 µL of 1 M NaOH to each well to stop the reaction. The addition of NaOH will also induce a yellow color change in the wells where pNPP has been dephosphorylated.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_positive_control) / (Abs_negative_control - Abs_positive_control))
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Assess the quality of the assay by calculating the Z' factor: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_negative_control - Mean_positive_control| A Z' factor between 0.5 and 1.0 indicates a robust and reliable assay.[5][6]
Conclusion
This compound is a well-characterized inhibitor of PP2A and serves as an excellent positive control for HTS assays targeting this enzyme. The provided protocols and data enable researchers to develop and validate robust screening platforms for the identification of novel PP2A modulators, which may have therapeutic potential in various diseases. The detailed methodologies and clear data presentation are intended to facilitate the seamless integration of this compound into drug discovery workflows.
References
- 1. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. An Ultra-High-Throughput Screen for Catalytic Inhibitors of Serine/Threonine Protein Phosphatases Types 1 and 5 (PP1C and PP5C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Verifying PP2A Inhibition by Endothall-disodium using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that regulates a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis by dephosphorylating key protein substrates.[1] Its role as a tumor suppressor has made it a significant target in cancer research.[1][2] Endothall-disodium is a known inhibitor of PP2A, making it a valuable tool for studying PP2A-regulated pathways and as a potential therapeutic agent.[3][4] This protocol provides a detailed method to verify the inhibitory effect of Endothall-disodium on PP2A activity in a cellular context. The principle involves treating cells with the inhibitor and detecting the subsequent hyperphosphorylation of a known PP2A substrate, such as Akt or p70 S6 Kinase (p70S6K), via Western blot analysis.[1][5]
Signaling Pathway: PP2A Inhibition
The following diagram illustrates the mechanism of action. Endothall-disodium inhibits PP2A, preventing the dephosphorylation of its target substrates. This leads to an accumulation of the phosphorylated, active form of downstream proteins like Akt.
Caption: Endothall-disodium inhibits PP2A, increasing substrate phosphorylation.
Experimental Protocol
This protocol details the steps for treating a mammalian cell line with Endothall-disodium and analyzing the phosphorylation status of Akt at serine 473 (p-Akt Ser473) as a marker for PP2A inhibition.
Materials and Reagents
-
Cell Line: Human (e.g., HeLa, MCF7) or mouse (e.g., NIH/3T3) cell lines.[6]
-
Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Inhibitor: Endothall-disodium (prepare stock solution in sterile water or PBS).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., sodium orthovanadate, sodium pyrophosphate).[7]
-
Protein Assay: BCA Protein Assay Kit.[7]
-
SDS-PAGE: Acrylamide gels (e.g., 4–12% Bis-Tris gels), SDS-PAGE running buffer.[7]
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibodies:
-
Rabbit anti-Phospho-Akt (Ser473)
-
Rabbit anti-pan-Akt
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.[9]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment: a. Plate cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal phosphorylation levels.[10] c. Treat cells with varying concentrations of Endothall-disodium (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 1, 3, 6, or 24 hours). A dose-response and time-course experiment is recommended to determine optimal conditions.[3]
-
Preparation of Cell Lysates: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[7] c. Transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein extract) to a new tube and discard the pellet.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[7] b. Normalize the concentration of all samples with lysis buffer.
-
SDS-PAGE and Western Blotting: a. Prepare samples by mixing 20-30 µg of protein with 4X SDS sample buffer and heating at 95°C for 5 minutes.[10] b. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[7] c. Transfer the separated proteins to a PVDF membrane.[7] d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8][9] e. Incubate the membrane with the primary antibody (e.g., anti-Phospho-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[8][9] f. Wash the membrane three times for 5 minutes each with TBST.[9] g. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9] h. Wash the membrane again three times for 5 minutes each with TBST. i. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. j. Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol.
Caption: Step-by-step workflow for the Western blot experiment.
Data Presentation
Expected Results
Upon successful execution of the protocol, a dose-dependent increase in the signal for phosphorylated Akt (Ser473) should be observed in cells treated with Endothall-disodium compared to the untreated control. The signal for total Akt should remain relatively constant across all lanes, confirming that the observed changes are due to altered phosphorylation status and not variations in protein loading.
Summary of Quantitative Parameters
The following table provides recommended starting parameters for the Western blot protocol. These may require optimization depending on the specific cell line and antibodies used.
| Parameter | Recommended Value | Reference(s) |
| Cell Lysate Loading | 20-30 µg per lane | [7] |
| Blocking Buffer | 5% w/v BSA in TBST | [8][9] |
| Blocking Time | 1 hour at room temperature | [9] |
| Primary Antibody | ||
| Phospho-Akt (Ser473) | 1:1000 dilution in 5% BSA/TBST; overnight at 4°C | [7][9] |
| Total Akt | 1:1000 dilution in 5% BSA/TBST; overnight at 4°C | [11] |
| Secondary Antibody | ||
| Anti-Rabbit HRP-conj. | 1:2000 - 1:10000 dilution in 5% BSA/TBST; 1 hour at RT | [7][9] |
| Expected Mol. Weight | ||
| Akt/p-Akt | ~60 kDa | [11] |
| p70S6K/p-p70S6K | ~70 kDa | [12] |
References
- 1. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oncologynews.com.au [oncologynews.com.au]
- 6. PP2A A Subunit Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 8. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Reduction of protein phosphatase 2A (PP2A) complexity reveals cellular functions and dephosphorylation motifs of the PP2A/B′δ holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Note: Flow Cytometry Analysis of Cellular Responses to Endothall-disodium
References
- 1. Endothal-disodium | 53608-75-6 | Benchchem [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. noaa.gov [noaa.gov]
- 4. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jagworks.southalabama.edu [jagworks.southalabama.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 14. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
Application Notes and Protocols for Inducing Mitotic Arrest with Endothal-disodium in Synchronized Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothal-disodium, a derivative of the naturally occurring toxin cantharidin, is a potent inhibitor of Protein Phosphatase 2A (PP2A).[1] This inhibition disrupts the delicate balance of phosphorylation and dephosphorylation events that govern the cell cycle, leading to mitotic arrest. Specifically, this compound treatment results in malformed mitotic spindles and the accumulation of cells in prometaphase.[2] Unlike some other mitotic inhibitors, Endothal does not directly inhibit tubulin polymerization but rather interferes with the proper organization of the microtubule cytoskeleton.[2]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce mitotic arrest in synchronized cell populations, a valuable tool for studying the mechanisms of mitosis, screening for anti-cancer therapeutics, and investigating the roles of protein phosphatases in cell cycle control.
Mechanism of Action: Inhibition of PP2A and Disruption of Mitotic Progression
This compound exerts its effects by primarily targeting the serine/threonine phosphatase PP2A. PP2A, particularly the B55 regulatory subunit-containing holoenzyme (PP2A-B55), plays a critical role in dephosphorylating numerous substrates of cyclin-dependent kinase 1 (Cdk1), the master regulator of mitosis. By inhibiting PP2A-B55, this compound leads to the hyperphosphorylation of key mitotic proteins, disrupting the formation and function of the mitotic spindle.
The signaling pathway involves the Greatwall kinase (Gwl) and its substrate, Endosulfine (ENSA). During mitosis, Cdk1 activates Gwl, which in turn phosphorylates ENSA. Phosphorylated ENSA is a potent inhibitor of PP2A-B55. This compound acts as a direct inhibitor of the PP2A catalytic subunit, further tipping the balance towards a hyperphosphorylated state. This sustained phosphorylation of PP2A-B55 substrates, which are crucial for microtubule dynamics and spindle assembly, ultimately leads to mitotic arrest.[3][4]
Data Presentation
The following table summarizes the quantitative effects of Endothall on the mitotic index and proliferation index in a plant cell model, providing a reference for its biological activity. Data for mammalian cells is currently limited in publicly available literature; therefore, empirical determination of optimal concentrations is recommended.
Table 1: Effect of Endothall on Mitotic Index and Proliferation Index in Tobacco BY-2 Cells [2]
| Treatment | Concentration (µM) | Treatment Duration (hours) | Mitotic Index (%) | Proliferation Index (%) |
| Control | - | 4 | 10.3 ± 0.5 | 24.1 ± 1.4 |
| 24 | 14.7 ± 0.4 | 86.0 ± 5.0 | ||
| Endothall | 10 | 4 | 13.7 ± 1.0 | 17.1 ± 3.6 |
| 24 | 5.6 ± 0.4 | 47.1 ± 1.6 | ||
| Endothall | 100 | 4 | 12.3 ± 1.1 | 13.5 ± 0.3 |
| 24 | 16.4 ± 1.0 | 15.4 ± 6.8 |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: General Cell Synchronization using Double Thymidine Block
This protocol describes a widely used method to synchronize mammalian cells at the G1/S boundary. Following release from this block, cells will proceed synchronously through S, G2, and M phases. This synchronized population can then be treated with this compound to induce mitotic arrest.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Thymidine stock solution (100 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates/flasks
Procedure:
-
Seed cells at a density that will not exceed 50% confluency by the end of the synchronization procedure.
-
Allow cells to attach and grow for 24 hours.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours.
-
Aspirate the thymidine-containing medium and wash the cells twice with sterile PBS.
-
Add fresh, pre-warmed complete medium and incubate for 9-10 hours to allow cells to re-enter the cell cycle.
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 16-18 hours. At this point, the majority of cells will be arrested at the G1/S boundary.
-
To release the cells into the cell cycle, aspirate the thymidine-containing medium, wash twice with sterile PBS, and add fresh, pre-warmed complete medium.
Protocol 2: Inducing Mitotic Arrest with this compound in Synchronized Cells
This protocol outlines the steps for treating synchronized cells with this compound to induce prometaphase arrest. The timing of this compound addition is critical and should be optimized based on the cell cycle length of the specific cell line being used.
Materials:
-
Synchronized cells at the G1/S boundary (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Complete cell culture medium
-
Microscopy equipment for observing cell morphology
-
Reagents for immunofluorescence or flow cytometry (optional, for analysis)
Procedure:
-
Release cells from the double thymidine block as described in Protocol 1, step 9.
-
Based on the known cell cycle kinetics of your cell line, determine the time required for cells to progress from the G1/S boundary to the G2/M transition. This is typically 8-12 hours for many common cell lines.
-
Approximately 2-4 hours before the expected onset of mitosis, add this compound to the culture medium to the desired final concentration. Based on data from plant cells, a starting concentration range of 10-100 µM can be tested.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incubate the cells with this compound for a desired period (e.g., 4-24 hours).[2]
-
Observe the cells under a microscope for morphological changes indicative of mitotic arrest, such as an increased number of rounded-up cells.
-
(Optional) Harvest the cells for downstream analysis, such as:
-
Immunofluorescence staining: To visualize the mitotic spindle (using anti-tubulin antibodies) and chromosomes (using DAPI). This will allow for the confirmation of prometaphase arrest and observation of spindle abnormalities.
-
Flow cytometry: To analyze the cell cycle distribution and quantify the percentage of cells arrested in the G2/M phase.
-
Protocol 3: Assessment of Cell Viability after this compound Treatment
It is important to assess the cytotoxicity of this compound at the concentrations used for mitotic arrest. A common method for this is the MTT assay.
Materials:
-
Cells treated with this compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 hours). Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualization of Pathways and Workflows
Caption: Mechanism of this compound-induced mitotic arrest.
Caption: Workflow for inducing mitotic arrest with this compound.
References
- 1. Synchronization of HeLa Cells to Mitotic Subphases | Springer Nature Experiments [experiments.springernature.com]
- 2. noaa.gov [noaa.gov]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. Frontiers | Structural, enzymatic and spatiotemporal regulation of PP2A-B55 phosphatase in the control of mitosis [frontiersin.org]
Application Notes and Protocols for Endothall-disodium Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothall-disodium, the disodium salt of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a well-documented inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2][3] These serine/threonine phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP1 and PP2A, Endothall-disodium can induce cell cycle arrest and cytotoxicity, making it a valuable tool for studying these fundamental cellular pathways.[4] These application notes provide detailed protocols for establishing dose-response curves for Endothall-disodium and characterizing its effects on cell viability, cell cycle progression, and target enzyme activity.
Data Presentation
The following tables summarize representative quantitative data for the effects of Endothall-disodium. This data is illustrative and serves as a guideline for expected outcomes. Actual results will vary depending on the cell line, experimental conditions, and specific assay used.
Table 1: Representative Dose-Response of Endothall-disodium on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 95 | ± 4.8 |
| 10 | 78 | ± 6.1 |
| 25 | 55 | ± 5.5 |
| 50 | 32 | ± 4.9 |
| 100 | 15 | ± 3.7 |
| 250 | 5 | ± 2.1 |
Note: This table presents hypothetical data for a typical mammalian cell line (e.g., HeLa) after 48 hours of treatment, as determined by an MTT assay. The IC50 for this representative data is approximately 28 µM.
Table 2: Effect of Endothall-disodium on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55 | 25 | 20 |
| Endothall-disodium (50 µM) | 20 | 15 | 65 |
Note: This table illustrates a typical outcome for a cancer cell line treated for 24 hours, showing a significant increase in the G2/M population, indicative of cell cycle arrest.[4]
Table 3: Inhibition of Protein Phosphatases by Endothall
| Analyte | Target Enzyme | IC50 |
| Endothall | PP1 | 5.0 µM |
| Endothall | PP2A | 90 nM |
This data indicates that Endothall is a more potent inhibitor of PP2A than PP1.
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Using MTT Assay
This protocol determines the concentration of Endothall-disodium that inhibits cell viability by 50% (IC50).
Materials:
-
Mammalian cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Endothall-disodium stock solution (e.g., 100 mM in sterile water)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Endothall-disodium in complete medium. A common starting range is 0.1 µM to 1000 µM.
-
Include a vehicle-only control (medium with the same concentration of the solvent used for the stock solution, if any).
-
Carefully remove the medium from the wells and add 100 µL of the respective Endothall-disodium dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the dose-response curve (concentration vs. % viability) and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of Endothall-disodium on cell cycle progression.
Materials:
-
Cells treated with Endothall-disodium and vehicle control
-
PBS (ice-cold)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Culture cells in 6-well plates and treat with the desired concentration of Endothall-disodium (e.g., the IC50 concentration) and vehicle for 24 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 0.5 mL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 0.5 mL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: In Vitro Protein Phosphatase (PP1/PP2A) Inhibition Assay
This colorimetric assay measures the inhibition of PP1 or PP2A activity by Endothall-disodium.
Materials:
-
Recombinant human PP1 or PP2A enzyme
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2, DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Endothall-disodium dilutions
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Endothall-disodium at various concentrations (or vehicle control).
-
-
Enzyme Reaction:
-
Add 100 µL of the pNPP substrate solution to each well.
-
Initiate the reaction by adding 100 µL of the PP1 or PP2A enzyme solution.
-
-
Incubation:
-
Mix the plate gently and incubate at 30°C for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm, which corresponds to the formation of the yellow product, p-nitrophenol.
-
Calculate the percentage of enzyme inhibition relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway
The primary mechanism of action of Endothall-disodium is the inhibition of PP1 and PP2A. These phosphatases are key negative regulators of the cell cycle. Inhibition of PP2A, in particular, leads to the hyperphosphorylation of proteins that control the G2/M checkpoint, such as components of the anaphase-promoting complex (APC), resulting in mitotic arrest and eventual cell death.
References
Troubleshooting & Optimization
Technical Support Center: Endothall-disodium and PP2A Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Endothall-disodium as a Protein Phosphatase 2A (PP2A) inhibitor in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems researchers may face when Endothall-disodium fails to inhibit PP2A activity.
Q1: Why is Endothall-disodium not inhibiting PP2A activity in my experiment?
A1: Several factors can contribute to the lack of PP2A inhibition. Consider the following possibilities:
-
Incorrect Concentration: The concentration of Endothall-disodium may be too low to effectively inhibit PP2A in your specific cell line or assay system.
-
Compound Degradation: Endothall can be susceptible to microbial degradation.[1][2] The stability of your stock solution and working solutions might be compromised.
-
Poor Cellular Uptake: Endothall is a polar molecule, and its uptake into cells can be limited.[3][4]
-
Cell Line-Specific Sensitivity: Different cell lines can exhibit varying sensitivity to Endothall.[5]
-
Assay-Related Issues: The PP2A activity assay itself may not be optimized or could be yielding misleading results.
Q2: How can I troubleshoot the lack of PP2A inhibition?
A2: A systematic troubleshooting approach is recommended. The following workflow can help identify the source of the problem.
Caption: Troubleshooting workflow for Endothall-disodium PP2A inhibition experiments.
Q3: What is the optimal concentration range for Endothall-disodium?
A3: The effective concentration of Endothall-disodium can vary significantly.
-
In vitro IC50: The in vitro IC50 for Endothall against PP2A is reported to be in the range of 19-90 nM.[5][6]
-
Cell-based assays: Higher concentrations are often required in cell-based assays to account for cellular uptake barriers. Concentrations ranging from low micromolar to over 100 µM have been used in different studies.[4][5]
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store Endothall-disodium solutions?
A4: Proper preparation and storage are critical for maintaining the compound's activity.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like water, DMSO, or ethanol.[7] The solubility in PBS (pH 7.2) is approximately 0.2 mg/mL.[7]
-
Storage: Store stock solutions at -20°C for long-term stability.[7]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. It is not recommended to store aqueous working solutions for more than one day.[7] Endothall is stable at pH 5 and 9 but can degrade at pH 7 over time.[1]
Q5: My PP2A activity assay shows high background. What could be the cause?
A5: High background in a PP2A activity assay can obscure the inhibitory effect of Endothall.
-
Contaminating Phosphatases: The cell lysate may contain other phosphatases that are not inhibited by Endothall and contribute to the signal. Using a PP2A-specific immunoprecipitation assay can help isolate PP2A activity.[5][6][7]
-
Free Phosphate: The presence of free phosphate in the lysate or reagents can lead to a high background signal in malachite green-based assays. Ensure all buffers and reagents are freshly prepared and of high quality.
Q6: How can I confirm that PP2A is inhibited in my cells?
A6: Besides a direct PP2A activity assay, you can use indirect methods to verify inhibition.
-
Western Blotting: Probe for the phosphorylation status of known PP2A substrates. Inhibition of PP2A should lead to an increase in the phosphorylation of its downstream targets. For example, you can assess the phosphorylation of Akt at Ser473 or c-Myc at Ser62.[8][9]
Quantitative Data Summary
The following table summarizes the reported IC50 values for Endothall against PP2A.
| System | IC50 | Reference |
| Purified PP2A | 90 nM | [5] |
| Purified PP2A | 19-50 nM | [6] |
| Rat Hepatoma Cells | 0.9-1.7 µg/mL | [5] |
| Human Colon Carcinoma | 4.9 µg/mL | [5] |
Experimental Protocols
Protocol 1: Cell Treatment with Endothall-disodium
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare fresh working solutions of Endothall-disodium in cell culture medium from a frozen stock. Include a vehicle control (e.g., water or DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of Endothall-disodium or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours). The optimal time should be determined empirically.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
Protocol 2: PP2A Immunoprecipitation (IP) and Activity Assay
This protocol is adapted from commercially available kits and published literature.[5][6][10]
-
Immunoprecipitation:
-
Incubate 50-200 µg of protein lysate with an anti-PP2A catalytic subunit (PP2Ac) antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads extensively with lysis buffer followed by a phosphatase assay buffer to remove non-specific binding.
-
-
Phosphatase Reaction:
-
Resuspend the beads in a phosphatase assay buffer containing a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Incubate at 30°C for 10-30 minutes.
-
-
Phosphate Detection:
-
Pellet the beads by centrifugation.
-
Transfer the supernatant to a new microplate.
-
Add a malachite green-based reagent to the supernatant to detect the amount of free phosphate released.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of phosphate.
-
Calculate the amount of phosphate released in each sample.
-
Normalize the PP2A activity to the amount of immunoprecipitated PP2Ac, which can be determined by Western blotting a fraction of the beads.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway showing PP2A-mediated dephosphorylation and its inhibition by Endothall-disodium.
Caption: General experimental workflow for assessing PP2A inhibition by Endothall-disodium.
References
- 1. mass.gov [mass.gov]
- 2. mdpi.com [mdpi.com]
- 3. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noaa.gov [noaa.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. 2.6. PP2A Activity Assay [bio-protocol.org]
- 7. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PP2A phosphatase activity assay [bio-protocol.org]
Technical Support Center: Endothal-disodium Experimental Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and troubleshooting Endothal-disodium solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
This compound, the disodium salt of endothall, is highly soluble in water. The solubility of technical endothall at 20°C is 100 g/kg, which is equivalent to 100,000 mg/L.[1][2][3] This high solubility means that preparing concentrated stock solutions is generally straightforward.
Q2: I am having trouble dissolving this compound. What could be the issue?
Given its high water solubility, difficulties in dissolving this compound are uncommon but may arise from a few factors:
-
Purity of the compound: Ensure you are using a high-purity grade of this compound suitable for research.
-
Low temperature: While highly soluble, warming the solvent (e.g., to 30-40°C) can increase the rate of dissolution. Endothall is stable up to approximately 90°C.[4]
-
Insufficient mixing: Ensure vigorous and sustained mixing (e.g., using a magnetic stirrer) until the compound is fully dissolved.
-
Incorrect pH: Endothal is a dibasic acid, and its salt form is most soluble in neutral to slightly alkaline conditions. The pKa values for the carboxylic acid groups are 3.4 and 6.7.[2] Ensure your solvent's pH is not highly acidic, which could convert the salt to the less soluble acid form.
Q3: Can I use solvents other than water to dissolve this compound?
While water is the recommended and most effective solvent, technical endothall does have some solubility in other solvents. However, for most biological and cellular experiments, aqueous-based solutions are preferred.
Q4: How should I prepare a stock solution of this compound?
A standard protocol for preparing a stock solution is as follows:
-
Weigh the desired amount of this compound powder.
-
Add a portion of the final volume of high-purity water (e.g., deionized or distilled water).
-
Mix thoroughly using a vortex or magnetic stirrer until the solid is completely dissolved.
-
Once dissolved, add the remaining water to reach the final desired concentration.
-
If necessary, sterile-filter the solution using a 0.22 µm filter for cell culture or other sensitive applications.
Q5: Is this compound stable in solution?
Endothal is stable in light and in weak acidic or alkaline media.[1] However, it is susceptible to microbial degradation, which is the primary pathway for its breakdown in the environment.[3][5] For long-term storage, it is advisable to store stock solutions at 4°C or frozen at -20°C to minimize degradation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | Microbial contamination and degradation. | Prepare fresh solutions before use. If storage is necessary, sterile-filter the solution and store at 4°C for short-term or -20°C for long-term storage. |
| The pH of my experimental media changes after adding this compound. | The inherent pH of the this compound solution. | Buffer your experimental media appropriately. Check and adjust the pH of the final solution after adding the this compound stock. |
| Inconsistent experimental results. | Degradation of the stock solution over time. | Use freshly prepared solutions for each experiment or validate the stability of your stored stock solution under your specific storage conditions. |
Quantitative Data Summary
The solubility of technical endothall in various solvents at 20°C is summarized below for reference. Note that this compound, being a salt, will have significantly higher aqueous solubility.
| Solvent | Solubility ( g/100 g) |
| Water | 10.0[1][2] |
| Methanol | 28.0[2] |
| Dioxane | 7.6[2] |
| Acetone | 7.0[2] |
| Isopropanol | 1.7[2] |
| Diethyl ether | 0.1[2] |
| Benzene | 0.01[2] |
Experimental Workflow for Solution Preparation
The following diagram outlines a logical workflow for preparing an this compound experimental solution.
Caption: Workflow for preparing this compound solutions.
References
Unexpected cytotoxicity with Endothal-disodium treatment.
This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected or higher-than-anticipated cytotoxicity with Endothall-disodium treatment in their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Endothall-disodium that leads to cytotoxicity?
Endothall's primary mechanism of action is the potent and selective inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2][3][4] This inhibition disrupts critical cellular processes that are regulated by phosphorylation, including:
-
Cell Cycle Progression: Inhibition of PP2A can lead to the distortion of microtubule spindle structures, causing cell cycle arrest in prometaphase.[1]
-
Signal Transduction: As a key regulator in numerous signaling pathways, PP2A inhibition causes major disruptions in cellular signaling.
-
Cellular Stress Responses: The inhibition of PP2A is also linked to the induction of endoplasmic reticulum (ER) stress, which can trigger apoptosis.
Q2: We are observing much higher cytotoxicity than expected. What could be the reason?
Higher-than-expected cytotoxicity can stem from several factors:
-
Compound Form: The free acid form of Endothall is more acutely toxic than its salt forms, such as disodium Endothall.[5] The dissociation of the disodium salt to the active acid form in your culture medium could lead to increased toxicity.[6]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. The specific genetic and metabolic profile of your chosen cell line may make it particularly susceptible to PP2A inhibition.
-
Experimental Conditions: Factors such as cell density, media composition, and treatment duration can significantly influence the observed cytotoxicity. Low cell density, for instance, can make cells more vulnerable to toxic insults.[7]
-
Reagent Purity and Stability: Ensure the purity of your Endothall-disodium stock and prepare fresh solutions for your experiments, as degradation could potentially alter its activity.
Q3: At what concentrations is cytotoxicity typically observed for Endothall?
Endothall is a potent inhibitor of PP2A with an IC₅₀ reported to be in the nanomolar range (19-50 nM).[8] Cellular effects, such as microtubule disruption and cell cycle arrest, have been observed at micromolar concentrations in plant cells.[1] For in vivo studies, acute oral LD₅₀ values in rats are reported to be 38-51 mg/kg for the technical acid and disodium salt forms, respectively.[9][10] A fatal dose in humans was estimated to be approximately 100 mg/kg.[11] It is crucial to perform a dose-response study in your specific experimental system to determine the cytotoxic concentration range.
Q4: What morphological changes should I expect to see in cells treated with Endothall-disodium?
Based on its mechanism of action, you can expect to observe:
-
Cell Rounding and Detachment: Inhibition of protein phosphatases by Endothall and related compounds can induce marked morphological changes, including cell rounding and detachment from the culture surface.[3]
-
Apoptotic Bodies: As cells undergo apoptosis, you may observe membrane blebbing and the formation of apoptotic bodies.
-
Mitotic Arrest: Due to its effect on microtubule spindle formation, you may see an increased population of cells arrested in mitosis, specifically in prometaphase.[1]
Q5: Could my cell viability assay be giving a false positive or misleading result?
Yes, this is a possibility. The choice of cytotoxicity assay is critical.
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These assays measure metabolic activity, which is an indirect measure of cell viability.[12][13][14] If Endothall-disodium significantly impacts cellular metabolism without immediately compromising membrane integrity, these assays might show reduced viability before other signs of cell death are apparent.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays measure the release of cytosolic components or the uptake of dye by cells with compromised membranes, which are typically later events in cell death.[15][16][17][18][19]
-
Discrepancies: A discrepancy between a metabolic assay (showing high cytotoxicity) and a membrane integrity assay (showing low cytotoxicity) might indicate that the compound is causing metabolic inhibition or cell cycle arrest rather than immediate cell lysis. It is recommended to use at least two assays based on different principles to confirm cytotoxicity.
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Unreproducible Cytotoxicity Results | 1. Reagent Instability: Endothall solution may degrade over time. 2. Cell Passage Number: High passage number can lead to genetic drift and altered sensitivity. 3. Inconsistent Cell Plating: Uneven cell density across wells or plates.[7] | 1. Prepare fresh stock solutions of Endothall-disodium frequently and store them appropriately, protected from light. 2. Use cells from a consistent, low-passage number stock for all experiments. 3. Ensure a homogenous single-cell suspension before plating and be meticulous with pipetting to ensure uniform cell numbers per well. |
| Rapid Cell Death and Detachment, Even at Low Concentrations | 1. Incorrect Concentration: Error in stock solution calculation or dilution. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can cause non-specific cell death.[20][21] 3. Vehicle Control Toxicity: The solvent used to dissolve Endothall-disodium may be cytotoxic. | 1. Double-check all calculations for stock and working solutions. Perform a wide-range dose-response curve to find the appropriate concentration range. 2. Regularly test cell stocks for mycoplasma. Visually inspect cultures for signs of bacterial or fungal contamination.[20] 3. Run a vehicle-only control at the highest concentration used in the experiment to rule out solvent effects. |
| High Background Signal in Controls | 1. High Cell Density: Too many cells can lead to a high spontaneous LDH release or high basal metabolic activity.[7] 2. Media Components: Phenol red or high serum concentrations can interfere with colorimetric or fluorometric readouts. 3. Rough Handling: Excessive pipetting during reagent addition can cause cell lysis.[7] | 1. Optimize the cell seeding density for your specific cell line and assay duration. 2. When possible, use serum-free and phenol red-free media during the final assay incubation step. Always include a "media only" background control. 3. Handle plates gently. Add reagents slowly and to the side of the wells to avoid disturbing the cell monolayer. |
| Discrepancy Between Different Viability Assays | 1. Different Biological Endpoints: Assays measure different cellular events (e.g., metabolic activity vs. membrane integrity).[15] 2. Incorrect Timing: The chosen time point may be too early to detect membrane damage (LDH) but sufficient to detect metabolic decline (MTT). | 1. Use orthogonal assays to get a complete picture. For example, pair a metabolic assay (MTT) with a membrane integrity assay (LDH release) and a caspase activation assay for apoptosis. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cytotoxic response. |
Section 3: Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC₅₀) of Endothall
| Target | IC₅₀ Value | Organism/System | Reference |
| Protein Phosphatase 2A (PP2A) | 19-50 nM | In vitro | [8] |
| Protein Phosphatase 1 (PP1) | 5-12 fold less sensitive than PP2A | In vitro | [4] |
| A. thaliana Seedling Root Length | 13.9 µM | In planta | [8] |
| Duckweed Growth Rate | 10 µM | In planta | [8] |
Table 2: Acute Toxicity Data (LD₅₀)
| Compound Form | Route | Species | LD₅₀ Value | Reference |
| Technical Endothall | Oral | Rat | 38 - 51 mg/kg | [9][10] |
| Disodium Endothall | Oral | Rat | 51 mg/kg | [9] |
| Disodium Endothall | Oral | Guinea Pig | 250 mg/kg | [9] |
| Amine Salt of Endothall | Oral | Rat | 206 mg/kg | [9] |
| Technical Endothall | Dermal | Rabbit | 100 mg/kg | [9] |
Section 4: Experimental Protocols
General Protocol for MTT Cell Viability Assay
This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic activity of viable cells.[12][13]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of Endothall-disodium and appropriate controls (vehicle control, untreated control). Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance (media only) and express the results as a percentage of the vehicle-treated control.
General Protocol for LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[16][17][19]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Include the following controls on your plate:
-
Spontaneous Release: Untreated cells (measures background LDH release).
-
Maximum Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.
-
Background Control: Media only.
-
-
Supernatant Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per manufacturer's instructions) to each well.[19]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of stop solution (as per manufacturer's instructions).[16]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
General Protocol for Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of Endothall-induced disruption of the microtubule cytoskeleton.[1]
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach 50-70% confluency.
-
Treatment: Treat cells with Endothall-disodium at the desired concentration and for the desired time.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with ice-cold methanol for 5 minutes at -20°C or with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[22]
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells with PBS and block with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes to reduce non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[23]
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Image the cells using a fluorescence or confocal microscope. Look for abnormalities in the mitotic spindle and overall microtubule organization compared to control cells.
Section 5: Signaling Pathways and Workflows
Caption: Mechanism of Endothall-disodium induced cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. noaa.gov [noaa.gov]
- 2. Endothal-disodium | 53608-75-6 | Benchchem [benchchem.com]
- 3. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mass.gov [mass.gov]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. caymanchem.com [caymanchem.com]
- 9. noaa.gov [noaa.gov]
- 10. apms.org [apms.org]
- 11. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH Cytotoxicity Assay [bio-protocol.org]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Endothal-disodium Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving Endothal-disodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's biological activity stems from its role as a potent and selective inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2] These enzymes are critical regulators of numerous cellular processes. By inhibiting PP2A and PP1, Endothal disrupts essential cell signaling pathways, which can lead to cell cycle arrest and other cellular perturbations.[1][2]
Q2: Why am I observing significant variability in my experimental results, even with consistent protocols?
A2: Variability in this compound experiments can arise from several sources. The compound's stability and degradation are highly sensitive to environmental conditions. Key factors include:
-
Microbial Activity: The primary pathway for Endothal degradation is microbial action.[1][3] The presence and activity of microorganisms in your system can significantly alter the effective concentration of the compound over time. In sterilized water, little to no degradation may occur, whereas in non-sterilized water, degradation can be observed within days.[1][3]
-
Presence of Sediment: Sediment provides a surface for microbial growth, which significantly accelerates the degradation of Endothal.[1][4] Experiments conducted in the absence of sediment show much slower degradation rates.[1][4]
-
Temperature: As degradation is a biological process, temperature plays a crucial role.[4][5] Lower temperatures slow down microbial activity, thereby increasing the half-life and exposure time of the compound.[5]
-
Formulation: Endothal is available in different salt formulations (e.g., disodium, dipotassium, amine salts).[6][7] These formulations exhibit different toxicities and may have varying stabilities, impacting experimental outcomes.[3]
Q3: My in-vitro results are not translating to in-vivo or whole-organism studies. What could be the cause?
A3: Discrepancies between in-vitro and in-vivo results are common and can be attributed to several factors. In whole-organism or environmental systems, Endothal's bioavailability and persistence are influenced by the factors mentioned in Q2 (microbial activity, sediment, temperature). Furthermore, in mammals, Endothal is typically excreted largely in its bound form, while in plants and fish, it is more completely metabolized.[8] The compound is also considered a contact-type, membrane-active agent in plants and is not readily translocated.[6] These metabolic and transport differences can lead to different effective concentrations at the target site compared to a controlled in-vitro environment.
Troubleshooting Guide
Problem: High variability between experimental replicates.
-
Possible Cause: Inconsistent environmental conditions.
-
Troubleshooting Steps:
-
Standardize Temperature: Ensure all replicates are incubated at the exact same temperature.
-
Homogenize Media: If using environmental water or soil samples, ensure they are thoroughly mixed to distribute microbial communities evenly.
-
Control for Microbial Contamination: In cell culture experiments, routinely check for microbial contamination, which could degrade the compound.
-
Use a Freshly Prepared Stock Solution: Prepare this compound stock solutions fresh for each experiment to avoid degradation during storage.
-
Problem: Lower-than-expected efficacy or no observable effect.
-
Possible Cause: Rapid degradation of the compound or incorrect formulation.
-
Troubleshooting Steps:
-
Verify Formulation: Confirm that the salt form of Endothal you are using is appropriate for your experimental system and matches what is cited in the literature.
-
Measure Concentration Over Time: If possible, use an analytical method like LC-MS to measure the concentration of Endothal in your system at the beginning and end of the experiment to assess degradation.[5]
-
Consider Environmental Factors: In aquatic systems, the absence of microbial activity (e.g., in autoclaved water) can prevent the breakdown of Endothal, but in non-sterile systems, its half-life can be a matter of days.[3] Adjust your protocol to account for this rapid degradation if necessary.
-
Evaluate Concentration and Exposure Time (CET): The effectiveness of Endothal is a product of both its concentration and the duration of exposure.[4] A low concentration may require a longer exposure time to observe an effect.
-
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data for Endothal and its formulations.
Table 1: Inhibitory Potency of Endothal
| Target Enzyme | IC₅₀ (Concentration for 50% Inhibition) | Reference |
| Protein Phosphatase 2A (PP2A) | 90 nM | [1] |
| Protein Phosphatase 1 (PP1) | 5 µM | [1] |
Table 2: Comparative Acute Toxicity of Endothal Formulations
| Formulation | Test Animal | Oral LD₅₀ (Dose to kill 50% of subjects) | Reference |
| Disodium Endothal | Rat | 51 mg/kg | [7] |
| Technical Endothal | Rat | 38 mg/kg | [7] |
| Amine Salt of Endothal | Rat | 206 mg/kg | [7] |
Table 3: Environmental Factors Influencing Endothal Degradation
| Condition | Reported Half-Life / Dissipation | Notes | Reference |
| Aerobic Aquatic Environment | Approx. 1 week or less | Primary degradation is microbial. | [3] |
| Anaerobic Aquatic Environment | 10 days | Slower degradation under anoxic conditions. | [3] |
| Water with Sediment | Rapid degradation after 5-11 day lag; almost complete by 14 days. | Sediment facilitates microbial degradation. | [1] |
| Water without Sediment | Persisted for 21 days with no degradation. | Lack of microbial substrate slows breakdown. | [1] |
| Non-Sterilized Pond Water | 50% degradation after 4 days. | Illustrates the importance of microbial action. | [3] |
| Sterilized (Autoclaved) Water | No apparent degradation after 9 days. | Confirms microbial role in degradation. | [3] |
| Farm Reservoirs (Field Study) | Highly variable; from 8-20 days to increases in concentration. | Shows high variability in real-world conditions. | [9] |
Experimental Protocol: In-Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory effect of this compound on PP2A activity.
1. Materials and Reagents:
-
Purified PP2A enzyme
-
Phosphorylated substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, 1 mM MnCl₂, pH 7.0)
-
This compound stock solution (in assay buffer or DMSO)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare Reagents: Dilute the PP2A enzyme and substrate in the assay buffer to their working concentrations.
-
Prepare Endothal Dilutions: Create a serial dilution of the this compound stock solution to test a range of concentrations.
-
Plate Setup: Add the assay buffer, PP2A enzyme, and varying concentrations of this compound to the wells of the 96-well plate. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the phosphorylated substrate (pNPP) to all wells to start the dephosphorylation reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the controlled temperature.
-
Stop Reaction: Add a stop solution (e.g., 1N NaOH) to terminate the reaction. The dephosphorylation of pNPP will result in a yellow product (p-nitrophenol).
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each Endothal concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value.
Visualizations
Signaling Pathway of Endothal Action
Caption: Endothal inhibits PP2A/PP1, causing substrate hyperphosphorylation and cell cycle disruption.
Experimental Troubleshooting Workflow
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. This compound | 53608-75-6 | Benchchem [benchchem.com]
- 2. noaa.gov [noaa.gov]
- 3. mass.gov [mass.gov]
- 4. Sediment Facilitates Microbial Degradation of the Herbicides Endothall Monoamine Salt and Endothall Dipotassium Salt in an Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apms.org [apms.org]
- 7. noaa.gov [noaa.gov]
- 8. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dissipation of Endothall and Effects on Aquatic Weeds and Fish | Weed Science | Cambridge Core [cambridge.org]
Endothal-disodium degradation during long-term experiments.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Endothal-disodium during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in non-sterile aqueous environments is microbial degradation.[1][2] In sterilized water, with microbial action eliminated, degradation is significantly slower.[1][2]
Q2: How stable is this compound to hydrolysis?
A2: Endothal is generally stable to chemical hydrolysis at pH 5 and pH 9.[2] However, at a neutral pH of 7, it has been observed to break down, albeit with a very long half-life of 2825 days according to manufacturer studies.[2] A related compound, LB-100, which is an amide of Endothall, has been shown to hydrolyze to Endothall in aqueous solutions at pH 5.6-6.5 with a half-life of 2.1-3.3 hours at room temperature.[3]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to store this compound stock solutions at or above 0°C to prevent crystallization of liquid formulations.[4] To minimize degradation, especially in aqueous solutions, sterile filtration and storage in a sterile container at 4°C is advisable to limit microbial activity. For extended storage, preparing aliquots and freezing at -20°C or -80°C can also be considered, though freeze-thaw cycles should be minimized.
Q4: I am observing a decrease in the activity of my this compound solution over time in my cell culture experiments. What could be the cause?
A4: A decrease in activity could be due to several factors. Firstly, if your cell culture medium has a neutral pH, slow hydrolysis to the less active Endothall acid form might occur over extended incubation periods.[2] Secondly, although less common in sterile cell culture, microbial contamination could lead to degradation.[1] Finally, interactions with components in the cell culture medium could potentially reduce its effective concentration. At 37°C, the hydrolysis of the related compound LB-100 to Endothall is significantly faster, with a half-life of 3.2 hours in cell culture medium at pH 6.8.[3] This suggests that the stability of this compound itself might be reduced at physiological temperatures.
Troubleshooting Guides
Issue 1: Inconsistent experimental results using this compound.
-
Possible Cause 1: Degradation of stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound. Compare the results obtained with the fresh stock to those from the old stock. If results are more consistent with the fresh stock, discard the old solution.
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Troubleshooting Step: Verify the concentration of your this compound stock solution using an appropriate analytical method, such as Gas Chromatography/Mass Spectrometry (GC/MS) as outlined in EPA Method 548.1.[5]
-
-
Possible Cause 3: Variability in experimental conditions.
-
Troubleshooting Step: Ensure that all experimental parameters, including incubation time, temperature, and pH of the solutions, are kept consistent across all experiments.
-
Issue 2: Complete loss of this compound activity in the experiment.
-
Possible Cause 1: Microbial contamination.
-
Troubleshooting Step: Check all solutions and reagents for any signs of microbial growth. If contamination is suspected, discard all contaminated materials and prepare fresh, sterile solutions.
-
-
Possible Cause 2: Incorrect storage.
-
Troubleshooting Step: Review your storage procedures. Ensure that stock solutions are stored at the recommended temperature and protected from light.[4] For aqueous solutions, ensure they are sterile.
-
-
Possible Cause 3: Chemical incompatibility.
-
Troubleshooting Step: Investigate potential chemical incompatibilities between this compound and other components in your experimental setup.
-
Data on this compound Stability
| Condition | Half-life | Primary Degradation Pathway | Reference |
| Water (Aerobic) | ~1 week or less | Microbial Biodegradation | [2] |
| Water (Anaerobic) | ~10 days | Microbial Biodegradation | [2] |
| Water (pH 5 and 9) | Stable | Hydrolysis | [2] |
| Water (pH 7) | 2825 days | Hydrolysis | [2] |
| Water with Sediment | Degradation begins after 5-11 days, almost complete by 14 days | Microbial Biodegradation | [1] |
| Sterilized Water | No apparent degradation after 9 days | - | [1][2] |
| Non-sterilized Water | 50% degradation after 4 days | Microbial Biodegradation | [1][2] |
| Soil (Clay) | 4-5 days | Microbial Biodegradation | [4] |
| Soil (High Organic Content) | 9 days | Microbial Biodegradation | [4] |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solutions
This protocol outlines a method to assess the stability of this compound in a specific aqueous solution (e.g., buffer, cell culture medium) over time.
1. Materials:
-
This compound
-
Sterile aqueous solution of interest (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile, amber glass vials with Teflon-lined caps
-
Analytical method for this compound quantification (e.g., GC/MS based on EPA Method 548.1)
-
Incubator or water bath set to the desired temperature
-
Sterile filters (0.22 µm)
2. Procedure:
-
Prepare a stock solution of this compound in the aqueous solution of interest at a known concentration.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Aliquot the sterile solution into multiple sterile, amber glass vials.
-
Designate a "time zero" sample and immediately analyze it to determine the initial concentration.
-
Store the remaining vials under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 1, 3, 7, 14, 30 days), retrieve a vial for analysis.
-
Quantify the concentration of this compound in the sample using a validated analytical method.
-
Plot the concentration of this compound as a function of time to determine the degradation rate and half-life under the tested conditions.
Visualizations
Signaling Pathway of this compound Action
This compound is known to inhibit the activity of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[6][7][8] This inhibition leads to a hyperphosphorylated state of various cellular proteins, disrupting downstream signaling pathways that regulate processes such as the cell cycle.[6]
Caption: Inhibition of PP1 and PP2A by this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps in determining the stability of this compound in a given solution.
Caption: Workflow for this compound stability testing.
References
- 1. This compound | 53608-75-6 | Benchchem [benchchem.com]
- 2. mass.gov [mass.gov]
- 3. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noaa.gov [noaa.gov]
- 5. epa.gov [epa.gov]
- 6. noaa.gov [noaa.gov]
- 7. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing incubation time for Endothal-disodium treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endothal-disodium.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound treatment, with a focus on optimizing incubation time.
Issue 1: No observable cellular effect after treatment.
-
Question: I have treated my cells with this compound but do not observe the expected phenotype (e.g., cell cycle arrest, apoptosis). What could be the reason?
-
Answer: Several factors could contribute to a lack of observable effects. Consider the following troubleshooting steps:
-
Confirm Compound Activity: Ensure the this compound stock solution is active and has been stored correctly.
-
Optimize Concentration: The effective concentration of this compound can be cell-type specific. It is a potent inhibitor of Protein Phosphatase 2A (PP2A) with a reported IC₅₀ of 90 nM and a less potent inhibitor of Protein Phosphatase 1 (PP1) with an IC₅₀ of 5 µM.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Adjust Incubation Time: The time required to observe a cellular effect will depend on the specific downstream event being measured.
-
Short-term effects (minutes to a few hours): Changes in protein phosphorylation status due to PP1/PP2A inhibition would be among the earliest events.
-
Mid-term effects (4 to 24 hours): Effects on the cell cycle, such as prometaphase arrest, have been observed as early as 4 hours after treatment in tobacco BY-2 cells.[2]
-
Long-term effects (24 to 72 hours or longer): Phenotypes like apoptosis or significant changes in cell viability may require longer incubation periods.
-
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound.
-
Experimental Endpoint Assay: Ensure the assay used to measure the effect is sensitive and appropriate for the expected outcome.
-
Issue 2: High levels of cell death observed even at short incubation times.
-
Question: I am observing widespread cell death in my cultures shortly after adding this compound, even at low concentrations. How can I mitigate this?
-
Answer: Rapid and excessive cell death could indicate that the concentration is too high for your specific cell type or that the cells are particularly sensitive.
-
Reduce Concentration: Perform a dose-response experiment starting with much lower concentrations, in the nanomolar range, given its high potency against PP2A.[1]
-
Shorten Incubation Time: For initial experiments, use a shorter incubation time (e.g., 1-4 hours) to assess the primary effects on signaling pathways before widespread cell death occurs.
-
Assess Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells may be more susceptible to toxic effects. High concentrations of endothall can lead to increased leakage of electrolytes and tissue necrosis.[2]
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results with my this compound treatments. What could be the cause?
-
Answer: Inconsistent results can stem from several sources.
-
Compound Stability: this compound is a stable compound but should be stored properly. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition between experiments.
-
Treatment Timing: The stage of the cell cycle at the time of treatment can influence the outcome. Synchronizing the cells before treatment may reduce variability.
-
Environmental Factors: Endothal is degraded by microbial action.[1] While less of a concern in sterile cell culture, contamination could affect the compound's stability and efficacy over longer incubation times.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2] It is a potent and selective inhibitor of PP2A.[1] This inhibition leads to disruptions in cell signaling and division.[1]
Q2: What is a recommended starting concentration and incubation time for in vitro studies?
A2: A good starting point for in vitro studies is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations. Based on its reported IC₅₀ values, a range of 10 nM to 10 µM is reasonable. For incubation time, a time-course experiment is recommended. Start with shorter time points (e.g., 4, 8, 12, and 24 hours) to observe early effects on the cell cycle and signaling pathways.[2]
Q3: How does this compound affect the cell cycle?
A3: this compound has been shown to cause cell cycle arrest in prometaphase.[2] In tobacco BY-2 cells, malformed spindles and prometaphase arrest of nuclei were observed as early as 4 hours after treatment.[2] It can also inhibit the initiation of the S-phase and DNA synthesis.[2]
Q4: Is this compound expected to induce Endoplasmic Reticulum (ER) stress?
A4: While direct studies on this compound inducing ER stress markers are not extensively documented, the inhibition of PP2A is known to be linked to ER stress.[1] Therefore, it is plausible that this compound treatment could indirectly lead to the activation of the unfolded protein response (UPR) and the expression of ER stress markers like GRP78 and CHOP.[1]
Q5: What is the stability of this compound in aqueous solutions?
A5: Endothal is relatively stable in water but is susceptible to microbial degradation.[1][3] In experimental pools, an observed half-life of 4 days has been measured.[1] For cell culture experiments, where microbial contamination is controlled, the compound is expected to be stable for the duration of typical incubation times.
Data Presentation
Table 1: Inhibitory Concentrations of Endothal
| Target Enzyme | IC₅₀ Value | Reference |
| Protein Phosphatase 2A (PP2A) | 90 nM | [1] |
| Protein Phosphatase 1 (PP1) | 5 µM | [1] |
Table 2: Environmental Degradation Half-life of Endothal
| Condition | Half-life | Reference |
| Experimental Pools | 4 days | [1] |
| Soil (Clay) | 4-5 days | [4] |
| Soil (High Organic Content) | 9 days | [4] |
| Surface Water | 4-7 days | [4] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.
-
Cell Culture: Incubate the cells overnight to allow for attachment.
-
Treatment Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is from 1 nM to 100 µM. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value for your cell line.
Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with the determined optimal concentration of this compound or a vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 4, 8, 12, 24 hours) to capture the dynamics of cell cycle arrest.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any detached apoptotic cells.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
-
Data Interpretation: An accumulation of cells in the G2/M phase would be indicative of a prometaphase arrest.
Visualizations
Caption: this compound's inhibitory effect on PP1 and PP2A.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for lack of experimental effect.
References
Technical Support Center: Preventing Endothal-disodium Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of Endothal-disodium precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is the disodium salt of Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid), a dicarboxylic acid. Its high water solubility makes it a convenient form for use in aqueous-based experimental media. Depending on the specific research context, it may be used for its herbicidal properties, as a reference compound, or for other biological activities under investigation.
Q2: I observed a white precipitate after adding this compound to my cell culture medium. What is the likely cause?
The most probable cause of precipitation is the interaction between this compound and divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in many standard cell culture and experimental media. Endothal, being a dicarboxylic acid, can form insoluble salts with these divalent cations.
Q3: Is this compound sensitive to pH changes in the medium?
This compound is reported to be stable in weak acidic and alkaline media. However, significant shifts in pH outside the optimal range of the medium could potentially influence its solubility and its interaction with other media components. The solubility of dicarboxylic acids generally increases in more basic solutions.
Q4: Can the temperature of my solutions affect this compound solubility?
While this compound is stable up to 90°C, temperature can influence the solubility of all media components. Preparing and using solutions at the recommended temperature for your specific medium is crucial. Abrupt changes in temperature can lead to the precipitation of various salts.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnose and resolve this compound precipitation in your experimental media.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound to the medium. | Interaction with divalent cations (Ca²⁺, Mg²⁺). | Prepare a concentrated stock solution of this compound in deionized water and add it to the medium in a dropwise manner while stirring. Alternatively, prepare the medium by adding the divalent cation-containing salt solutions after the this compound has been fully dissolved. For sensitive applications, consider using a chelating agent like EDTA (see protocol below). |
| Precipitation observed after a period of time or after temperature changes (e.g., warming to 37°C). | Supersaturation and subsequent crystallization, potentially initiated by temperature shifts. | Ensure all components are fully dissolved before use. Avoid repeated heating and cooling cycles of the medium. If possible, prepare the final working solution fresh before each experiment. |
| The medium appears cloudy or hazy after adding this compound. | Formation of fine, dispersed precipitate. | This is likely an early sign of the same divalent cation interaction. Follow the recommendations for immediate precipitation. You can also try sterile filtering the final medium through a 0.22 µm filter to remove any fine precipitate, but this may alter the final concentration of this compound and other components. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Containing Media
This protocol is designed to minimize the risk of precipitation by controlling the order of component addition.
Materials:
-
This compound powder
-
Deionized water, sterile
-
Individual salt stock solutions for your medium (e.g., CaCl₂, MgCl₂)
-
Other components of your medium (e.g., amino acids, vitamins, glucose)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare the basal medium by dissolving all components except for the divalent cation salts (e.g., CaCl₂, MgCl₂) in 80% of the final volume of deionized water.
-
Separately, prepare a concentrated stock solution of this compound in a small volume of deionized water. Ensure it is fully dissolved.
-
Add the this compound stock solution to the basal medium from step 1 and stir to mix thoroughly.
-
In a separate vessel, dissolve the divalent cation salts in a small volume of deionized water.
-
Slowly add the divalent cation solution to the main medium mixture in a dropwise manner while continuously stirring.
-
Adjust the final volume with deionized water.
-
Check and adjust the pH of the final medium as required for your experimental conditions.
-
Sterilize the final medium by passing it through a 0.22 µm filter.
Protocol 2: Preparation of this compound Containing Media with a Chelating Agent
This protocol is recommended for highly sensitive experiments or when the precipitation issue persists. The use of a chelating agent like EDTA will sequester divalent cations, preventing them from interacting with this compound.
Materials:
-
This compound powder
-
Deionized water, sterile
-
Complete medium components (including divalent cation salts)
-
EDTA (Ethylenediaminetetraacetic acid) disodium salt
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare a stock solution of EDTA (e.g., 0.5 M) in deionized water. The pH will need to be adjusted to ~8.0 with NaOH to fully dissolve the EDTA.
-
Prepare your complete experimental medium according to the standard protocol.
-
Before adding this compound, add a small volume of the EDTA stock solution to the complete medium to achieve a final EDTA concentration that is equimolar to or slightly in excess of the total divalent cation concentration. A typical starting concentration is 1-2 mM.
-
Prepare a concentrated stock solution of this compound in deionized water.
-
Add the this compound stock solution to the EDTA-containing medium and stir thoroughly.
-
Check and adjust the pH of the final medium.
-
Sterile filter the final solution.
Note: The addition of EDTA may affect cellular processes that are dependent on divalent cations. It is crucial to include appropriate controls in your experiments to account for any potential effects of the chelating agent.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility at 20°C |
| Water | 100 g/kg (100,000 mg/L)[1] |
Table 2: Common Concentration Ranges of Divalent Cations in Cell Culture Media
| Divalent Cation | Typical Concentration Range (mM) |
| Calcium (Ca²⁺) | 0.3 - 2.0 |
| Magnesium (Mg²⁺) | 0.4 - 1.0 |
Visualizations
Caption: Interaction leading to this compound precipitation.
Caption: Experimental workflows to prevent precipitation.
References
Inconsistent results with different batches of Endothal-disodium.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with different batches of Endothall-disodium.
Troubleshooting Guide: Inconsistent Results with Endothall-disodium
Inconsistent results between different batches of Endothall-disodium can be a significant source of experimental variability. This guide provides a systematic approach to identifying and mitigating these issues.
Question: My experiments are yielding inconsistent results with a new batch of Endothall-disodium. How can I troubleshoot this?
Answer:
When faced with inconsistent results from a new batch of Endothall-disodium, a step-by-step validation process is crucial. The following workflow can help pinpoint the source of the variability.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A stepwise workflow for troubleshooting inconsistent results from different batches of Endothall-disodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Endothall-disodium?
A1: Endothall-disodium is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in regulating numerous cellular processes.[1][2] It exhibits a much lower inhibitory effect on Protein Phosphatase 1 (PP1).[1][2] The inhibition of PP2A disrupts cellular signaling pathways, leading to downstream effects on cell cycle progression and apoptosis.[1]
Signaling Pathway of Endothall-disodium
Caption: The inhibitory effect of Endothall-disodium on the PP2A signaling pathway.
Q2: How should I prepare and store Endothall-disodium stock solutions?
A2: For optimal stability, Endothall-disodium stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to prepare stock solutions in a suitable solvent such as water, DMSO, or ethanol.[3][4] Aqueous solutions should be sterile-filtered and are not recommended for storage for more than one day.[3] Avoid repeated freeze-thaw cycles.
Q3: What are some potential reasons for batch-to-batch variability?
A3: Batch-to-batch variability in chemical reagents can arise from several factors during manufacturing and handling, including:
-
Purity differences: Minor variations in the purification process can lead to different impurity profiles.
-
Salt form and hydration state: Inconsistent formation of the disodium salt or variations in the hydration state can affect the molecular weight and, consequently, the effective concentration.
-
Degradation: Improper storage or handling can lead to degradation of the compound.[5]
Q4: Are there any known off-target effects of Endothall-disodium?
A4: While Endothall-disodium is a selective inhibitor of PP2A, it can also inhibit PP1 at higher concentrations (IC50 of 5 µM for PP1 versus 90 nM for PP2A).[2] Researchers should consider potential off-target effects, especially when using high concentrations, and include appropriate controls in their experiments.
Experimental Protocols
To quantitatively assess the consistency of different Endothall-disodium batches, we recommend performing the following key experiments.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the cytotoxic effects of different Endothall-disodium batches on a selected cell line.
Experimental Workflow for Cell Viability Assay
Caption: A generalized workflow for assessing cell viability after treatment with Endothall-disodium.
Methodology:
-
Cell Seeding: Plate your chosen cell line in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the old and new batches of Endothall-disodium in the appropriate cell culture medium. Include a vehicle control (the solvent used to dissolve the Endothall-disodium).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of each Endothall-disodium batch.
-
Incubation: Incubate the plate for a duration relevant to your experimental system (e.g., 48 or 72 hours).
-
Viability Assessment: Add the cell viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the half-maximal inhibitory concentration (IC50) for each batch.
Data Presentation:
| Batch ID | Lot Number | IC50 (µM) | 95% Confidence Interval |
| Old Batch | XXXXXX | 15.2 | 12.5 - 18.4 |
| New Batch | YYYYYY | 25.8 | 21.9 - 30.4 |
Note: The data in this table is for illustrative purposes only.
Protocol 2: In Vitro PP2A Activity Assay
This protocol directly measures the inhibitory potency of different Endothall-disodium batches on PP2A enzyme activity.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a source of purified PP2A enzyme, and a phosphopeptide substrate.
-
Inhibitor Preparation: Prepare serial dilutions of the old and new batches of Endothall-disodium in the reaction buffer. Include a no-inhibitor control.
-
Reaction Initiation: In a 96-well plate, combine the PP2A enzyme and the different concentrations of each Endothall-disodium batch. Allow for a brief pre-incubation period.
-
Substrate Addition: Add the phosphopeptide substrate to initiate the phosphatase reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of free phosphate generated using a colorimetric or fluorescent detection reagent (e.g., Malachite Green-based assay).
-
Data Analysis: Normalize the data to the no-inhibitor control and plot the dose-response curves to determine the IC50 for each batch.
Data Presentation:
| Batch ID | Lot Number | IC50 (nM) | 95% Confidence Interval |
| Old Batch | XXXXXX | 95.3 | 80.1 - 113.4 |
| New Batch | YYYYYY | 182.1 | 155.6 - 213.1 |
Note: The data in this table is for illustrative purposes only.
By following these troubleshooting steps and validation protocols, researchers can systematically address inconsistencies arising from different batches of Endothall-disodium and ensure the reliability and reproducibility of their experimental results.
References
Technical Support Center: Controlling for Endothal-disodium Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments using Endothal-disodium, a potent inhibitor of protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1). Understanding and controlling for potential off-target effects is critical for obtaining accurate and reliable data.
Troubleshooting Guides
This compound's primary mechanism of action is the inhibition of PP1 and PP2A.[1] However, at higher concentrations or in certain cellular contexts, off-target effects can occur. This guide provides strategies to identify and mitigate these effects.
Table 1: Potential Off-Target Effects and Control Strategies
| Potential Off-Target Effect | Observed Phenotype | Suggested Control Experiments | Key Considerations |
| Membrane Disruption | Rapid loss of cell viability, increased membrane permeability (e.g., positive for trypan blue or propidium iodide), cell lysis. | 1. Dose-response analysis with multiple viability assays: Compare results from metabolic assays (e.g., MTT, MTS) with membrane integrity assays (e.g., trypan blue, LDH release). Discrepancies may suggest direct membrane damage rather than apoptosis. 2. Use of a structurally related, less active analog: If available, a similar molecule with reduced PP2A inhibitory activity can help differentiate between on-target and off-target cytotoxicity. 3. Time-course experiments: On-target effects leading to apoptosis are typically slower than rapid cell lysis due to membrane disruption. | Endothal has been described as a membrane-active compound, and at high concentrations, it can cause electrolyte leakage and tissue necrosis.[2][3] |
| Generation of Reactive Oxygen Species (ROS) | Increased fluorescence with ROS-sensitive dyes (e.g., Dihydroethidium - DHE, H2DCF-DA), activation of oxidative stress response pathways. | 1. Direct measurement of ROS: Use fluorescent probes to quantify ROS levels in Endothal-treated vs. control cells. 2. Co-treatment with antioxidants: Determine if antioxidants (e.g., N-acetylcysteine) can rescue the observed phenotype, suggesting ROS-mediated effects. 3. Analysis of antioxidant enzyme expression/activity: Measure changes in the levels or activity of enzymes like superoxide dismutase (SOD) and catalase. | ROS generation is often a secondary effect of cellular stress induced by PP2A inhibition, but direct off-target effects on mitochondria or other ROS-producing enzymes cannot be ruled out.[4][5] |
| Cytoskeletal Alterations | Changes in cell morphology, altered cell adhesion, and abnormal microtubule or actin filament organization observed via immunofluorescence. | 1. Immunofluorescence staining: Visualize the organization of microtubules (α-tubulin) and actin filaments (phalloidin) in treated and control cells. 2. Cell adhesion and migration assays: Quantify the effects of Endothal on cell attachment to various substrates and on cell motility. 3. Western blotting for cytoskeletal regulatory proteins: Analyze the phosphorylation status of key proteins involved in cytoskeletal dynamics. | PP2A plays a crucial role in regulating the cytoskeleton.[6][7][8] It is important to distinguish between on-target effects on cytoskeletal regulation and direct, off-target interactions with cytoskeletal components. |
Experimental Protocols
In Vitro PP2A Activity Assay
This assay directly measures the enzymatic activity of PP2A in the presence of this compound to confirm its on-target inhibitory effect.
Principle: Immunoprecipitated PP2A is incubated with a synthetic phosphopeptide substrate. The amount of free phosphate released is quantified using a malachite green-based colorimetric assay.
Materials:
-
Cell lysate
-
Anti-PP2A antibody
-
Protein A/G agarose beads
-
Ser/Thr Phosphatase Assay Kit (containing phosphopeptide substrate and malachite green reagent)
-
This compound stock solution
Procedure:
-
Prepare cell lysates according to standard protocols, ensuring the inclusion of protease inhibitors.
-
Immunoprecipitate PP2A from the lysates using an anti-PP2A antibody and protein A/G agarose beads.
-
Wash the beads to remove non-specific binding.
-
Resuspend the beads in the assay buffer provided in the kit.
-
Add varying concentrations of this compound to the reaction wells.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate at 30°C for the recommended time.
-
Stop the reaction and add the malachite green reagent.
-
Measure the absorbance at the recommended wavelength (typically ~620 nm).
-
Calculate the percentage of PP2A inhibition at each this compound concentration.
Reactive Oxygen Species (ROS) Detection Assay
This protocol describes the use of Dihydroethidium (DHE) to detect intracellular superoxide levels.
Principle: DHE is a cell-permeable dye that fluoresces red upon oxidation by superoxide. The increase in fluorescence intensity is proportional to the level of intracellular ROS.
Materials:
-
Adherent cells cultured in a 96-well plate
-
This compound
-
DHE stock solution
-
H2O2 (positive control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include untreated and positive controls (H2O2).
-
Prepare a fresh working solution of DHE in serum-free media.
-
Remove the treatment media and wash the cells with PBS.
-
Add the DHE working solution to each well and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em ~518/606 nm) or visualize using a fluorescence microscope.
Cell Viability Assay (MTT)
This assay assesses cell viability based on mitochondrial metabolic activity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of this compound concentrations and incubate for the desired period.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage of the untreated control.
FAQs
Q1: My cells are dying at a much lower concentration of this compound than expected for PP2A inhibition. What could be the cause?
A1: This could be due to several factors:
-
High sensitivity of your cell line: Some cell lines may be particularly sensitive to PP2A inhibition.
-
Off-target effects: Even at lower concentrations, this compound might exert off-target effects in certain cell types. We recommend performing a dose-response curve and comparing the IC50 for cell viability with the IC50 for PP2A inhibition in your specific cells.
-
Experimental conditions: Ensure that your cell culture conditions are optimal and that the this compound stock solution is correctly prepared and stored.
Q2: I am seeing conflicting results between my cell viability assays. For example, the MTT assay shows a decrease in viability, but the trypan blue exclusion assay does not. Why?
A2: This discrepancy can be informative. The MTT assay measures metabolic activity, which can be affected by changes in cellular processes other than cell death, such as cell cycle arrest or metabolic reprogramming. The trypan blue assay, on the other hand, specifically measures membrane integrity. If you observe a decrease in the MTT signal without an increase in trypan blue-positive cells, it may indicate that this compound is causing cytostatic effects or metabolic alterations rather than immediate cell death.
Q3: How can I definitively prove that the phenotype I observe is due to PP2A inhibition and not an off-target effect?
A3: This is a critical question in inhibitor studies. A multi-pronged approach is recommended:
-
Use a structurally related inactive analog: While a perfect inactive analog for Endothal is not commercially available, exploring other dicarboxylic acids with similar structures but lacking the 7-oxabicyclo[2.2.1]heptane core could provide some insight.
-
RNAi or CRISPR-mediated knockdown/knockout of PP2A: The most rigorous control is to genetically deplete the target protein. If the phenotype observed with this compound is rescued or mimicked by knockdown/knockout of the PP2A catalytic subunit, it strongly suggests an on-target effect.
Q4: I am observing changes in the actin cytoskeleton after this compound treatment. How do I know if this is a direct or indirect effect?
A4: PP2A is a key regulator of many proteins that control actin dynamics. Therefore, changes in the actin cytoskeleton are an expected downstream consequence of PP2A inhibition. To investigate if this compound has a direct, off-target effect on the cytoskeleton, you could perform in vitro actin polymerization assays in the presence and absence of the compound. If this compound directly alters actin polymerization in a cell-free system, it would suggest a direct off-target effect.
Visualizations
References
- 1. Endothall - Wikipedia [en.wikipedia.org]
- 2. apms.org [apms.org]
- 3. noaa.gov [noaa.gov]
- 4. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in the antioxidant systems as part of the signaling pathway responsible for the programmed cell death activated by nitric oxide and reactive oxygen species in tobacco Bright-Yellow 2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Targeting the Actin Cytoskeleton Potentiates the Cytotoxicity of Low Dose Vincristine by Abrogating Actin-Mediated Repair of Spindle Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamics of Actin Cytoskeleton and Their Signaling Pathways during Cellular Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Endothal-disodium not working in specific cell line.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Endothal-disodium in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective contact herbicide that also exhibits anti-cancer properties. Its primary mechanism of action at the molecular level is the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1] PP2A is a crucial tumor suppressor that negatively regulates multiple oncogenic signaling pathways. By inhibiting PP2A, this compound can lead to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis (programmed cell death) in sensitive cancer cell lines.[2]
Q2: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What are the possible reasons?
There are several potential reasons why this compound may not be effective in a specific cell line:
-
Cell Line-Specific Resistance:
-
Low PP2A Expression or Activity: The target of this compound, PP2A, may be expressed at low levels or be functionally inactive in the resistant cell line.
-
Mutations in PP2A Subunits: Mutations in the genes encoding PP2A subunits, such as PPP2R1A, can alter the structure of the phosphatase and prevent this compound from binding effectively.
-
Overexpression of Endogenous PP2A Inhibitors: Cancer cells can overexpress natural inhibitors of PP2A, which would counteract the effect of this compound.
-
Upregulation of Drug Efflux Pumps: The cell line may express high levels of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, preventing them from reaching their target.
-
Activation of Alternative Survival Pathways: The cell line may have robust alternative signaling pathways that promote survival and proliferation, even when the PP2A pathway is inhibited.
-
-
Experimental Procedure Issues:
-
Incorrect Drug Concentration: The concentration of this compound used may be too low to elicit a response in the specific cell line. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
-
Suboptimal Treatment Duration: The incubation time with the compound may be insufficient for the effects to manifest.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence a cell line's sensitivity to a drug.
-
Reagent Quality: Degradation of the this compound stock solution can lead to a loss of activity.
-
Q3: How does this compound induce cell cycle arrest?
This compound's inhibition of PP2A leads to the hyperphosphorylation of key cell cycle regulators. This disruption of the phosphorylation-dephosphorylation balance affects the machinery that governs the transition through different phases of the cell cycle. Specifically, this compound has been shown to cause an accumulation of cells in the G2/M phase.[2] This is often characterized by malformed mitotic spindles and improper chromosome alignment, ultimately preventing the cell from completing mitosis and dividing.[2]
Q4: Can this compound induce endoplasmic reticulum (ER) stress?
Yes, the inhibition of PP2A by this compound can indirectly lead to endoplasmic reticulum (ER) stress.[1] The ER is responsible for proper protein folding, and disruption of cellular signaling pathways can lead to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR). This can be a contributing factor to the apoptotic effects of this compound.[1]
Troubleshooting Guide
If you are not observing the expected activity of this compound, follow these troubleshooting steps:
Step 1: Verify Experimental Parameters
-
Confirm Drug Concentration and Integrity:
-
Prepare fresh dilutions of this compound from a trusted stock.
-
Perform a dose-response curve to determine the IC50 value for your specific cell line.
-
Ensure proper storage of the stock solution to prevent degradation.
-
-
Optimize Treatment Duration:
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Standardize Cell Culture Conditions:
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding density across experiments.
-
Maintain a healthy, sub-confluent cell culture.
-
Verify the absence of contamination (e.g., mycoplasma).
-
Step 2: Assess Cell Line-Specific Factors
-
Characterize PP2A in Your Cell Line:
-
Western Blot: Analyze the protein expression levels of the catalytic (PP2Ac) and regulatory subunits of PP2A.
-
Phosphatase Activity Assay: Measure the basal PP2A activity in your cell line.
-
-
Investigate Potential Resistance Mechanisms:
-
Gene Expression Analysis (qPCR/Western Blot): Examine the expression of known drug resistance genes, such as ABC transporters (e.g., MDR1).
-
Sequencing: If resistance is suspected to be due to target mutation, sequence the relevant PP2A subunit genes.
-
Step 3: Positive and Negative Controls
-
Include a Sensitive Cell Line: Use a cell line known to be sensitive to this compound as a positive control to confirm the compound's activity.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO or water) to account for any effects of the solvent on the cells.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-15 | Human Colon Cancer | 11.5 | [3] |
| DLD-1 | Human Colon Cancer | 13.3 | [3] |
| U-937 | Human Leukemia | 3.1 (for a related alkaloid) | [4] |
| HepG2 | Human Hepatocellular Carcinoma | Data suggests high sensitivity, specific IC50 not provided in searches | |
| MCF-7 | Human Breast Cancer | Data suggests sensitivity, specific IC50 not provided in searches | |
| A549 | Human Lung Cancer | Data suggests sensitivity, specific IC50 not provided in searches |
Note: The available literature with specific IC50 values for this compound across a wide range of cancer cell lines is limited. The provided values are based on available data and may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for PP2A Pathway Analysis
This protocol is used to detect changes in the protein levels and phosphorylation status of components of the PP2A signaling pathway.
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PP2A-C, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting flowchart.
References
- 1. This compound | 53608-75-6 | Benchchem [benchchem.com]
- 2. noaa.gov [noaa.gov]
- 3. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Endothall-disodium Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Endothall-disodium toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Endothall-disodium toxicity in primary cell cultures?
A1: Endothall-disodium is a potent inhibitor of Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1] Inhibition of these critical phosphatases disrupts cellular signaling cascades that regulate cell cycle, growth, and survival, ultimately leading to apoptosis or necrosis.[1]
Q2: What are the common morphological changes observed in primary cells exposed to Endothall-disodium?
A2: Common morphological changes include cell rounding, detachment from the culture surface, membrane blebbing, and the formation of apoptotic bodies. These changes are indicative of cellular stress and the initiation of cell death pathways.
Q3: How can I distinguish between apoptosis and necrosis induced by Endothall-disodium?
A3: Apoptosis and necrosis can be distinguished using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.
Q4: Are there any known methods to reduce Endothall-disodium toxicity in primary cell cultures?
A4: While specific studies on mitigating Endothall-disodium toxicity are limited, general strategies to reduce chemical-induced cytotoxicity may be effective. These include the use of antioxidants, such as Vitamin E and folate, to counteract oxidative stress, and supplementation with growth factors that promote cell survival pathways.[2][3]
Troubleshooting Guides
Issue 1: High levels of cell death observed at low concentrations of Endothall-disodium.
| Possible Cause | Suggested Solution |
| Primary cells are highly sensitive. | Perform a dose-response experiment to determine the precise IC50 for your specific primary cell type. Start with a very low concentration range. |
| Incorrect compound concentration. | Verify the stock solution concentration and ensure proper dilution calculations. Use freshly prepared dilutions for each experiment. |
| Suboptimal culture conditions. | Ensure the primary cells are healthy and growing optimally before adding Endothall-disodium. Check media pH, CO2 levels, and for any signs of contamination. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in primary cell isolates. | Use cells from the same donor or lot for a set of experiments. If using different donors, characterize the baseline sensitivity of each to Endothall-disodium. |
| Inconsistent incubation times. | Adhere strictly to the predetermined incubation times for Endothall-disodium exposure in your experimental protocol. |
| Degradation of Endothall-disodium. | Prepare fresh working solutions of Endothall-disodium from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
Issue 3: Difficulty in assessing cell viability accurately.
| Possible Cause | Suggested Solution |
| Interference with viability assay. | Some viability assays can be affected by the chemical properties of the test compound. Consider using multiple viability assays (e.g., MTT, MTS, and a live/dead staining) to confirm results. |
| Timing of the assay. | The timing of the viability assessment is critical. Assess viability at multiple time points to capture the dynamics of cell death. |
Quantitative Data
The following table summarizes the known inhibitory concentrations of Endothall on its primary molecular targets. Note that specific cytotoxic concentrations (e.g., IC50 for cell death) in primary cell cultures are not widely reported and should be determined empirically for the specific cell type being used.
| Compound | Target | IC50 | Reference |
| Endothall | Protein Phosphatase 2A (PP2A) | 90 nM | [1] |
| Endothall | Protein Phosphatase 1 (PP1) | 5 µM | [1] |
Experimental Protocols
Protocol: Assessment of Cell Viability using MTT Assay
This protocol is for determining the viability of primary cells after exposure to Endothall-disodium.
Materials:
-
Primary cells
-
Complete cell culture medium
-
Endothall-disodium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of Endothall-disodium in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Endothall-disodium. Include a vehicle control (medium with the same solvent concentration used for Endothall-disodium).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol: Differentiation of Apoptosis and Necrosis using Annexin V/PI Staining
This protocol allows for the quantitative assessment of apoptotic and necrotic cells following treatment with Endothall-disodium using flow cytometry.
Materials:
-
Endothall-disodium treated primary cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce cell death by treating primary cells with the desired concentrations of Endothall-disodium for the appropriate time. Include untreated and positive controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol: Protein Phosphatase 2A (PP2A) Activity Assay
This protocol describes how to measure the activity of PP2A in cell lysates after treatment with Endothall-disodium.
Materials:
-
Endothall-disodium treated primary cells
-
PP2A Immunoprecipitation Phosphatase Assay Kit
-
Lysis buffer (provided in the kit or a similar buffer containing protease and phosphatase inhibitors)
-
Protein A/G agarose beads
-
Anti-PP2A antibody
-
Microplate reader
Procedure:
-
Treat primary cells with Endothall-disodium at various concentrations and for the desired time.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody and protein A/G agarose beads.
-
Wash the immunoprecipitated PP2A to remove non-specific binding.
-
Perform the phosphatase activity assay according to the manufacturer's instructions, which typically involves incubating the immunoprecipitated PP2A with a specific phosphopeptide substrate.
-
The amount of phosphate released is then measured using a colorimetric reagent (e.g., Malachite Green).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the PP2A activity and express it as a percentage of the untreated control.
Visualizations
Caption: Signaling pathway of Endothall-disodium induced toxicity.
Caption: Experimental workflow for assessing and mitigating toxicity.
References
- 1. Endothal-disodium | 53608-75-6 | Benchchem [benchchem.com]
- 2. Transforming growth factor-beta3 protection of epithelial cells from cycle-selective chemotherapy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant ameliorating effects against H2O2-induced cytotoxicity in primary endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Microscopy Artifacts After Endothal-Disodium Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in microscopy after Endothal-disodium treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells at a microscopic level?
This compound is a salt of the dicarboxylic acid Endothall. Its primary mechanism of action at the cellular level is the inhibition of serine/threonine protein phosphatases, specifically protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2] This inhibition disrupts the delicate balance of phosphorylation and dephosphorylation events that regulate numerous cellular processes.
Microscopically, the most prominent effects of this compound treatment are observed during cell division (mitosis). The inhibition of PP2A and PP1 leads to a cascade of events that disrupt the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes.[2] This can result in a variety of observable artifacts, including disorganized microtubule structures and abnormal chromosome arrangements.[2] Furthermore, Endothal has been reported to be a membrane-active compound, which can lead to abnormal permeability and breakdown of the osmotic system in cells.[3]
Q2: What are the common microscopic artifacts observed after this compound treatment?
The primary artifacts observed in cells treated with this compound are related to the disruption of the mitotic spindle and chromosome segregation. These artifacts can be visualized using techniques such as immunofluorescence microscopy to label microtubules and DNA.
Commonly observed artifacts include:
-
Disorganized and Uneven Spindle Microtubules: Instead of the typical bipolar spindle, treated cells may exhibit malformed spindles with disorganized and unevenly oriented microtubules.[2]
-
Distorted Orientation of the Cell Division Plane: The mitotic metaphase plate, where chromosomes align, may show a diagonal orientation instead of the normal transversal alignment.[2]
-
Cell Cycle Arrest in Prometaphase: A significant number of cells may be arrested in prometaphase, a stage of mitosis where chromosomes have attached to the spindle but have not yet aligned at the metaphase plate.[2]
-
Abnormal Perinuclear Microtubule Patterns: An accumulation of microtubules around the nucleus can be observed.[2]
-
Disturbed Chromosome Arrangements: Chromosomes may appear scattered or improperly attached to the spindle.[2]
Q3: Why am I seeing these artifacts in my microscopy images?
The artifacts you are observing are a direct consequence of the biochemical effects of this compound. By inhibiting PP2A and PP1, this compound disrupts the signaling pathways that control the assembly and function of the mitotic spindle.
The proper formation of the mitotic spindle and the precise alignment and segregation of chromosomes are tightly regulated by a complex interplay of protein kinases and phosphatases. When PP2A and PP1 are inhibited, the dephosphorylation of key proteins involved in mitosis is blocked. This leads to a state of hyperphosphorylation, which can interfere with:
-
Microtubule dynamics: The ability of microtubules to grow, shrink, and interact with chromosomes is compromised.
-
Kinetochore function: The attachment of chromosomes to the spindle microtubules via the kinetochore is disrupted.
-
Spindle checkpoint control: The cell's quality control mechanism that ensures all chromosomes are properly attached before proceeding to anaphase may be activated, leading to cell cycle arrest.
The observed artifacts are, therefore, a visual representation of these underlying molecular disruptions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No observable artifacts after treatment | Suboptimal this compound concentration: The concentration used may be too low to induce a significant effect. | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. |
| Insufficient treatment time: The duration of the treatment may not be long enough for the effects to manifest. | Conduct a time-course experiment to identify the optimal treatment duration. Effects on the mitotic spindle have been observed as early as 4 hours after treatment.[2] | |
| Cell line insensitivity: Different cell lines may exhibit varying sensitivities to this compound. | If possible, test the effects on a different, potentially more sensitive, cell line. | |
| High levels of cell death | Excessive this compound concentration: The concentration may be too high, leading to widespread cytotoxicity. | Lower the concentration of this compound. Refer to literature for effective concentration ranges in similar cell types. |
| Prolonged treatment time: Extended exposure can lead to irreversible cellular damage. | Reduce the treatment duration. | |
| Poor quality of microscopy images | Suboptimal sample preparation: Inadequate fixation, permeabilization, or antibody staining can result in poor image quality. | Follow a validated and detailed protocol for sample preparation. Ensure all reagents are fresh and of high quality. |
| Incorrect microscope settings: Improper illumination, objective selection, or detector settings can affect image quality. | Optimize your microscope settings for the specific fluorophores and sample type you are using. | |
| Artifacts are inconsistent across experiments | Variability in experimental conditions: Inconsistent cell density, passage number, or treatment conditions can lead to variable results. | Standardize all experimental parameters, including cell culture conditions, treatment protocols, and sample processing. |
| Reagent instability: this compound solutions may degrade over time. | Prepare fresh this compound solutions for each experiment. |
Experimental Protocols
Protocol for Immunofluorescence Staining of Microtubules in Plant Cells Treated with Endothall
This protocol is adapted from a study investigating the effects of Endothall on the plant cell cycle and microtubule organization.[2]
Materials:
-
Plant cells (e.g., tobacco BY-2 suspension cells or corn root tips)
-
Endothall solution (concentration to be optimized, e.g., 10 µM)
-
Fixative solution (e.g., 4% paraformaldehyde in a suitable buffer)
-
Cell wall digestion enzymes (if required for your sample)
-
Permeabilization buffer (e.g., Tris-buffered saline with 0.1% Triton X-100)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: Mouse anti-β-tubulin antibody
-
Secondary antibody: Alexa Fluor-conjugated anti-mouse IgG
-
DNA stain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Treatment: Treat your plant cells with the desired concentration of Endothall for the appropriate duration (e.g., 4 hours). Include a vehicle-treated control.
-
Fixation: Fix the cells with 4% paraformaldehyde for a defined period (e.g., 1 hour at room temperature).
-
Washing: Wash the cells several times with a suitable buffer (e.g., PBS) to remove the fixative.
-
Cell Wall Digestion (if necessary): For plant cells with rigid cell walls, an enzymatic digestion step may be required to allow antibody penetration.
-
Permeabilization: Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in TBS) to allow antibodies to access intracellular structures.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 3% BSA in PBS) for at least 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-β-tubulin antibody diluted in the blocking solution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells extensively with the washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody, diluted in the blocking solution, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells as in step 8 to remove unbound secondary antibody.
-
DNA Staining: Counterstain the DNA with DAPI or Hoechst 33342.
-
Mounting: Mount the cells on a microscope slide using an antifade mounting medium.
-
Microscopy: Observe the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the core signaling pathway affected by this compound, leading to the observed microscopic artifacts.
References
Technical Support Center: Endothal-disodium Enzymatic Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding buffer compatibility for enzymatic assays involving Endothal-disodium. As Endothal is a known inhibitor of Protein Phosphatase 2A (PP2A), all guidance is tailored for PP2A activity and inhibition assays.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for an this compound (PP2A) enzymatic assay?
A robust starting point for a PP2A assay is a HEPES or Tris-based buffer.[3][4] HEPES is often preferred for sensitive assays due to its minimal temperature-induced pH shift and low potential for interacting with metal ions.[3][5][6] A typical formulation is 50 mM HEPES, pH 7.4, supplemented with a reducing agent and a protein stabilizer.
Q2: What is the optimal pH for a PP2A assay?
PP2A generally exhibits optimal activity within a neutral pH range, typically between 7.0 and 7.6.[4][7][8] It is critical to adjust the buffer's pH at the temperature at which the assay will be performed, as the pH of some buffers, like Tris, is highly sensitive to temperature changes.[6][9]
Q3: Can I use Phosphate Buffered Saline (PBS) for my PP2A assay?
No, it is strongly recommended to avoid phosphate-based buffers like PBS.[10][11] The basis of most phosphatase assays is the detection of free phosphate released from a substrate.[12] Using a buffer containing phosphate will result in an extremely high background signal, making it impossible to accurately measure enzyme-catalyzed phosphate release.[12]
Q4: What common additives should I consider for my assay buffer?
To ensure enzyme stability and activity, several additives are recommended:
-
Reducing Agents: DTT or β-mercaptoethanol (e.g., 0.1% β-mercaptoethanol) are often included to maintain the enzyme in a reduced, active state.[10]
-
Protein Stabilizers: Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5 mg/mL can prevent the enzyme from adhering to plastic surfaces and helps maintain its stability.[4][10]
-
Chelating Agents: Low concentrations of EDTA or EGTA (e.g., 0.1 mM) can be included to chelate inhibitory divalent metal ions.[4][10] However, note that PP2A activity itself can be influenced by metal ions, so their inclusion should be tested.[13][14]
Troubleshooting Guide
Problem: My enzyme shows very low or no activity.
-
Potential Cause 1: Incorrect Buffer pH.
-
Explanation: The enzyme's activity is highly dependent on pH. If the buffer's pH is outside the optimal range (7.0-7.6), the enzyme may be inactive. This is a common issue with Tris buffer if the pH was adjusted at room temperature but the assay is run at 30°C or 37°C.[9]
-
Solution: Prepare fresh buffer and carefully calibrate the pH to the desired value at the intended assay temperature. Consider using HEPES, which has a much lower pH shift with temperature.[3][6]
-
-
Potential Cause 2: Presence of Inhibitory Ions.
-
Explanation: Your buffer may be contaminated with phosphate or heavy metal ions. Phosphate is a direct product inhibitor of the reaction. Some buffers, like Tris, can chelate necessary metal ions from the enzyme's active site.[5][7]
-
Solution: Use high-purity, phosphate-free water and reagents for buffer preparation.[12] If using Tris, consider adding back required metal ions or switch to a non-chelating buffer like HEPES.[6]
-
Problem: I am seeing a very high background signal in my control (no enzyme) wells.
-
Potential Cause 1: Phosphate Contamination.
-
Explanation: The most common cause of high background in phosphatase assays is phosphate contamination. This can come from the buffer itself (if PBS was used incorrectly), the water, or the substrate/reagent stocks.[12][15]
-
Solution: Strictly use phosphate-free buffers (HEPES, Tris, Imidazole).[10][11] Use high-purity water. If samples (e.g., cell lysates) contain phosphate, they may need to be desalted using a spin column prior to the assay.[10][12]
-
-
Potential Cause 2: Substrate Instability.
-
Explanation: The phosphopeptide or artificial substrate may be unstable and undergoing spontaneous hydrolysis in the assay buffer, releasing free phosphate without enzymatic action.
-
Solution: Prepare substrate stocks fresh and store them as recommended. Test for substrate autohydrolysis by incubating the substrate in the assay buffer for the full reaction time without any enzyme present.
-
Problem: My results are not reproducible between experiments.
-
Potential Cause 1: Inconsistent Buffer Preparation.
-
Explanation: Minor variations in pH, ionic strength, or component concentration can significantly impact enzyme activity. Temperature fluctuations during preparation of buffers like Tris can lead to different final pH values from batch to batch.[9]
-
Solution: Standardize the buffer preparation protocol. Use a calibrated pH meter and adjust the pH at the final reaction temperature. Prepare a large batch of buffer for a series of experiments to ensure consistency.
-
-
Potential Cause 2: Buffer Aging.
-
Explanation: Buffers, especially those containing reducing agents, can degrade over time. Solutions can also become contaminated with microbes, which may introduce phosphatases.[9]
-
Solution: Store buffers at 4°C and use them within a defined period (e.g., 1-2 weeks). For critical experiments, use freshly prepared buffer. Do not use any buffer that appears cloudy or discolored.[9]
-
Data & Buffer Systems
Table 1: Comparison of Common Buffers for PP2A Assays
| Buffer | pKa at 25°C | Useful pH Range | Metal Binding | Temperature Dependence (ΔpKa/°C) | Notes |
| HEPES | 7.48 | 6.8 - 8.2 | Negligible | -0.014 | Recommended. Stable pH with temperature. Does not interact with most metal ions.[3][6] |
| Tris | 8.06 | 7.5 - 9.0 | Yes (e.g., Cu²⁺, Ni²⁺) | -0.028 | Acceptable. Widely used, but pH is very sensitive to temperature.[6][9] Can chelate metal ions.[5][7] |
| Imidazole | 7.00 | 6.2 - 7.8 | Yes (e.g., Zn²⁺, Ni²⁺) | -0.020 | Acceptable. Used in some commercial kits.[8][10] |
| MES | 6.10 | 5.5 - 6.7 | Negligible | -0.011 | Not Recommended. pH range is too acidic for optimal PP2A activity. |
| PBS (Phosphate) | 7.20 | 6.5 - 7.5 | Yes (e.g., Ca²⁺, Mg²⁺) | -0.0028 | Incompatible. Contains phosphate, which interferes directly with the assay readout.[10][11][12] |
Table 2: Recommended Component Concentrations for PP2A Assay Buffer
| Component | Function | Recommended Concentration |
| Buffering Agent (e.g., HEPES) | pH Maintenance | 20 - 50 mM |
| BSA (Bovine Serum Albumin) | Enzyme Stabilization | 0.1 - 0.5 mg/mL |
| EDTA / EGTA | Metal Ion Chelator | 0.1 - 1 mM |
| β-mercaptoethanol or DTT | Reducing Agent | 0.1 - 1 mM |
| NaCl or KCl | Adjust Ionic Strength | 50 - 150 mM |
Diagrams
Caption: Troubleshooting flowchart for buffer-related issues.
References
- 1. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Protein Phosphatase PP2A Plays Multiple Roles in Plant Development by Regulation of Vesicle Traffic—Facts and Questions [mdpi.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 6. Buffers - ITW Reagents [itwreagents.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Buffers for Biochemical Reactions [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of PP2A activation by PTPA, an ATP-dependent activation chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
Endothal-disodium Experiment Technical Support Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with Endothal-disodium experiments. The following FAQs and guides are designed to directly address common failures and provide detailed insights into the compound's mechanism and proper handling.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing no effect on my cancer cell line. What could be the problem?
A1: There are several potential reasons for a lack of efficacy in cell-based assays:
-
Incorrect Compound Concentration: this compound's effect is dose-dependent.[1] A concentration of 3 µg/mL has been shown to inhibit the cell cycle and induce apoptosis in hepatocellular carcinoma (HCC) lines.[1] Ensure you are using a concentration range appropriate for your specific cell line and experimental goals. It may be necessary to perform a dose-response curve to determine the optimal concentration.
-
Cell Line Sensitivity: Not all cell lines have the same sensitivity. Endothall has been observed to preferentially inhibit the growth of HCC lines more than normal hepatocytes or colon carcinomas.[1] Verify the known sensitivity of your chosen cell line to PP2A inhibitors or consider testing a positive control cell line.
-
Compound Degradation: this compound can degrade, especially if not stored correctly. Stock solutions should be stored at -80°C for up to 6 months or -20°C for one month in a sealed container, protected from moisture.[1]
-
Incorrect Cell Phase: The primary mechanism of action in cancer cells involves inducing mitotic arrest at the G2/M phase.[1] Ensure your cells are actively proliferating at the time of treatment, as quiescent or senescent cells may not respond as expected.
Q2: I'm observing inconsistent results between experimental replicates. What are the common causes of variability?
A2: Inconsistent results often stem from issues with compound stability and experimental conditions:
-
Microbial Degradation: The primary pathway for Endothall degradation is microbial action.[2] If your media or water is not sterile, bacteria can break down the compound, reducing its effective concentration. In one study, 50% degradation was observed in non-sterilized water after just 4 days, while no significant degradation occurred in sterilized water over 9 days.[2]
-
pH of Media: The dissociation of the disodium salt to the active endothall acid is a critical aspect of its chemical behavior.[2] While Endothall is stable in acidic conditions, its stability can be affected by pH changes.[3][4] Ensure the pH of your culture media is consistent across all replicates.
-
Storage and Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Aliquot your stock solution upon preparation to minimize this. If using water as the solvent for your stock, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[1]
Q3: My in vivo experiment is failing, even though my in vitro results were promising. Why might this be?
A3: The transition from in vitro to in vivo introduces several complexities:
-
Cell Permeability: Not all Endothall derivatives have the same ability to cross the cell membrane. For instance, Endothall thioanhydride (ETA) is more cell-permeable and has shown greater potency in vivo compared to Endothall, despite being less potent in vitro.[5][6] This suggests that cellular uptake can be a limiting factor for the effectiveness of Endothall itself in a complex biological system.
-
Metabolism and Excretion: In mammals, Endothall is largely excreted, with over 95% of a dose being cleared within 48 hours, primarily through feces.[4][7] This rapid clearance may prevent the compound from reaching and maintaining a therapeutic concentration at the target site.
-
Toxicity: this compound is moderately toxic. High doses required to achieve an effect may lead to systemic toxicity, such as liver and kidney damage, which can confound experimental results.[4][7]
Q4: I am using this compound as an aquatic herbicide and not seeing the expected results. What factors influence its efficacy in an aquatic environment?
A4: The effectiveness of Endothall as an aquatic herbicide is highly dependent on environmental conditions:
-
Microbial Activity: As the primary degradation pathway is microbial, the density and activity of microorganisms in the water will determine the compound's half-life.[2]
-
Presence of Sediment: Sediment significantly accelerates the degradation of Endothall. In experiments, Endothall persisted for 21 days in water without sediment, but with sediment present, degradation was nearly complete within 14 days.[2]
-
Water Flow and Temperature: In aquatic systems like irrigation canals, the movement of water can rapidly decrease the concentration of the herbicide.[8] Temperature also influences the rate of microbial biodegradation.[2]
-
Target Species: Endothall is a selective contact herbicide effective against a range of submerged aquatic weeds.[2][8] Ensure that the target weed is known to be susceptible to Endothall.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its active form, Endothall.
Table 1: Inhibitory Concentrations & Toxicity
| Parameter | Value | Species/System | Citation |
|---|---|---|---|
| IC₅₀ (PP2A) | 90 nM | In Vitro Assay | [1] |
| IC₅₀ (PP1) | 5 µM | In Vitro Assay | [1] |
| Oral LD₅₀ | 51 mg/kg | Rat | [7] |
| Dermal LD₅₀ | 750 mg/kg | Rat |[7] |
Table 2: Environmental Fate & Properties
| Parameter | Value | Condition | Citation |
|---|---|---|---|
| Water Solubility | 100,000 mg/L | 20°C | [3] |
| Half-life in Water | 4 - 7 days | Surface Water | [7] |
| Degradation | Rapid | Aerobic, with sediment | [2][4] |
| Degradation | Slow | Anaerobic, no sediment | [2][4] |
| Stability | Stable | Light, Acid | [3][7] |
| Degradation Temp. | > 90°C | Slow conversion to anhydride |[7] |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay
This protocol provides a general framework. Specific cell lines, seeding densities, and incubation times should be optimized for your system.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).[1] Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours). The effect of Endothall can be time-dependent.[1]
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC₅₀ value by plotting the dose-response curve.
Visualizations
Signaling Pathway
Caption: Endothal inhibits PP2A, preventing dephosphorylation and leading to mitotic arrest.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed this compound experiments.
Factors Affecting Endothal Stability
Caption: Key environmental and experimental factors that influence Endothal stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 53608-75-6 | Benchchem [benchchem.com]
- 3. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mass.gov [mass.gov]
- 5. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo. | Semantic Scholar [semanticscholar.org]
- 6. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noaa.gov [noaa.gov]
- 8. apms.org [apms.org]
Validation & Comparative
A Comparative Guide to PP2A Inhibition: Endothal-disodium vs. Okadaic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used inhibitors of Protein Phosphatase 2A (PP2A), Endothal-disodium and Okadaic acid. Understanding the nuances of these inhibitors is critical for designing and interpreting experiments in cell signaling, cancer biology, and neurobiology. This document outlines their mechanisms of action, potency, specificity, and provides detailed experimental protocols for their characterization.
At a Glance: Key Differences and Similarities
| Feature | This compound | Okadaic Acid |
| Primary Target | Protein Phosphatase 2A (PP2A)[1] | Protein Phosphatase 2A (PP2A)[2][3] |
| IC50 for PP2A | ~90 nM[1] | 0.1 - 1 nM[3][4][5] |
| IC50 for PP1 | ~5 µM[1] | 3 - 50 nM[2][3][4][5] |
| Mechanism of Action | Binds to the catalytic subunit of PP2A.[6] | Binds to the catalytic subunit of PP2A.[6] |
| Selectivity for PP2A vs PP1 | ~55-fold selective for PP2A[1] | Varies, can be ~100-fold or less selective for PP2A depending on conditions.[7] |
| Cell Permeability | Permeable[8] | Readily enters living cells.[7] |
| In Vivo Effects | Herbicidal activity, mitotic disruption in plants.[9] Limited data on animal models. | Tumor promotion, neurotoxicity, diarrhetic shellfish poisoning.[8][10][11][12][13][14][15] |
| Source | Synthetic, structural analog of cantharidin.[1] | Natural marine toxin from dinoflagellates.[2][5] |
Delving Deeper: A Head-to-Head Comparison
Potency and Efficacy:
Okadaic acid is a significantly more potent inhibitor of PP2A, with IC50 values in the low nanomolar to sub-nanomolar range.[2][3][4][5] In contrast, this compound exhibits an IC50 for PP2A in the mid-nanomolar range, around 90 nM.[1] This stark difference in potency means that researchers can achieve significant PP2A inhibition with much lower concentrations of Okadaic acid.
Specificity Profile:
While both compounds target PP2A, their selectivity over other major serine/threonine phosphatases, particularly Protein Phosphatase 1 (PP1), differs. This compound demonstrates a roughly 55-fold greater selectivity for PP2A over PP1.[1] Okadaic acid's selectivity can be more variable, with some reports suggesting around 100-fold selectivity, while others indicate a lower margin.[7] It's crucial to note that Okadaic acid also inhibits other phosphatases like PP4 and PP5 at low nanomolar concentrations.[2][10]
Mechanism of Action:
Both this compound and Okadaic acid function by binding to the catalytic subunit of PP2A, thereby blocking its enzymatic activity.[6] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, disrupting various signaling pathways that regulate cell cycle, growth, and apoptosis.
Visualizing the Impact: Signaling Pathways and Experimental Design
To better understand the downstream consequences of PP2A inhibition and how to experimentally assess it, the following diagrams illustrate a key signaling pathway influenced by PP2A and a typical experimental workflow.
Caption: PP2A's role in the MAPK/ERK signaling pathway.
Caption: Workflow for comparing PP2A inhibitors.
Experimental Corner: Protocols for Your Lab
Here are detailed methodologies for key experiments to characterize and compare this compound and Okadaic acid.
Protocol 1: In Vitro PP2A Phosphatase Activity Assay (Colorimetric)
This protocol measures the enzymatic activity of PP2A by detecting the release of phosphate from a synthetic substrate.
Materials:
-
Purified PP2A enzyme
-
Inhibitors: this compound and Okadaic acid stock solutions
-
Assay Buffer: 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Stop Solution: 0.2 N NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the PP2A enzyme and prepare serial dilutions of the inhibitors in the Assay Buffer. Prepare a 10 mM solution of pNPP in the Assay Buffer.
-
Inhibitor Incubation: In a 96-well plate, add 20 µL of the diluted PP2A enzyme to each well. Add 10 µL of the inhibitor dilutions (or vehicle control) to the respective wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 20 µL of the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cellular Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the inhibitors on cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Inhibitors: this compound and Okadaic acid stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or Okadaic acid (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 values for cytotoxicity.
Conclusion and Recommendations
Both this compound and Okadaic acid are valuable tools for studying PP2A function. The choice between them will depend on the specific experimental needs.
-
For maximum potency and when studying pathways highly sensitive to PP2A inhibition, Okadaic acid is the preferred choice due to its lower IC50. However, its effects on other phosphatases at higher concentrations should be considered.
-
When a higher degree of selectivity for PP2A over PP1 is desired, this compound may be a more suitable option.
It is always recommended to perform dose-response experiments and to validate findings using multiple approaches, such as genetic knockdown of PP2A subunits, to confirm the specificity of the observed effects. This comparative guide serves as a starting point for researchers to make informed decisions in their investigations of PP2A-mediated cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. noaa.gov [noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencellonline.com [sciencellonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 9. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Okadaic acid inhibits a protein phosphatase activity involved in formation of the mitotic spindle of GH4 rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Okadaic acid: more than a diarrheic toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Terpenoids: Unraveling the Divergent Paths of Endothall-disodium and Cantharidin
While both Endothall-disodium and Cantharidin are classified as terpenoids and share a common molecular mechanism of inhibiting protein phosphatases, their applications in the scientific and commercial worlds could not be more distinct. A comprehensive review of available data reveals that a direct comparison of their efficacy is not feasible, as they operate in entirely different realms: Cantharidin as a therapeutic agent in dermatology and Endothall-disodium as a potent herbicide.
This guide will elucidate the separate functions, mechanisms, and available data for each compound, clarifying their unique roles and explaining the absence of comparative efficacy studies.
Cantharidin: A Targeted Therapy for Cutaneous Lesions
Cantharidin, a substance derived from the blister beetle, has a long history of use in medicine, particularly in dermatology. It is employed as a topical treatment for common cutaneous conditions such as molluscum contagiosum and warts.
Quantitative Data on Cantharidin Efficacy
Numerous studies have evaluated the efficacy of Cantharidin in treating dermatological conditions. The clearance rates for molluscum contagiosum have been reported to range from 15.4% to 100% across various studies.[1][2] For plantar warts, combination therapy of cantharidin with podophyllotoxin and salicylic acid has demonstrated high efficacy, with clearance rates between 81% and 100%.[1][2]
The following table summarizes the efficacy of Cantharidin from selected studies:
| Indication | Treatment Regimen | Number of Patients | Clearance Rate | Reference |
| Molluscum Contagiosum | Topical Cantharidin | 1752 (pooled from 8 studies) | 15.4% - 100% | [1][2] |
| Plantar Warts | Topical Cantharidin in combination | Not specified | 81% - 100% | [1][2] |
Experimental Protocol: Topical Cantharidin for Molluscum Contagiosum
A typical experimental protocol for the application of Cantharidin in a clinical setting for the treatment of molluscum contagiosum involves the following steps:
-
Patient Selection: Patients with a clinical diagnosis of molluscum contagiosum are recruited. Exclusion criteria often include facial lesions, immunosuppression, and prior treatment with Cantharidin.
-
Treatment Application: A 0.7% Cantharidin solution is applied topically to individual molluscum lesions using a precise applicator.
-
Occlusion: The treated areas are often covered with an occlusive dressing for a specified period, typically a few hours.
-
Wash-off: Patients are instructed to wash the treated area with soap and water after the designated time.
-
Follow-up: Patients are monitored at regular intervals (e.g., every 3-4 weeks) to assess for lesion clearance and adverse effects. Repeat treatments may be applied to persistent lesions.
Endothall-disodium: An Herbicide for Aquatic Weed Control
In stark contrast to Cantharidin, Endothall-disodium is registered and used as a herbicide, primarily for controlling aquatic weeds in various water bodies. It is also utilized as a desiccant in agriculture. There is no evidence in the scientific literature or regulatory approvals for its use as a therapeutic agent in humans. In fact, it is known to be toxic to humans upon ingestion.
Mechanism of Action: A Shared Pathway with Divergent Outcomes
Both Cantharidin and Endothall-disodium exert their effects through the inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[3][4] These enzymes are crucial for a variety of cellular processes, including cell growth, division, and apoptosis.
In the case of Cantharidin applied topically, this inhibition leads to the breakdown of desmosomal plaques in epidermal cells, causing acantholysis and the formation of a blister.[5][6] This controlled blistering lifts the virally infected cells of the wart or molluscum lesion from the skin.
For Endothall-disodium, its application as a herbicide results in the disruption of cellular processes in susceptible plants, leading to their death. Its toxicity in animals and humans upon systemic exposure underscores its unsuitability for therapeutic use.
Conclusion: A Case of Divergent Application
The comparison of efficacy between Endothall-disodium and Cantharidin is not applicable due to their fundamentally different uses. Cantharidin is a valuable tool in dermatology for the treatment of specific skin conditions, with a body of clinical evidence supporting its efficacy and safety when used appropriately. Endothall-disodium, on the other hand, is a chemical developed and regulated for herbicidal use, with established toxicity in humans that precludes any therapeutic application.
For researchers, scientists, and drug development professionals, this comparison highlights the critical importance of context in evaluating chemical compounds. While a shared mechanism of action at the molecular level is of scientific interest, the ultimate application and biological effect in a whole organism determine a compound's utility and safety profile. The distinct paths of Cantharidin and Endothall-disodium serve as a clear example of how two molecules with a similar biochemical target can have vastly different and non-comparable roles in medicine and industry.
References
- 1. [PDF] Physiologic importance of protein phosphatase inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. Kinases and Phosphatases Inhibitors | Life Science Research | Merck [merckmillipore.com]
- 3. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Use of protein phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noaa.gov [noaa.gov]
- 6. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
Validating Endothal-disodium Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern biophysical techniques for validating the cellular target engagement of Endothal-disodium with its primary target, Protein Phosphatase 2A (PP2A). This compound, a potent and selective inhibitor of PP2A, serves as a critical tool in studying cellular signaling pathways and holds potential for therapeutic development.[1] Confirming its direct interaction with PP2A within the complex cellular environment is paramount for validating its mechanism of action and interpreting experimental results.
This document outlines and compares several key methodologies, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in selecting the most appropriate assay for their specific needs.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target engagement assay depends on various factors, including the required throughput, the need for quantitative versus qualitative data, and the availability of specific reagents and instrumentation. The following table summarizes the key characteristics of prominent methods.
| Method | Principle | Throughput | Data Output | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) - Western Blot | Ligand binding increases the thermal stability of the target protein. | Low | Qualitative to Semi-quantitative (Thermal Shift) | Label-free; uses endogenous protein. | Labor-intensive; requires specific antibodies. |
| CETSA - Reporter-Based (e.g., SplitLuc, HiBiT) | Ligand-induced thermal stabilization is detected using a luminescent or fluorescent reporter fused to the target protein. | High | Quantitative (EC50) | High-throughput; quantitative. | Requires genetic modification of the target protein. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[1][2][3][4] | Medium | Semi-quantitative (Protection from degradation) | Label-free; does not require protein modification.[3][4] | Can be less sensitive if binding does not significantly alter protease accessibility. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate.[5][6][7] | High | Quantitative (k_on, k_off, K_D) | Real-time kinetics; label-free option for analyte.[5][6] | Requires purified, immobilized ligand; may not be suitable for all membrane proteins. |
| Microscale Thermophoresis (MST) | Measures the change in thermophoretic movement of a fluorescently labeled target protein upon ligand binding.[8][9] | Medium to High | Quantitative (K_D) | Low sample consumption; can be performed in complex biological matrices.[10][11] | Requires fluorescent labeling of the target protein. |
Quantitative Data Summary
The following tables provide an overview of the type of quantitative data generated by each method. Where specific data for this compound is not available, representative data for other small molecule inhibitors are presented to illustrate the method's output.
Table 1: this compound Inhibition of PP2A
| Compound | Target | Assay Type | Value | Reference |
| This compound | PP2A | Biochemical Inhibition Assay | IC50 = 90 nM | [1] |
| This compound | PP1 | Biochemical Inhibition Assay | IC50 = 5 µM | [1] |
Table 2: Representative Data from Target Engagement Assays
| Method | Small Molecule | Target | Cell Line | Metric | Value | Reference |
| CETSA (Western Blot) | SB203580 | MAPK14 | HL-60 | ΔT_m | 7.0 °C | [12] |
| CETSA (SplitLuc) | LDHA Inhibitor | LDHA | HEK293T | EC50 | ~1 µM | [13] |
| DARTS | Rapamycin | mTOR | HEK293T | EC50 (estimated) | ~100 nM | [14][15] |
| BLI | hEAG1 Inhibitor | hEAG1 | Mammalian cells | K_D | ~5 µM | [16] |
| MST | PD-L1 Inhibitor | PD-L1 | CHO-K1 | K_D | Nanomolar range | [11][17] |
Signaling Pathway and Experimental Workflows
This compound inhibits PP2A, leading to altered downstream signaling.
Workflow for the Cellular Thermal Shift Assay (CETSA).
Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - Western Blot
-
Cell Treatment: Culture cells to 80-90% confluency. Treat with this compound at various concentrations or a vehicle control for a specified time (e.g., 1 hour) under normal culture conditions.
-
Heating: Harvest cells and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer without detergents. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for PP2A.
-
Data Analysis: Quantify the band intensities at each temperature for both treated and vehicle control samples. Plot the relative amount of soluble PP2A as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12][18]
CETSA - Split Luciferase (SplitLuc) Reporter Assay
-
Cell Line Generation: Create a stable cell line expressing PP2A fused to a small fragment of NanoLuciferase (e.g., HiBiT).
-
Cell Treatment and Heating: Plate the engineered cells in a multi-well plate (e.g., 384-well). Add this compound at various concentrations. Seal the plate and heat to a predetermined temperature (the T_agg of PP2A) for a set time.
-
Lysis and Detection: Lyse the cells and add the complementary large fragment of NanoLuciferase (LgBiT) along with the substrate.
-
Data Analysis: Measure the luminescence signal. Increased luminescence in the presence of this compound corresponds to increased stabilization of the PP2A-HiBiT fusion protein. Plot the signal against the compound concentration to determine the EC50 of target engagement.[19][20][21]
Drug Affinity Responsive Target Stability (DARTS)
-
Lysate Preparation: Harvest untreated cells and prepare a cell lysate using a suitable lysis buffer (e.g., M-PER). Determine the protein concentration.
-
Compound Incubation: Aliquot the lysate and incubate with various concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
Proteolysis: Add a protease (e.g., pronase, thermolysin) to each sample at a predetermined concentration. Incubate for a specific time (e.g., 15-30 minutes) to allow for partial digestion. Stop the reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the protein digests by SDS-PAGE and perform a Western blot using an antibody against PP2A.
-
Data Analysis: Compare the band intensity of full-length PP2A in the this compound-treated samples to the vehicle control. A stronger band in the treated samples indicates that the compound protected PP2A from proteolytic degradation, confirming target engagement.[1][2][22]
Biolayer Interferometry (BLI)
-
Biosensor Preparation: Hydrate streptavidin (SA) biosensors in the assay buffer. Immobilize biotinylated, purified PP2A onto the biosensor surface.
-
Baseline: Equilibrate the biosensors in the assay buffer to establish a stable baseline.
-
Association: Dip the biosensors into wells containing various concentrations of this compound in the assay buffer and measure the binding response in real-time.
-
Dissociation: Move the biosensors back to wells containing only the assay buffer to measure the dissociation of this compound from PP2A.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[16][23][24]
Microscale Thermophoresis (MST)
-
Protein Labeling: Label purified PP2A with a fluorescent dye according to the manufacturer's protocol.
-
Sample Preparation: Prepare a series of dilutions of this compound in the assay buffer. Mix each dilution with a constant concentration of the fluorescently labeled PP2A.
-
MST Measurement: Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.
-
Data Analysis: Plot the change in thermophoresis as a function of the this compound concentration. Fit the resulting binding curve to determine the dissociation constant (K_D).[8][17][25][26]
Conclusion
The validation of this compound's engagement with its target, PP2A, in a cellular context is a critical step in its evaluation as a chemical probe and potential therapeutic agent. This guide provides an overview of several powerful techniques, each with its own advantages and limitations. While traditional methods like Western blot-based CETSA and DARTS are valuable for initial, qualitative confirmation, higher-throughput and more quantitative methods like reporter-based CETSA, BLI, and MST offer the ability to determine binding affinities and screen compound libraries. The choice of method will ultimately depend on the specific research question, available resources, and desired level of quantitative detail. By applying these methodologies, researchers can gain a deeper understanding of the molecular pharmacology of this compound and its effects on cellular signaling.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 3. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 6. Bio-layer interferometry (BLI) [bio-protocol.org]
- 7. gatorbio.com [gatorbio.com]
- 8. researchgate.net [researchgate.net]
- 9. nanotempertech.com [nanotempertech.com]
- 10. Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction [jove.com]
- 16. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry [bio-protocol.org]
- 24. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry [en.bio-protocol.org]
- 25. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
Comparative Analysis of Endothal-disodium Cross-reactivity with Other Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Endothal-disodium, a known Protein Phosphatase 2A (PP2A) inhibitor, with other key serine/threonine and tyrosine phosphatases. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development applications.
Executive Summary
This compound is a selective inhibitor of Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2] Experimental data consistently demonstrates its potent inhibitory activity against PP2A, with significantly less effect on PP1. Furthermore, studies indicate that this compound exhibits negligible inhibitory activity against Protein Phosphatase 2B (PP2B) and Protein Phosphatase 2C (PP2C), highlighting its specificity within the serine/threonine phosphatase family. This selective inhibition profile makes this compound a valuable tool for studying PP2A-mediated signaling pathways.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used phosphatase inhibitors against various phosphatases. This data facilitates a direct comparison of their potency and selectivity.
| Inhibitor | PP1 | PP2A | PP2B | PP2C | Source(s) |
| This compound | ~5 µM | ~90 nM | No significant inhibition | No significant inhibition | [1] |
| Cantharidin | ~1.7 µM | ~0.16 µM | Weak inhibition | No significant inhibition | |
| Okadaic Acid | 15-20 nM | 0.1 nM | 3.6 nM | No significant inhibition |
Experimental Protocols
The determination of phosphatase inhibition by this compound is typically performed using a colorimetric serine/threonine phosphatase assay. A generalized protocol is outlined below.
Principle
This assay measures the amount of free phosphate released from a substrate by the enzymatic activity of a phosphatase. The free phosphate is detected by the formation of a colored complex with a molybdate dye, and the absorbance is measured spectrophotometrically. The inhibitory effect of a compound is determined by measuring the reduction in phosphate release in the presence of the inhibitor.
Materials
-
Purified protein phosphatases (PP1, PP2A, PP2B, PP2C)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1 mM EGTA)
-
Substrate (e.g., p-nitrophenylphosphate (pNPP) or a specific phosphopeptide)
-
This compound and other inhibitors of interest
-
Molybdate dye-malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure
-
Enzyme Preparation: Dilute the purified phosphatases to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and other inhibitors in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor solution (or buffer for control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding the molybdate dye-malachite green reagent. This reagent also initiates the color development.
-
Absorbance Measurement: After a short incubation period (15-20 minutes) for color stabilization, measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The selective inhibition of PP2A by this compound has significant implications for various cellular signaling pathways.
PP2A and the MAPK/ERK Signaling Pathway
PP2A is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. By dephosphorylating key components like MEK and ERK, PP2A dampens the signaling cascade. Inhibition of PP2A by this compound would lead to hyperphosphorylation and sustained activation of this pathway, impacting cellular processes such as proliferation, differentiation, and survival.
Caption: Inhibition of PP2A by this compound in the MAPK/ERK pathway.
Experimental Workflow for Assessing Cross-Reactivity
The following workflow illustrates the process of evaluating the cross-reactivity of this compound against a panel of phosphatases.
References
A Comparative Guide: Endothal-disodium and siRNA Knockdown for PP2A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common methods for inhibiting the serine/theronine phosphatase PP2A: the chemical inhibitor Endothal-disodium and the genetic approach of siRNA-mediated knockdown. We will delve into their efficacy, experimental protocols, and their effects on key cellular signaling pathways, supported by available experimental data.
At a Glance: this compound vs. siRNA for PP2A Inhibition
| Feature | This compound | siRNA Knockdown of PP2A |
| Mechanism of Action | Chemical inhibition of PP2A catalytic activity. | Post-transcriptional gene silencing, leading to reduced PP2A protein expression. |
| Specificity | Primarily targets PP2A, but can also inhibit PP1 at higher concentrations. | Highly specific to the targeted PP2A catalytic subunit mRNA sequence. |
| Mode of Delivery | Direct addition to cell culture medium. | Transfection into cells using lipid-based reagents or other delivery systems. |
| Duration of Effect | Reversible upon removal of the compound (though some studies suggest slow, irreversible inactivation). | Transient, with knockdown efficiency decreasing over time as cells divide. |
| Off-target Effects | Potential for off-target effects on other phosphatases or cellular processes. | Can have off-target effects by silencing unintended mRNAs with partial sequence homology. |
Quantitative Comparison of Efficacy
Direct comparative studies quantifying the efficacy of this compound versus siRNA knockdown of PP2A in the same experimental system are limited. However, we can compare their reported potencies from various studies.
This compound: Potency and Cellular Effects
This compound is a potent inhibitor of PP2A activity. Its efficacy is typically measured by its half-maximal inhibitory concentration (IC50).
| Parameter | Value | Reference |
| IC50 for PP2A (in vitro) | 90 nM | [1] |
| IC50 for PP1 (in vitro) | 5 µM | [1] |
| IC50 in Hepatocellular Carcinoma (HCC) cell lines | 0.9 - 1.7 µg/mL | [1] |
| IC50 in normal rat hepatocytes | 6.2 µg/mL | [1] |
| IC50 in colon carcinoma cell lines (DHD/K12, HT-29) | 3.6 - 4.9 µg/mL | [1] |
siRNA Knockdown: Efficiency of Gene Silencing
The efficacy of siRNA is measured by the percentage of target gene expression knockdown. This can vary depending on the siRNA sequence, transfection reagent, cell type, and experimental conditions.
| Parameter | Reported Efficiency | Reference |
| Typical Knockdown Efficiency | >70% reduction in target mRNA/protein | [2] |
| Factors Influencing Efficiency | siRNA sequence, concentration, transfection reagent, cell health, and confluency | [3][4][5][6][7] |
Experimental Protocols
This compound Treatment of Cultured Cells
This protocol is a general guideline for treating adherent cancer cell lines with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Adherent cancer cells in culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Working Solutions: On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the various concentrations of this compound to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT or CellTiter-Glo), protein extraction for Western blotting, or RNA isolation for RT-qPCR.
siRNA Transfection for PP2A Knockdown
This protocol provides a general procedure for transiently knocking down PP2A expression in adherent cancer cells using a lipid-based transfection reagent.
Materials:
-
siRNA targeting the PP2A catalytic subunit (and a non-targeting control siRNA)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
Adherent cancer cells in culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free complete medium at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
In a sterile tube, dilute the PP2A siRNA (or control siRNA) in serum-free medium.
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The medium may be changed after 4-6 hours if toxicity is a concern.
-
Analysis: Harvest cells at various time points post-transfection to assess knockdown efficiency and perform downstream experiments. Knockdown is typically maximal between 48 and 72 hours.
Signaling Pathways and Visualization
PP2A is a crucial regulator of multiple signaling pathways implicated in cancer. Both this compound and siRNA-mediated knockdown of PP2A are expected to impact these pathways by increasing the phosphorylation of key signaling proteins.
PP2A in the Wnt/β-catenin Signaling Pathway
PP2A, particularly in a complex with the B56 regulatory subunit, is known to negatively regulate the Wnt/β-catenin pathway by promoting the dephosphorylation and subsequent degradation of β-catenin.[3][8][9][10][11][12] Inhibition of PP2A would therefore be expected to lead to the accumulation of β-catenin and activation of Wnt target genes.
Caption: PP2A negatively regulates Wnt signaling by dephosphorylating β-catenin.
PP2A in the MAPK Signaling Pathway
PP2A can dephosphorylate and inactivate key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including MEK and ERK, thereby acting as a negative regulator of this pro-proliferative pathway.[13][14][15][16][17]
Caption: PP2A negatively regulates the MAPK pathway by dephosphorylating MEK and ERK.
PP2A in the PI3K/Akt/mTOR Signaling Pathway
PP2A acts as a tumor suppressor by negatively regulating the PI3K/Akt/mTOR pathway. It can directly dephosphorylate and inactivate Akt, a key kinase in this pathway that promotes cell survival and proliferation.[18][19][20][21]
Caption: PP2A negatively regulates the PI3K/Akt/mTOR pathway by dephosphorylating Akt.
Conclusion
References
- 1. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Inhibitors of the Tumor Suppressor PP2A for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Guidelines for transfection of siRNA [qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein phosphatase 2A and its B56 regulatory subunit inhibit Wnt signaling in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncology.wisc.edu [oncology.wisc.edu]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 20. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Validating the Effects of Endothall-disodium: A Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, confirming the precise mechanism of action of a compound is a critical step in preclinical research. Endothall, and its disodium salt, is recognized as an inhibitor of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes.[1][2] Inhibition of PP2A can lead to significant downstream effects on signaling pathways that regulate cell growth, proliferation, and apoptosis, making it a target of interest in oncology.[3][4]
This guide compares several key orthogonal methods to confirm the activity and cellular consequences of Endothall-disodium as a PP2A inhibitor.
Method 1: Direct Measurement of PP2A Enzymatic Activity
The most direct method to confirm Endothall-disodium's effect is to measure its impact on the enzymatic activity of PP2A. This is typically achieved using an in vitro phosphatase assay.
Principle: These assays utilize a synthetic phosphopeptide that acts as a substrate for PP2A.[7] In the presence of active PP2A, the substrate is dephosphorylated, releasing free phosphate. The amount of released phosphate can be quantified, often through a colorimetric reaction, such as with malachite green, which forms a colored complex with free phosphate.[7] The inhibitory effect of Endothall-disodium is determined by measuring the reduction in phosphate release compared to an untreated control.
Data Presentation: The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Endothall | PP2A | 90 | [1] |
| Okadaic Acid | PP2A | 1.1 | |
| Cantharidin | PP2A | Varies (µM range) | [8] |
Experimental Protocol: Immunoprecipitation-Based PP2A Activity Assay This protocol is adapted from commercially available kits and published literature.[7][9][10]
-
Cell Lysis: Culture cells to the desired confluence and treat with various concentrations of Endothall-disodium for a specified time. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Immunoprecipitation (IP): Incubate 200-500 µg of total protein from the cell lysate with an anti-PP2A catalytic subunit (PP2Ac) antibody overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-PP2A complex.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then with a Ser/Thr assay buffer to remove non-specific binders.
-
Phosphatase Reaction: Resuspend the beads in assay buffer containing a known concentration of a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).[7][9] Incubate at 30°C for 10-30 minutes to allow for dephosphorylation.
-
Detection: Centrifuge the beads to pellet them. Transfer the supernatant, which contains the released phosphate, to a new microplate well. Add Malachite Green reagent.[9]
-
Quantification: After a 15-minute incubation at room temperature for color development, measure the absorbance at ~650 nm using a microplate reader. Calculate the amount of phosphate released by comparing the readings to a phosphate standard curve.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothall - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of PP2A and inhibition of mTOR synergistically reduce MYC signaling and decrease tumor growth in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Therapeutics Discovery with Orthogonal Assay Data - Revvity Signals [revvitysignals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. journals.physiology.org [journals.physiology.org]
- 9. 2.6. PP2A Activity Assay [bio-protocol.org]
- 10. PP2A immunoprecipitation phosphatase assays [bio-protocol.org]
A Head-to-Head Comparison of Endothal-disodium and Fostriecin: Potent Protein Phosphatase Inhibitors in Research
For researchers, scientists, and drug development professionals exploring the landscape of protein phosphatase inhibitors, Endothal-disodium and Fostriecin represent two compelling molecules with significant therapeutic and research potential. Both compounds exert their primary biological effects through the inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A), a critical regulator of numerous cellular processes. This guide provides an objective, data-driven comparison of this compound and Fostriecin, summarizing their biochemical properties, cellular effects, and the experimental protocols used to characterize them.
Biochemical and Cellular Performance: A Quantitative Comparison
| Compound | Target Phosphatase | IC50 Value | Reference |
| This compound | PP2A | 90 nM | [1] |
| PP1 | 5 µM | [1] | |
| Fostriecin | PP2A | 3.2 nM | [2] |
| PP1 | 131 µM | [2] | |
| PP4 | 3 nM | [3] | |
| Topoisomerase II | 40 µM | [3][4][5] |
Table 1: Comparative Inhibitory Potency (IC50) of this compound and Fostriecin against key protein phosphatases.
| Compound | Cellular Effect | Concentration Range | Key Observations | Reference |
| This compound | G2/M cell cycle arrest | 3 µg/mL | Induces mitotic arrest followed by cell death in hepatocellular carcinoma cells. | [6] |
| Fostriecin | G2/M cell cycle arrest | 1-20 µM | Induces a dose-dependent G2/M arrest; associated with aberrant centrosome amplification and abnormal mitotic spindles. | [2] |
| Overcomes mitotic entry checkpoint | Not specified | Forces cells with damaged or incompletely replicated DNA into mitosis. | [4][5] |
Table 2: Comparison of the cellular effects of this compound and Fostriecin.
Mechanism of Action: Targeting the PP2A Signaling Hub
Both this compound and Fostriecin function as potent inhibitors of PP2A, a phosphatase that plays a crucial role in regulating a multitude of signaling pathways controlling cell cycle progression, proliferation, and apoptosis. Inhibition of PP2A leads to the hyperphosphorylation of its substrate proteins, disrupting the normal balance of cellular signaling and ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Fostriecin has been shown to be a highly potent inhibitor of PP2A and a weak inhibitor of PP1.[2] It has no apparent effect on PP2B.[2] Studies with recombinant PP1/PP2A chimeras suggest that fostriecin and another well-known PP2A inhibitor, okadaic acid, have different binding sites.[2] Endothall, the active component of this compound, is also a potent and selective inhibitor of PP2A, with a reported IC₅₀ of 90 nM, while its inhibition of PP1 is less potent, with an IC₅₀ of 5 µM.[1]
The downstream consequences of PP2A inhibition by these compounds converge on the cell cycle machinery. Both this compound and Fostriecin have been observed to induce a G2/M phase cell cycle arrest.[6] For Fostriecin, this arrest is linked to the formation of abnormal mitotic spindles and aberrant centrosome amplification.[2]
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these compounds is crucial for interpreting the data and designing future experiments.
Protein Phosphatase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the inhibitory activity of compounds against serine/threonine protein phosphatases using a radiolabeled substrate.
1. Substrate Preparation:
-
A generic substrate, such as [³²P]-labeled phosphorylase a or histone, is prepared by incubation with the corresponding kinase (e.g., phosphorylase kinase or protein kinase A) and [γ-³²P]ATP.
-
The unincorporated [γ-³²P]ATP is removed by methods such as dialysis or gel filtration.
2. Inhibition Assay:
-
The protein phosphatase (e.g., purified PP1 or PP2A) is pre-incubated with varying concentrations of the inhibitor (this compound or Fostriecin) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, and 0.1% β-mercaptoethanol) for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C).
-
The phosphatase reaction is initiated by the addition of the [³²P]-labeled substrate.
-
The reaction is allowed to proceed for a time that ensures linear release of phosphate (e.g., 10-20 minutes).
-
The reaction is terminated by the addition of a stopping solution, such as trichloroacetic acid (TCA).
3. Measurement of Released Phosphate:
-
The precipitated, unreacted substrate is pelleted by centrifugation.
-
The amount of released [³²P]orthophosphate in the supernatant is quantified by liquid scintillation counting.
-
The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the phosphatase activity.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing the effect of this compound or Fostriecin on the cell cycle distribution of a cell line.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (this compound or Fostriecin) or a vehicle control for a specified duration (e.g., 24, 48 hours).
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Store the fixed cells at -20°C for at least 2 hours.
3. Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Conclusion
References
- 1. Fostriecin-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reproducibility of Published Data Using Endothal-disodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Endothal-disodium's performance with other well-known protein phosphatase inhibitors, supported by experimental data from published, reproducible studies. The information is intended to assist researchers in evaluating the suitability of this compound for their specific applications.
Executive Summary
This compound, a derivative of cantharidin, is a selective inhibitor of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in numerous cellular processes.[1][2] Its inhibitory action on PP2A and, to a lesser extent, Protein Phosphatase 1 (PP1), forms the basis of its biological activity, including its use as a herbicide.[1][3] This guide summarizes key performance data of this compound in comparison to other inhibitors and provides an overview of the experimental protocols used to generate this data, facilitating the reproducibility of these findings.
Comparison of Inhibitory Activity
The inhibitory potency of this compound against PP2A and PP1 has been quantified in several studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and two other widely studied PP2A inhibitors, Cantharidin and Okadaic Acid. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 Value | Reference |
| This compound | PP2A | 19-90 nM | [3][4] |
| PP1 | 5 µM | [3] | |
| Cantharidin | PP2A | 160 nM | [5] |
| PP1 | 1.7 µM | [5] | |
| Okadaic Acid | PP2A | 0.1 nM | [6] |
| PP1 | 15-20 nM | [6] |
Comparative Herbicidal Efficacy
This compound is utilized as a contact herbicide, particularly for the control of aquatic weeds.[7][8] Its efficacy can be enhanced when used in combination with other herbicides. The following table presents data on the control of Hydrilla verticillata using this compound alone and in combination with other herbicides.
| Treatment | Application Rate | Hydrilla Control (%) | Reference |
| Endothall AQ | 3 mg/L ai | 85 | [9] |
| Endothall AQ + Diquat | 3 mg/L ai + 0.21 mg/L ai salt | 76 | [9] |
| Endothall AQ + Copper | 3 mg/L ai + 0.5 mg/L ai | 82 | [9] |
| Endothall AQ + Endothall HY | 1 mg/L ai + 0.2 mg/L ai | 88 | [9] |
Note: AQ refers to the dipotassium salt of endothall, and HY refers to the mono(N,N-dimethylalkylamine) salt. 'ai' stands for active ingredient.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This assay is fundamental to determining the inhibitory potency of compounds like this compound.
Objective: To quantify the in vitro inhibition of PP2A activity by this compound and compare it with other inhibitors.
General Protocol Outline:
-
Enzyme and Substrate Preparation:
-
Purified or recombinant PP2A enzyme is used.
-
A synthetic phosphopeptide substrate, such as RRA(pT)VA, is prepared. The release of phosphate from this substrate is measured.
-
-
Inhibitor Preparation:
-
Stock solutions of this compound, Cantharidin, and Okadaic Acid are prepared in an appropriate solvent (e.g., DMSO).
-
A series of dilutions are made to test a range of inhibitor concentrations.
-
-
Assay Reaction:
-
The PP2A enzyme is pre-incubated with the inhibitor at various concentrations for a specified time.
-
The reaction is initiated by adding the phosphopeptide substrate.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
-
Phosphate Detection:
-
The reaction is stopped, and the amount of free phosphate released is quantified using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis:
-
The percentage of PP2A inhibition is calculated for each inhibitor concentration compared to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis in Tobacco BY-2 Cells
This protocol is used to assess the effect of this compound on cell cycle progression.
Objective: To determine the specific phase of the cell cycle at which this compound arrests cell division.
General Protocol Outline:
-
Cell Culture and Synchronization:
-
Tobacco BY-2 (bright yellow 2) suspension cells are cultured in a suitable medium.
-
For synchronized studies, cells are treated with an agent like aphidicolin to arrest them at the G1/S boundary, followed by a washout to allow synchronous progression through the cell cycle.
-
-
Treatment with Inhibitors:
-
Synchronized or asynchronously growing cells are treated with various concentrations of this compound or other inhibitors for different durations.
-
-
Sample Collection and Fixation:
-
Cells are harvested at different time points after treatment.
-
The cells are fixed, for example, with an ethanol-based fixative.
-
-
Staining and Flow Cytometry:
-
The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye such as propidium iodide.
-
The DNA content of individual cells is measured using a flow cytometer.
-
-
Data Analysis:
-
The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their DNA content.
-
The percentage of cells in each phase is compared between treated and untreated samples to identify any cell cycle arrest.
-
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanisms and procedures discussed, the following diagrams are provided.
Caption: Signaling pathway of PP2A inhibition by this compound.
Caption: Experimental workflow for the PP2A inhibition assay.
References
- 1. This compound | 53608-75-6 | Benchchem [benchchem.com]
- 2. noaa.gov [noaa.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cantharidin, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 7. apms.org [apms.org]
- 8. Endothal [sitem.herts.ac.uk]
- 9. wots.el.erdc.dren.mil [wots.el.erdc.dren.mil]
Endothall-Disodium and Protein Phosphatase 2A: A Guide to Subtype Selectivity
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide examines the selectivity of the known Protein Phosphatase 2A (PP2A) inhibitor, Endothall-disodium, for the various subtypes of this crucial enzyme. Due to a lack of specific experimental data on Endothall's activity against different PP2A holoenzymes, this document serves as a comparative framework, contrasting this broadly characterized inhibitor with the principles and examples of subtype-selective PP2A modulation.
Protein Phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that regulate a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The functional diversity of PP2A is achieved through the formation of heterotrimeric holoenzymes, consisting of a catalytic subunit (C), a scaffolding subunit (A), and one of a large and diverse family of regulatory B subunits. These B subunits are the primary determinants of substrate specificity and subcellular localization of the PP2A complex. The four main families of B subunits are B (B55), B' (B56), B'' (B72), and B''' (Striatin), each with multiple isoforms.
Endothall and its derivatives are known inhibitors of PP2A and the related Protein Phosphatase 1 (PP1).[1][2] While the inhibitory effect of Endothall on overall PP2A activity is established, its selectivity towards specific PP2A holoenzyme subtypes remains largely uncharacterized in publicly available literature. This guide will delve into the concept of PP2A subtype selectivity, provide experimental protocols to assess it, and compare the known properties of Endothall with those of inhibitors that demonstrate subtype specificity.
Comparison of Inhibitor Selectivity
The following table contrasts the known inhibitory characteristics of Endothall with an example of a subtype-selective PP2A inhibitor, FAM122A, which shows specificity for the PP2A-B55α holoenzyme.[3] This comparison highlights the current knowledge gap regarding Endothall's subtype selectivity.
| Feature | Endothall-Disodium | FAM122A (Selective PP2A-B55α Inhibitor) |
| Target(s) | PP2A, PP1[1][4] | PP2A-B55α[3] |
| IC50 for general PP2A | 90 nM[4][5] | Data not typically reported for general PP2A |
| IC50 for PP1 | 5 µM[4][5] | Not reported to inhibit PP1 |
| IC50 for PP2A-B55α | Data not available | 3.1 µM[3] |
| IC50 for PP2A-B56γ | Data not available | Not reported to inhibit PP2A-B56γ |
| Mechanism of Action | Binds to the catalytic subunit[1] | Binds to both the B55α subunit and the catalytic subunit active site[6] |
Experimental Protocols
To determine the selectivity of a compound like Endothall-disodium for PP2A subtypes, a series of biochemical assays are required. Below are detailed methodologies for key experiments.
In Vitro PP2A Activity Assay (Colorimetric)
This protocol describes a general method to measure PP2A activity using a synthetic phosphopeptide and malachite green for detection of released phosphate.
Materials:
-
Purified PP2A holoenzyme (or catalytic subunit)
-
Test inhibitor (e.g., Endothall-disodium)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MnCl2, 0.1% β-mercaptoethanol)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the Assay Buffer.
-
In a 96-well plate, add the purified PP2A enzyme to each well, followed by the different concentrations of the test inhibitor. Include a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at 30°C.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of phosphate release.
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate released by the phosphatase activity.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determining PP2A Subtype Selectivity via Immunoprecipitation-Coupled Assay
This protocol allows for the assessment of an inhibitor's effect on specific PP2A holoenzymes isolated from cell lysates.
Materials:
-
Cell lysate from a cell line expressing various PP2A B subunits
-
Antibodies specific to different B subunits (e.g., anti-B55α, anti-B56γ)
-
Protein A/G magnetic beads or agarose beads
-
Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Wash Buffer (Lysis Buffer without detergents)
-
PP2A Activity Assay reagents (as described in Protocol 1)
Procedure:
-
Incubate the cell lysate with a specific anti-B subunit antibody for 2-4 hours at 4°C with gentle rotation to form antibody-holoenzyme complexes.
-
Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-holoenzyme complexes.
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
Resuspend the beads in the PP2A Assay Buffer.
-
Aliquot the bead suspension into different tubes and add various concentrations of the test inhibitor (e.g., Endothall-disodium). Include a no-inhibitor control.
-
Perform the PP2A activity assay as described in Protocol 1, starting from the pre-incubation step (step 3). The immunoprecipitated holoenzymes on the beads serve as the source of phosphatase activity.
-
Calculate the IC50 value for the inhibitor against the specific PP2A subtype.
-
Repeat the entire procedure with antibodies against other B subunits to determine the selectivity profile of the inhibitor.
Visualizing Experimental and Signaling Frameworks
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for assessing PP2A subtype selectivity and the differential roles of PP2A-B55 and PP2A-B56 in cellular signaling.
Conclusion and Future Directions
The precise targeting of signaling pathways is a cornerstone of modern drug discovery. For an enzyme family as complex as PP2A, understanding the subtype selectivity of inhibitors is critical for interpreting experimental results and for the development of therapeutics with improved efficacy and reduced off-target effects.
Currently, there is a significant gap in the literature regarding the selectivity of Endothall-disodium for different PP2A holoenzyme subtypes. While it is a potent inhibitor of overall PP2A activity, its effects on the diverse functions mediated by specific B subunits are unknown. The experimental protocols outlined in this guide provide a clear path for researchers to investigate the subtype selectivity of Endothall-disodium and other PP2A inhibitors.
Future studies should focus on:
-
Systematic profiling of Endothall-disodium and its analogs against a panel of purified PP2A holoenzymes containing different B subunits to determine their IC50 values and selectivity ratios.
-
Utilizing cell-based assays to confirm the effects of these compounds on downstream signaling pathways known to be regulated by specific PP2A subtypes.
-
Exploring the structural basis of inhibitor binding to different PP2A holoenzymes to guide the design of new, highly selective modulators.
By addressing these questions, the scientific community can gain a deeper understanding of PP2A regulation and develop more precise tools to dissect its role in health and disease.
References
- 1. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of PP2A/B55α Phosphatase Inhibition by IER5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Endothall - Immunomart [immunomart.com]
- 6. embopress.org [embopress.org]
A Comparative Analysis of Endothall Analogues as Protein Phosphatase Inhibitors in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Endothall and its analogues, primarily Cantharidin and Endothall Thioanhydride (ETA), focusing on their activity as protein phosphatase inhibitors. The information presented is intended to support research and drug development efforts by providing objective performance data and detailed experimental methodologies.
Comparative Efficacy and Potency
Endothall, Cantharidin, and ETA are known inhibitors of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][2] Their inhibitory activity is a key factor in their biological effects, including their potential as anti-cancer agents and their inherent toxicity.
In Vitro and In Vivo Potency
The inhibitory potency of these analogues varies significantly between in vitro and in vivo conditions.
-
In Vitro: In cell-free assays, the potency sequence for the inhibition of PP1 and PP2A is Cantharidin > Endothall > Endothall Thioanhydride (ETA).[2]
-
In Vivo: In contrast, within a cellular context, the potency is reversed: ETA > Cantharidin > Endothall.[2] This difference is largely attributed to the higher cell permeability of ETA.[2]
Quantitative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of these compounds.
| Compound | Target | IC50 (µM) | Source |
| Endothall | PP1 | 5 | [3] |
| PP2A | 0.09 | [3] | |
| Cantharidin | PP1 | 1.7 | [4] |
| PP2A | 0.16 | [4] |
Cytotoxicity Against Cancer Cell Lines
The inhibition of PP2A, a crucial regulator of cell growth and apoptosis, makes Endothall analogues promising candidates for cancer research.[5][6][7] Their cytotoxic effects have been evaluated against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Treatment Duration (h) | Source |
| Cantharidin | Hep 3B (Hepatocellular Carcinoma) | 2.2 | 36 | [8] |
| DU-145 (Prostate Carcinoma) | 19.8 | 36 | [8] | |
| PANC-1 (Pancreatic Cancer) | 9.42 | 72 | [9] | |
| CFPAC-1 (Pancreatic Cancer) | 7.25 | 72 | [9] | |
| BxPC-3 (Pancreatic Cancer) | 6.09 | 72 | [9] | |
| Capan-1 (Pancreatic Cancer) | 5.56 | 72 | [9] | |
| T 24 (Bladder Carcinoma) | Varies with duration | 6 - 24+ | [10] | |
| HT 29 (Colon Carcinoma) | Varies with duration | 6 - 24+ | [10] |
Mechanism of Action: PP2A Inhibition and Downstream Signaling
The primary mechanism of action for Endothall and its analogues is the inhibition of PP2A.[1][5] PP2A is a key phosphatase involved in numerous cellular signaling pathways that regulate cell cycle progression, apoptosis, and cell growth.[6][7][11]
By inhibiting PP2A, these compounds lead to the hyperphosphorylation of various substrate proteins, disrupting normal cellular processes. This can trigger cell cycle arrest, typically at the G2/M phase, and induce apoptosis (programmed cell death).[9]
Below is a simplified representation of the signaling pathway affected by Endothall analogues.
Experimental Protocols
The following provides a general methodology for assessing the inhibitory activity of Endothall analogues on serine/threonine phosphatases. Specific details may need to be optimized based on the experimental setup.
Serine/Threonine Phosphatase Inhibition Assay
This assay quantifies the amount of free phosphate generated from a phosphopeptide substrate, providing a measure of phosphatase activity. Commercially available kits, such as the Serine/Threonine Phosphatase Assay System from Promega, offer a standardized method.[3][9][12]
Materials:
-
Purified serine/threonine phosphatase (e.g., recombinant PP1 or PP2A)
-
Phosphopeptide substrate (e.g., RRA(pT)VA)
-
Endothall, Cantharidin, or ETA dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50mM Tris-HCl, 0.1mM CaCl2, pH 7.0)
-
Malachite Green Reagent (for colorimetric detection of phosphate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the Endothall analogue to be tested.
-
Prepare the phosphatase enzyme to the desired concentration in assay buffer.
-
Prepare the phosphopeptide substrate in assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the diluted Endothall analogue (or solvent control).
-
Add the phosphatase enzyme and incubate for a pre-determined time (e.g., 10 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction and detect the amount of free phosphate released by adding the Malachite Green Reagent.
-
Allow color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at a wavelength of approximately 620-630 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Determine the percentage of inhibition for each concentration of the Endothall analogue.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Experimental Workflow
The following diagram illustrates the general workflow for a comparative study of Endothall analogues.
References
- 1. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SerineThreonine Phosphatase Assay System Protocol [france.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. PP2A: The Wolf in Sheep’s Clothing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PP2A as a master regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Endothall-disodium: A Comparative Analysis of its Biological Activity Across Species
For Researchers, Scientists, and Drug Development Professionals
Endothall-disodium, a widely utilized herbicide, exhibits a range of biological activities that differ significantly across various species. This guide provides a comprehensive comparison of its efficacy as a herbicide and its toxicity to non-target organisms, supported by quantitative data from experimental studies. Detailed methodologies for key toxicological and efficacy assays are provided to facilitate reproducibility and further research.
Quantitative Efficacy and Toxicity Analysis
The biological activity of Endothall-disodium and its related formulations varies depending on the species and the specific salt form of the Endothall acid. The following tables summarize the available quantitative data on its herbicidal efficacy and its toxicity to a range of animal species.
Herbicidal Activity on Aquatic Plants
Endothall is recognized as a broad-spectrum contact herbicide effective against a variety of submerged aquatic plants. Its efficacy is concentration-dependent, allowing for some selectivity in controlling target weed species while minimizing harm to desirable native plants at lower application rates.
| Plant Species | Formulation | Application Rate (mg/L a.i.) | Observation | Outcome |
| Eurasian watermilfoil (Myriophyllum spicatum) | Dipotassium salt | 0.5 - 4.0 | 8 weeks after treatment | Effective control at all rates, with 99% biomass reduction at 0.5 mg/L. |
| Curlyleaf pondweed (Potamogeton crispus) | Dipotassium salt | 0.5 - 4.0 | 8 weeks after treatment | Effective control at all rates, with 99% biomass reduction at 0.5 mg/L. |
| Hydrilla (Hydrilla verticillata) | Dipotassium salt | 2.0 - 5.0 | 6 weeks after treatment | >90% biomass reduction. |
| Sago pondweed (Stuckenia pectinata) | Dipotassium salt | 0.5 - 4.0 | 8 weeks after treatment | Significant biomass reduction, but regrowth observed. |
| Wild celery (Vallisneria americana) | Dipotassium salt | 1.0 - 5.0 | 6 weeks after treatment | Significant biomass reduction, but healthy regrowth observed. |
| Coontail (Ceratophyllum demersum) | Dipotassium salt | 4.0 | 8 weeks after treatment | Controlled at 4.0 mg/L, no significant effect at lower rates. |
| Elodea (Elodea canadensis) | Dipotassium salt | 0.5 - 2.0 | 8 weeks after treatment | No significant effect. |
Acute Toxicity to Animal Species
The toxicity of Endothall is highly dependent on its formulation. The amine salts of Endothall are generally more toxic to aquatic life than the disodium or dipotassium salts.
Mammals
| Species | Formulation | Route | LD50 (mg/kg) | Reference |
| Rat | Disodium salt | Oral | 51 | [1] |
| Guinea Pig | Disodium salt | Oral | 250 | [1] |
| Rat | Amine salt | Oral | 206 | [1] |
| Rabbit | Disodium salt | Dermal | 100 | [1] |
| Rabbit | Amine salt | Dermal | 143 | [1] |
Aquatic Vertebrates (Fish)
| Species | Formulation | Exposure | LC50 (ppm) | Reference |
| Bluegill (Lepomis macrochirus) | Dipotassium & Disodium salts | 96-hr | 100 - 200 | [2] |
| Rainbow Trout (Oncorhynchus mykiss) | Dipotassium & Disodium salts | 96-hr | 100 - 200 | [2] |
| Fathead Minnow (Pimephales promelas) | Dipotassium & Disodium salts | 96-hr | 320 - 610 | [2] |
| Chinook Salmon (Oncorhynchus tshawytscha) | Dipotassium salt | 14-day | 88 |
Aquatic Invertebrates
| Species | Formulation | Exposure | LC50 (ppm) | Reference |
| Water Flea (Daphnia magna) | Dipotassium salt | 48-hr | >4.9 | |
| Scud (Gammarus) | Dipotassium salt | 96-hr | 313 | [3] |
| Mysid Shrimp | Monoamine salt | - | 0.19 - 2.0 | [3] |
Experimental Protocols
Acute Oral Toxicity Testing in Rodents (Modified OECD 425)
This protocol outlines the general procedure for determining the acute oral toxicity (LD50) of Endothall-disodium in rats.
-
Test Animals: Young, healthy adult rats (e.g., Wistar or Sprague-Dawley strains), approximately 8-12 weeks old, are used. Animals are acclimated to laboratory conditions for at least 5 days prior to dosing.
-
Housing: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.
-
Dose Preparation: Endothall-disodium is dissolved in a suitable vehicle, typically distilled water or saline, to the desired concentrations.
-
Administration: Animals are fasted overnight prior to dosing. A single dose of the test substance is administered by oral gavage using a stomach tube. The volume administered is typically 1 mL/100 g of body weight.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The LD50, the statistically estimated dose that is expected to be lethal to 50% of the test animals, is calculated using appropriate statistical methods, such as the Up-and-Down Procedure.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy to identify any visible abnormalities in organs and tissues.
Aquatic Toxicity Testing with Daphnia magna (Modified OECD 202)
This protocol describes a method for assessing the acute immobilization of the freshwater invertebrate Daphnia magna when exposed to Endothall-disodium.
-
Test Organisms: Neonates of Daphnia magna, less than 24 hours old, are used for the test. They are sourced from healthy, laboratory-maintained cultures.
-
Test Conditions: The test is conducted in glass beakers containing a defined volume of reconstituted freshwater. The temperature is maintained at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod.
-
Test Concentrations: A series of at least five concentrations of Endothall-disodium, typically in a geometric series, are prepared in the test medium. A control group (medium only) is also included.
-
Procedure: A group of daphnids (e.g., 20) is introduced into each test and control vessel. The daphnids are not fed during the test.
-
Observation: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation of the test vessel) is recorded at 24 and 48 hours.
-
Endpoint: The EC50, the concentration of the test substance that causes immobilization in 50% of the daphnids, is calculated for the 48-hour exposure period using probit analysis or other suitable statistical methods.
Mechanism of Action and Signaling Pathways
In plants, the primary mode of action of Endothall is the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These enzymes are crucial regulators of numerous cellular processes, including cell cycle progression and microtubule dynamics. Inhibition of PP1 and PP2A by Endothall leads to a cascade of downstream effects, ultimately resulting in cell death.
Caption: Endothall's primary mechanism of action in plants.
The diagram above illustrates the primary mechanism of action of Endothall in susceptible plant species. Endothall directly inhibits the activity of protein phosphatases 1 and 2A, which are key regulators of the cell cycle and microtubule formation. This inhibition leads to cell cycle arrest, primarily in the prometaphase stage, and disruption of the microtubule cytoskeleton. Additionally, Endothall is reported to cause direct damage to cell membranes and inhibit protein synthesis and respiration, contributing to its overall herbicidal effect.
Experimental Workflow for Assessing Microbial Impact
The degradation of Endothall in the environment is primarily mediated by microbial activity. The following workflow outlines a general approach to assess the impact of Endothall-disodium on microbial communities, such as those in soil or aquatic sediments.
Caption: Workflow for assessing Endothall's impact on microbes.
References
A Comparative Analysis of Endothal-disodium and Novel PP2A Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of Endothal-disodium against the novel Protein Phosphatase 2A (PP2A) inhibitor, LB-100. This document collates available preclinical data to facilitate an objective comparison of their performance, supported by detailed experimental methodologies and visual representations of relevant biological pathways.
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[1][2][3] Its functional inactivation is a common event in many cancers, making it an attractive target for therapeutic intervention.[3][4] This guide focuses on a comparative analysis of this compound, a derivative of the natural toxin cantharidin, and LB-100, a novel synthetic small molecule inhibitor of PP2A, providing a valuable resource for researchers in the field of oncology drug discovery.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy and selectivity of this compound and LB-100 based on publicly available data. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target | IC50 | Cell Line | Assay Type |
| Endothal | PP2A | 90 nM | - | Enzymatic Assay |
| PP1 | 5 µM | - | Enzymatic Assay | |
| LB-100 | PP2A | 0.85 µM | BxPc-3 (Pancreatic) | Enzymatic Assay |
| PP1 | 80 µM | - | Enzymatic Assay | |
| PP2A | 3.87 µM | Panc-1 (Pancreatic) | Enzymatic Assay | |
| PP2A | 0.4 µM | - | Enzymatic Assay | |
| Cell Growth | 2.3 µM | BxPc-3 (Pancreatic) | Cell Viability | |
| Cell Growth | 1.7 µM | Panc-1 (Pancreatic) | Cell Viability | |
| Cell Growth | 4.36 µM | Fibrosarcoma | Cell Viability | |
| Cell Growth | 5 µM | U87 (Glioblastoma) | Cell Viability | |
| Cell Growth | 2.12 µM | SKBR3-L (Breast) | Cell Viability | |
| Cell Growth | 2.31 µM | HCC1954-L (Breast) | Cell Viability |
Table 1: In Vitro Potency and Selectivity. This table presents the half-maximal inhibitory concentrations (IC50) of Endothal and LB-100 against PP2A and PP1, as well as their impact on cancer cell growth.
| Inhibitor | Cancer Model | Dosing | Effect | Combination Therapy |
| This compound | - | - | Limited in vivo anti-cancer data available. | - |
| LB-100 | Pancreatic Cancer Xenograft | 2 mg/kg, i.p. | Potentiated the effect of doxorubicin, reducing tumor volume. | Doxorubicin |
| Medulloblastoma Xenograft | - | Enhanced cisplatin-mediated cytotoxicity and overcame resistance. | Cisplatin | |
| Malignant Meningioma Xenograft | - | Increased survival when combined with radiation. | Radiation | |
| Glioblastoma Xenograft | - | Reduced mean tumor volume by 73% as a monotherapy. | - | |
| Ovarian Cancer Xenograft | - | Delayed tumor progression nearly 5-fold with cisplatin. | Cisplatin |
Table 2: In Vivo Efficacy. This table summarizes the reported in vivo anti-tumor effects of LB-100 in various cancer xenograft models, often in combination with standard-of-care therapies.
Other Novel PP2A Modulators
Beyond LB-100, the landscape of PP2A-targeting compounds is expanding to include both inhibitors and activators.
-
PP2A Activators: Compounds like FTY720 and the novel small molecule activators of PP2A (SMAPs) such as DT-061, ATUX-792, and DBK-1154, aim to restore the tumor-suppressive function of PP2A.[5][6][7] These activators have shown promise in preclinical models of various cancers, including neuroblastoma and lung cancer, by promoting dephosphorylation of oncogenic proteins like MYCN.[5][7][8]
-
Other Inhibitors: Okadaic acid and Calyculin A are potent natural product inhibitors of PP2A and PP1, though their toxicity has limited their therapeutic development.[9]
Mechanism of Action and Signaling Pathways
PP2A exerts its tumor-suppressive effects by dephosphorylating key proteins in multiple oncogenic signaling pathways.[1][2][3] Inhibition of PP2A, therefore, leads to the hyperphosphorylation and activation of these pathways, which can paradoxically lead to cancer cell death through mechanisms like mitotic catastrophe.[10]
Figure 1: PP2A Inhibition Pathway
This diagram illustrates how PP2A inhibitors like this compound and LB-100 disrupt the normal tumor-suppressive function of PP2A, leading to increased activity of pro-survival pathways and potentially inducing mitotic catastrophe in cancer cells.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
PP2A Phosphatase Activity Assay
This assay quantifies the enzymatic activity of PP2A in cell lysates.
Materials:
-
PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., Millipore #17-313)
-
Cell lysis buffer (20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, with protease and phosphatase inhibitors)
-
Anti-PP2A, C-Subunit (Clone 1D6) antibody
-
Protein A/G agarose beads
-
Microplate reader
Procedure:
-
Culture and treat cells with the desired concentrations of the PP2A inhibitor for the specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Immunoprecipitate PP2A from the lysates using the anti-PP2A antibody and protein A/G agarose beads.
-
Wash the immunoprecipitated beads to remove non-specific binding.
-
Perform the phosphatase assay using a synthetic phosphopeptide substrate according to the manufacturer's instructions.
-
Measure the amount of free phosphate released using a malachite green-based detection reagent at an absorbance of 620-650 nm.
-
Calculate PP2A activity relative to an untreated control.
Figure 2: PP2A Activity Assay Workflow
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PP2A inhibitor. Include untreated and vehicle-only controls.
-
Incubate the plates for the desired duration (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This experimental protocol outlines a general procedure for evaluating the anti-tumor efficacy of PP2A inhibitors in a xenograft mouse model.[11][12][13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation
-
Matrigel (optional)
-
PP2A inhibitor and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PP2A inhibitor (e.g., via intraperitoneal injection or oral gavage) and vehicle control according to the predetermined dosing schedule and duration.
-
Measure tumor volume using calipers and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition.
References
- 1. The broken “Off” switch in cancer signaling: PP2A as a regulator of tumorigenesis, drug resistance, and immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropy of PP2A Phosphatases in Cancer with a Focus on Glioblastoma IDH Wildtype [mdpi.com]
- 3. Targeting PP2A in cancer: an underrated option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pre-Clinical Study Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Research Portal [iro.uiowa.edu]
- 9. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
- 10. Review of PP2A Tumor Biology and Antitumor Effects of PP2A Inhibitor LB100 in the Nervous System [mdpi.com]
- 11. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unraveling the Contrasting Phenotypic Signatures of Endothall-disodium and Classical Mitotic Inhibitors
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of anti-cancer drug discovery, agents that disrupt the intricate process of mitosis remain a cornerstone of therapeutic strategies. While classical mitotic inhibitors like the taxanes and vinca alkaloids have long been clinically established, novel compounds with distinct mechanisms of action continue to emerge. This guide provides a comprehensive comparison of the phenotypic differences between Endothall-disodium, a potent protein phosphatase inhibitor, and other well-characterized mitotic inhibitors, offering researchers valuable insights for future drug development endeavors.
Divergent Mechanisms Converging on Mitotic Catastrophe
The fundamental difference between Endothall-disodium and classical mitotic inhibitors lies in their primary molecular targets. Taxanes, such as paclitaxel, and vinca alkaloids, such as vincristine, directly interfere with the structural components of the mitotic spindle. In contrast, Endothall-disodium exerts its effects by inhibiting key regulatory enzymes that control the progression of mitosis.
Endothall-disodium is a potent inhibitor of protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1)[1][2]. These serine/threonine phosphatases are crucial for the dephosphorylation of numerous proteins that govern mitotic events, including chromosome condensation, spindle assembly, and cytokinesis. By inhibiting PP2A and PP1, Endothall-disodium disrupts the delicate balance of phosphorylation and dephosphorylation required for proper mitotic progression, leading to cell cycle arrest and ultimately, apoptosis[2].
Taxanes (e.g., Paclitaxel) function by binding to and stabilizing microtubules, the primary components of the mitotic spindle. This hyper-stabilization prevents the dynamic instability necessary for normal spindle function, leading to the formation of abnormal, non-functional mitotic spindles and subsequent mitotic arrest.
Vinca Alkaloids (e.g., Vincristine) , conversely, act by binding to tubulin dimers and preventing their polymerization into microtubules. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cells to arrest in mitosis.
Quantitative Comparison of Cytotoxicity and Enzyme Inhibition
The distinct mechanisms of action of these compounds translate into quantifiable differences in their cytotoxic and enzyme-inhibitory activities. The following tables summarize key quantitative data for Endothall-disodium, Paclitaxel, and Vincristine.
| Compound | Target | IC50 (Enzyme Inhibition) | Cell Line | IC50 (Cytotoxicity) | Reference |
| Endothall-disodium | PP2A | 19-90 nM | Rat Hepatocellular Carcinoma | 0.9 - 1.7 µg/mL | [1][2] |
| PP1 | ~5 µM | [2] | |||
| Paclitaxel | β-tubulin | - | Various Cancer Cell Lines | Varies (nM to µM range) | |
| Vincristine | Tubulin | - | Various Cancer Cell Lines | Varies (nM to µM range) |
Table 1: Comparative Inhibitory and Cytotoxic Concentrations. IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or to reduce cell viability by 50%.
Phenotypic Fingerprints: A Tale of Two Pathways
The differential molecular targets of Endothall-disodium and classical mitotic inhibitors result in distinct and observable phenotypic changes in treated cells.
Endothall-disodium treatment leads to a cascade of events stemming from the hyperphosphorylation of numerous cellular proteins. This results in:
-
Mitotic Arrest: Cells accumulate in the G2/M phase of the cell cycle[2].
-
Abnormal Spindle Formation: Inhibition of PP2A disrupts the proper organization of the mitotic spindle, leading to malformed and dysfunctional spindles.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death[2].
Paclitaxel exposure, due to microtubule hyper-stabilization, results in:
-
Formation of Aberrant Mitotic Spindles: Cells form multiple asters or abnormal bundles of microtubules.
-
Mitotic Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in mitosis.
-
Apoptosis: Similar to Endothall-disodium, sustained mitotic arrest induces apoptosis.
Vincristine treatment, by preventing microtubule polymerization, leads to:
-
Disruption of the Mitotic Spindle: The mitotic spindle fails to form, and existing microtubules depolymerize.
-
Mitotic Arrest: Cells are arrested in metaphase with condensed chromosomes that are not properly aligned.
-
Apoptosis: The inability to complete mitosis triggers apoptotic cell death.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Endothall-disodium, Paclitaxel, or Vincristine) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mitotic Index Determination by Flow Cytometry
This method quantifies the percentage of cells in the M phase of the cell cycle.
-
Cell Treatment: Treat cells with the desired concentration of the mitotic inhibitor for a specific time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and an antibody against a mitotic marker (e.g., phospho-histone H3).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content (propidium iodide fluorescence) allows for the identification of cells in G1, S, and G2/M phases, while the phospho-histone H3 fluorescence specifically identifies cells in mitosis.
-
Data Analysis: Quantify the percentage of cells in the M phase based on the flow cytometry data.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network and spindle morphology.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the mitotic inhibitor.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Microscopy: Visualize the microtubule network and mitotic spindles using a fluorescence microscope.
Visualizing the Pathways to Mitotic Disruption
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and experimental workflows discussed in this guide.
Figure 1: Signaling pathways of Endothall-disodium and classical mitotic inhibitors.
Figure 2: General experimental workflow for comparing mitotic inhibitors.
Conclusion
Endothall-disodium presents a distinct mechanistic paradigm for inducing mitotic catastrophe compared to classical microtubule-targeting agents. Its action as a protein phosphatase inhibitor offers a complementary strategy to directly targeting the structural components of the mitotic spindle. The quantitative data and phenotypic observations detailed in this guide underscore the importance of understanding these differences for the rational design of novel anti-cancer therapies and the development of effective combination strategies. Further research directly comparing these agents in a broader range of cancer models will be invaluable in fully elucidating their therapeutic potential.
References
Unveiling the Targets of Endothal-disodium: A Comparative Guide to Quantitative Proteomics Strategies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of quantitative proteomics techniques for the validation of Endothal-disodium's cellular targets. This compound, a derivative of the natural toxin cantharidin, is a known inhibitor of the serine/threonine protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1). Validating these targets and identifying potential off-targets is crucial for understanding its mechanism of action and advancing its therapeutic potential.
This guide delves into the application of cutting-edge quantitative proteomics methods, including Thermal Proteome Profiling (TPP), Label-Free Quantification (LFQ), and Stable Isotope Labeling by Amino acids in Cell culture (SILAC), alongside traditional affinity-based approaches. We present supporting data from studies on related PP2A inhibitors, detailed experimental protocols, and visual workflows to facilitate a clear understanding of these powerful techniques.
Quantitative Proteomics: A Powerful Lens for Target Deconvolution
Quantitative proteomics has emerged as an indispensable tool in drug discovery, offering a global and unbiased view of protein expression and interaction changes within a cell upon drug treatment.[1][2] Unlike traditional biochemical assays that focus on a single protein, these mass spectrometry-based techniques can identify and quantify thousands of proteins simultaneously, providing a rich dataset to confirm drug-target engagement and uncover novel interactions.[3]
Comparison of Target Identification Methodologies
Choosing the right method for target validation depends on various factors, including the availability of a modified drug for affinity purification, the nature of the drug-target interaction, and the desired depth of proteomic analysis. Below is a comparison of key methodologies.
| Method | Principle | Advantages | Disadvantages |
| Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein, increasing its melting temperature. Changes in protein thermal stability across the proteome are measured by mass spectrometry.[1][4][5] | No drug modification needed, applicable in live cells, provides evidence of direct target engagement.[1][5] | May not detect all targets, especially those that do not undergo a significant thermal shift upon binding. |
| Label-Free Quantification (LFQ) | Compares the relative abundance of proteins between treated and control samples based on the signal intensity or spectral counts of their corresponding peptides in the mass spectrometer. | Simple experimental workflow, cost-effective for a large number of samples. | Requires sophisticated data analysis for alignment and normalization, can be less precise than label-based methods. |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Cells are metabolically labeled with "heavy" or "light" amino acids. Protein samples from treated and control cells are mixed, and the relative protein abundance is determined by the ratio of heavy to light peptide signals in the mass spectrometer. | High accuracy and precision due to early-stage sample mixing, which minimizes experimental variability. | Limited to cell lines that can be metabolically labeled, can be expensive. |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | A modified version of the drug is immobilized on a solid support to "pull down" its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. | Can effectively isolate direct binding partners. | Requires chemical modification of the drug which may alter its binding properties, risk of identifying non-specific binders. |
Experimental Data: Proteomic Insights into PP2A Inhibition
While a comprehensive quantitative proteomics dataset specifically for this compound is not publicly available, studies on its structural analog, cantharidin, and research on PP2A-related disorders provide valuable insights into the expected proteomic changes following PP2A inhibition.
A study investigating a disorder caused by variants in a PP2A regulatory subunit (PPP2R5D) utilized quantitative proteomics and phosphoproteomics to map the downstream signaling consequences.[6][7] Although not an inhibitor study, the data highlights the pathways significantly affected by PP2A dysregulation and serves as a proxy for the changes one might expect with an inhibitor like this compound. The following table summarizes a selection of significantly altered phosphosites from this study, showcasing the power of phosphoproteomics to elucidate signaling pathway perturbations.
Table 1: Selected Significantly Upregulated Phosphorylation Sites in Cells with PPP2R5D Variant (a proxy for PP2A inhibition) [6][7]
| Protein | Gene | Phosphosite | Log2 Fold Change | Function |
| Ribosomal protein S6 | RPS6 | S235 | 1.85 | Protein synthesis, cell growth |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | T37/T46 | 1.52 | Translation regulation |
| Mitogen-activated protein kinase 1/3 | MAPK1/3 | T202/Y204 | 1.28 | Cell proliferation, differentiation |
| Glycogen synthase kinase-3 beta | GSK3B | S9 | -1.15 | Multiple signaling pathways |
This table is a representative summary based on data from Smolen et al., J Biol Chem, 2023, and is intended to illustrate the type of data generated in a quantitative phosphoproteomics experiment.[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for Thermal Proteome Profiling and Affinity Chromatography-Mass Spectrometry.
Thermal Proteome Profiling (TPP) Protocol
This protocol is adapted from established TPP methodologies.[8]
-
Cell Culture and Treatment:
-
Culture cells (e.g., a relevant cancer cell line) to ~80% confluency.
-
Treat cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
-
Thermal Shift Assay:
-
Harvest and wash the cells.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
-
Protein Digestion and TMT Labeling:
-
Collect the soluble fraction (supernatant).
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides from each temperature point with a different isobaric tandem mass tag (TMT) reagent.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify the TMT reporter ions for each peptide.
-
Generate melting curves for each protein by plotting the relative soluble protein abundance as a function of temperature.
-
Fit the curves to determine the melting temperature (Tm) for each protein in the treated and control samples.
-
Identify proteins with a significant shift in Tm upon this compound treatment as potential targets.
-
Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol
This protocol is a generalized procedure based on common AC-MS workflows.[9][10][11]
-
Preparation of Affinity Matrix:
-
Synthesize a derivative of this compound containing a linker arm suitable for immobilization (e.g., with an amine or carboxyl group).
-
Covalently couple the this compound derivative to activated beads (e.g., NHS-activated sepharose).
-
Prepare control beads with no coupled ligand or with a structurally similar but inactive compound.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-coupled beads and control beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer.
-
-
Protein Digestion and LC-MS/MS Analysis:
-
Separate the eluted proteins by SDS-PAGE or digest them directly in-solution with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins in the eluates from the this compound-coupled beads and the control beads.
-
Perform quantitative analysis (e.g., using label-free quantification or SILAC) to identify proteins that are significantly enriched on the this compound beads compared to the control beads. These are considered potential binding partners.
-
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
Quantitative proteomics offers a powerful and multifaceted approach to validate the targets of this compound and to explore its broader cellular effects. While TPP and other label-free methods provide the advantage of analyzing the drug's interaction in a native cellular context without chemical modification, affinity-based methods remain a valuable tool for isolating direct binding partners. The choice of methodology will depend on the specific research question and available resources. By leveraging the data and protocols presented in this guide, researchers can design robust experiments to further elucidate the mechanism of action of this compound and other protein phosphatase inhibitors, ultimately accelerating the drug development process.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PXD032942 - Thermal Proteome Profiling Datasets for smarTPCA - OmicsDI [omicsdi.org]
- 4. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Quantitative proteomics and phosphoproteomics of PP2A-PPP2R5D variants reveal deregulation of RPS6 phosphorylation via converging signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics and phosphoproteomics of PP2A-PPP2R5D variants reveal deregulation of RPS6 phosphorylation via converging signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. protocols.io [protocols.io]
- 10. Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Endothal-disodium: A Guide for Laboratory Professionals
Endothal-disodium is a selective contact herbicide used to control a variety of aquatic and terrestrial weeds.[1] As with any laboratory chemical, proper handling and disposal are paramount to ensure the safety of personnel and the protection of the environment. This compound is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[2][3] Furthermore, it is very toxic to aquatic life, making it critical to prevent its release into the environment.[2] This guide provides a step-by-step procedure for the safe disposal of this compound and its containers.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to wear appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields.[4]
-
Hand Protection: Use chemical-impermeable gloves.[5]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][5] An impervious lab coat or apron is recommended.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Step-by-Step Disposal Procedures
Disposal of this compound must be carried out in accordance with applicable local, state, and federal regulations. Never discharge this compound directly into sewer systems or waterways.[5]
Step 1: Managing Spills
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel to a safe location, preferably upwind of the spill.[2][3]
-
Contain the Spill: Prevent the spill from entering drains or water courses.[2]
-
Absorb and Collect:
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water after the absorbed material has been removed.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.
Step 2: Disposal of Unused or Waste this compound
Excess or unwanted this compound is considered hazardous waste and must be disposed of accordingly.
-
Consult Regulations: Check with your local solid waste management authority, environmental agency, or health department for specific disposal requirements in your area.[6]
-
Professional Disposal Service: The primary recommended method for disposal is to contact a licensed professional waste disposal service or a chemical destruction plant.[4][5]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is a potential disposal method for the material.[5]
-
Labeling and Storage: While awaiting disposal, store the waste material in a clearly labeled, tightly closed container in a locked, well-ventilated area.[2][3][5]
Step 3: Container Disposal
Empty containers that held this compound must also be handled properly to remove residual chemicals.
-
Triple Rinse: Triple rinse the empty container (or the equivalent) with a suitable solvent (e.g., water).[5]
-
Dispose of Rinsate: The rinsate should be collected and disposed of as hazardous waste along with the unused chemical. Do not pour the rinsate down the drain.
-
Render Unusable: After thorough rinsing, puncture the container to make it unusable for other purposes.[5]
-
Final Disposal: The cleaned and punctured container can then be offered for recycling or reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.[5]
Quantitative Data Summary
This table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | 51 mg/kg | [1] |
| Acute Dermal Toxicity (LD50, rat) | 750 mg/kg | [1] |
| Water Solubility (20°C) | 100,000 mg/L | [7] |
| Environmental Persistence | Rapidly biodegrades in water and soil.[1][8] | |
| Half-life in Surface Water | Approximately 4 to 7 days.[1] | |
| Half-life in Soil | 4 to 9 days, depending on soil type.[1] |
Experimental Protocols
The disposal procedures outlined are based on established safety data and regulatory guidelines rather than specific experimental protocols. The core principle is the complete containment and destruction of the chemical through approved hazardous waste management channels to prevent environmental release and human exposure.
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
- 1. noaa.gov [noaa.gov]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. fishersci.com [fishersci.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mass.gov [mass.gov]
- 8. This compound | 53608-75-6 | Benchchem [benchchem.com]
Essential Safety and Operational Guidance for Handling Endothall-Disodium
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the use of Endothall-disodium, a selective contact herbicide. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Endothall-disodium, a comprehensive PPE strategy is required to prevent exposure through dermal contact, inhalation, or eye contact. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Tightly fitting safety goggles or a face shield.[1][2][3] | Safety glasses must have side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4][5] For situations with a risk of splashing, a face shield worn over goggles is recommended.[3] |
| Skin | Chemical-resistant gloves.[1][2][6] | Nitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid pesticides.[3] Never use leather or cotton gloves.[3] Gloves should be unlined and elbow-length to protect the wrists.[3] |
| Protective clothing.[1][4] | Wear a long-sleeved shirt, long pants, and chemical-resistant coveralls or a two-piece suit.[6] For moderately to highly toxic chemicals, a clean, dry protective suit that covers the entire body from wrists to ankles is necessary.[3] | |
| Chemical-resistant footwear. | Wear unlined, chemical-resistant boots that cover the ankles. Pant legs should be worn outside of the boots to prevent pesticides from entering.[7][8] | |
| Respiratory | NIOSH-approved respirator.[9][4] | A respirator is necessary when airborne exposure is likely or when working with highly toxic pesticides.[9][3] The type of respirator and cartridge should be selected based on the potential for inhalation of dust, mists, or vapors.[3] |
Safe Handling and Emergency Procedures Workflow
The following diagram outlines the procedural workflow for the safe handling of Endothall-disodium, from preparation to disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. mytrainingbc.ca [mytrainingbc.ca]
- 7. MSU Extension | Montana State University [apps.msuextension.org]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. cms9files.revize.com [cms9files.revize.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
